molecular formula C13H10Cl2N2O B1319642 4-Amino-N-(3,5-dichlorophenyl)benzamide CAS No. 1018501-88-6

4-Amino-N-(3,5-dichlorophenyl)benzamide

Cat. No.: B1319642
CAS No.: 1018501-88-6
M. Wt: 281.13 g/mol
InChI Key: MJHZATUNSYJCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(3,5-dichlorophenyl)benzamide is a useful research compound. Its molecular formula is C13H10Cl2N2O and its molecular weight is 281.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(3,5-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-5-10(15)7-12(6-9)17-13(18)8-1-3-11(16)4-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZATUNSYJCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Amino-N-(3,5-dichlorophenyl)benzamide chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-(3,5-dichlorophenyl)benzamide is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzamide core with an amino group and a dichlorinated phenyl ring, suggests potential applications as a building block for more complex molecules, including pharmacologically active agents. This technical guide provides a summary of its known chemical properties, a plausible experimental protocol for its synthesis, and a discussion of the potential, yet currently undocumented, biological significance based on structurally related compounds.

Chemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes the core chemical identifiers.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C13H10Cl2N2O[1]
Molecular Weight 281.14 g/mol [1]
CAS Number Not FoundN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols

Proposed Synthesis of this compound

A likely synthetic strategy to avoid self-reaction of an aminobenzoyl chloride is to start with 4-nitrobenzoyl chloride and 3,5-dichloroaniline. The resulting nitro-intermediate is then reduced to the final amino compound.

Step 1: Synthesis of N-(3,5-dichlorophenyl)-4-nitrobenzamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloroaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add a base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the reaction mixture at room temperature.[2][3] The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.[4]

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride and acidic byproducts.

  • The organic layer is then washed with brine, dried over an anhydrous salt like MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude N-(3,5-dichlorophenyl)-4-nitrobenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of N-(3,5-dichlorophenyl)-4-nitrobenzamide to this compound

  • The purified N-(3,5-dichlorophenyl)-4-nitrobenzamide is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • A reducing agent is added to the solution. Common methods include the use of a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere (catalytic hydrogenation) or a metal/acid combination like iron powder in acetic acid.[5]

  • If using catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC).

  • If using a metal/acid system, the mixture is typically heated to reflux for several hours.[5]

  • After the reduction is complete, the reaction mixture is filtered to remove the catalyst or any insoluble reagents.

  • The solvent is removed under reduced pressure, and the resulting residue is worked up, which may involve neutralization with a base and extraction with an organic solvent.

  • The crude this compound can then be purified by recrystallization or column chromatography to yield the final product.

Mandatory Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction R1 4-Nitrobenzoyl Chloride P1 N-(3,5-dichlorophenyl)- 4-nitrobenzamide R1->P1 Base (e.g., Pyridine) Solvent (e.g., DCM) R2 3,5-Dichloroaniline R2->P1 FP 4-Amino-N-(3,5-dichlorophenyl) -benzamide P1->FP Reducing Agent (e.g., Fe/AcOH or H2, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.

However, the benzamide scaffold is a common feature in many biologically active compounds. For context, some structurally related molecules exhibit interesting pharmacological properties:

  • Substituted Benzamides: Many benzamide derivatives are known to possess a wide range of biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. These activities are often mediated through interactions with dopamine or serotonin receptors.

  • Dichlorophenyl Moiety: The presence of a dichlorinated phenyl ring can influence a molecule's lipophilicity and its ability to interact with biological targets. For instance, N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide has been investigated as a phosphodiesterase IV (PDE IV) inhibitor.[5]

It is important to emphasize that the biological activities of these related compounds cannot be directly extrapolated to this compound. The specific substitution pattern and the presence of the amino group will significantly impact its physicochemical properties and its potential interactions with biological systems. Further research is required to elucidate any biological effects and the mechanism of action of this particular compound.

Conclusion

This compound is a chemical entity with a defined molecular structure but limited publicly available experimental data. This guide provides its core chemical identifiers and a plausible, general synthetic protocol. The absence of information on its biological activity presents an opportunity for future investigation, particularly given the known pharmacological relevance of the benzamide scaffold and dichlorophenyl substituents in other molecules. Researchers interested in this compound should undertake a thorough characterization of its properties and explore its potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Due to the limited availability of direct experimental data for this specific compound in published literature, this paper presents a putative synthesis pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds.

Chemical Structure and Properties

This compound is a benzamide derivative with the chemical formula C₁₃H₁₀Cl₂N₂O.[1] Its structure consists of a 4-aminobenzoyl group linked via an amide bond to a 3,5-dichloroaniline moiety. The key structural features include the primary amino group on the benzoyl ring, the amide linkage, and the dichlorinated phenyl ring. These features are the focus of the spectroscopic analyses detailed below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₀Cl₂N₂O[1]
Molecular Weight 281.14 g/mol [1]
CAS Number 1018501-88-6[1]

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through a two-step process, a common method for preparing such aromatic amides.[2][3] This involves an initial acylation reaction to form the amide bond, followed by a reduction of a nitro group to the desired primary amine.

Step 1: Synthesis of 4-Nitro-N-(3,5-dichlorophenyl)benzamide The first step is the Schotten-Baumann reaction between 4-nitrobenzoyl chloride and 3,5-dichloroaniline. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Step 2: Reduction of the Nitro Group The intermediate, 4-Nitro-N-(3,5-dichlorophenyl)benzamide, is then reduced to the target compound. This reduction can be effectively carried out using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using a metal-acid system like tin(II) chloride in ethanol or iron powder in acetic acid.[2][4][5]

Synthesis_Pathway cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Reduction 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride reagents1 DCM, Et3N 4-nitrobenzoyl_chloride->reagents1 3,5-dichloroaniline 3,5-Dichloroaniline 3,5-dichloroaniline->reagents1 4-nitro_intermediate 4-Nitro-N-(3,5-dichlorophenyl)benzamide reagents1->4-nitro_intermediate reagents2 SnCl2·2H2O, EtOH or H2, Pd/C 4-nitro_intermediate->reagents2 final_product This compound reagents2->final_product

Proposed synthesis of this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its structure elucidation. These predictions are based on the analysis of similar compounds found in the literature.[4][6][7][8]

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1H-NH- (Amide)
~7.9Doublet2HAromatic CH (ortho to -NH)
~7.6Doublet2HAromatic CH (ortho to -C=O)
~7.3Triplet1HAromatic CH (para to -NH)
~6.6Doublet2HAromatic CH (ortho to -NH₂)
~5.8Singlet (broad)2H-NH₂ (Amino)

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~152C-NH₂
~142C-NH (Amide)
~135C-Cl
~130Aromatic CH (ortho to -C=O)
~128C-C=O
~122Aromatic CH (para to -NH)
~119Aromatic CH (ortho to -NH)
~114Aromatic CH (ortho to -NH₂)

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretch (Amino)
3300-3250Medium, SharpN-H stretch (Amide)
~1640StrongC=O stretch (Amide I)
~1540MediumN-H bend (Amide II)
~1600, ~1500Medium-StrongAromatic C=C stretch
~840StrongC-H out-of-plane bend (para-substituted)
~780StrongC-Cl stretch

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
281.0[M+H]⁺
283.0[M+H]⁺ (³⁷Cl isotope)
162.1[H₂N-C₆H₄-C(O)-NH₂]⁺
120.1[H₂N-C₆H₄-C≡O]⁺

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound, based on established methodologies for similar compounds.

4.1. Synthesis of 4-Nitro-N-(3,5-dichlorophenyl)benzamide

  • In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 4-Nitro-N-(3,5-dichlorophenyl)benzamide.

4.2. Synthesis of this compound

  • Suspend 4-Nitro-N-(3,5-dichlorophenyl)benzamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3.0 eq) to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a saturated solution of NaHCO₃ until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to yield this compound.

4.3. Spectroscopic Analysis

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent.

  • IR Spectroscopy: Obtain the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets.

  • Mass Spectrometry: Perform mass spectral analysis using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Structure Elucidation Start Starting Materials: 4-Nitrobenzoyl Chloride 3,5-Dichloroaniline Amide_Formation Amide Formation (Schotten-Baumann) Start->Amide_Formation Nitro_Intermediate Isolate & Purify 4-Nitro Intermediate Amide_Formation->Nitro_Intermediate Nitro_Reduction Nitro Group Reduction (e.g., SnCl2/EtOH) Nitro_Intermediate->Nitro_Reduction Final_Product Isolate & Purify Final Product Nitro_Reduction->Final_Product NMR NMR Spectroscopy (1H, 13C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Data_Analysis Spectroscopic Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Workflow for synthesis and structure elucidation.

Conclusion

References

Technical Whitepaper: 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Amino-N-(3,5-dichlorophenyl)benzamide is not widely cataloged and does not have a readily available CAS number in common chemical databases. The following information is a technical guide based on established chemical principles and data from structurally similar compounds. Physicochemical properties are estimated, and experimental protocols are based on general methodologies for this class of compounds.

Introduction

This compound is a synthetic organic compound featuring a benzamide core structure. This structure is characterized by a 4-aminobenzoyl group connected to a 3,5-dichloroaniline moiety via an amide linkage. The presence of the dichloro-substituted phenyl ring, the flexible amide bond, and the reactive amino group makes this molecule a subject of interest for medicinal chemistry and materials science. Its structural motifs are found in various biologically active molecules, suggesting potential applications in drug discovery. This document provides a comprehensive overview of its predicted properties, a hypothetical synthesis protocol, and potential biological activities based on analogous compounds.

Physicochemical Properties

The exact experimental data for this compound is not available. The following table summarizes the predicted and known properties of the core fragments: 4-aminobenzamide and 3,5-dichloroaniline.

Property4-Aminobenzamide3,5-DichloroanilineThis compound (Predicted)
CAS Number 2835-68-9[1][2]626-43-7[3][4]Not Available
Molecular Formula C₇H₈N₂O[1][5]C₆H₅Cl₂N[3]C₁₃H₁₀Cl₂N₂O[6]
Molecular Weight 136.15 g/mol [2][5]162.02 g/mol [3]281.14 g/mol [6]
Melting Point 181-185 °C[1]46-52 °C[3][4]Estimated > 200 °C
Boiling Point Not Available[1]259-260 °C[3][7]Not Available
Water Solubility Slightly soluble[2][8]0.6 g/L (26 °C)[3][4]Predicted to be poorly soluble
Appearance Off-white to beige crystalline powder[8]White to brown crystals[7]Predicted to be a solid

Synthesis

A plausible synthetic route for this compound involves the acylation of 3,5-dichloroaniline with a derivative of 4-aminobenzoic acid. A common and effective method for this amide bond formation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

  • To a round-bottom flask, add 4-nitrobenzoic acid.

  • Add thionyl chloride (SOCl₂) in excess (e.g., 3-5 equivalents).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reflux the mixture gently for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as it releases SO₂ and HCl gases.

  • After the reaction is complete (indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-nitrobenzoyl chloride can be used directly in the next step.

Step 2: Amide Formation to yield N-(3,5-dichlorophenyl)-4-nitrobenzamide

  • Dissolve 3,5-dichloroaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (from Step 1) in the same solvent to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude nitro-intermediate.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude N-(3,5-dichlorophenyl)-4-nitrobenzamide in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • For the SnCl₂ method, reflux for several hours until TLC indicates the disappearance of the starting material.

  • After reduction, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by recrystallization or column chromatography.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Nitro Reduction A 4-Nitrobenzoic Acid C 4-Nitrobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) C_ref 4-Nitrobenzoyl Chloride D 3,5-Dichloroaniline E N-(3,5-dichlorophenyl)- 4-nitrobenzamide D->E Base (e.g., Et₃N) DCM, 0°C to RT E_ref N-(3,5-dichlorophenyl)- 4-nitrobenzamide C_ref->E F Reducing Agent (e.g., SnCl₂ or H₂/Pd-C) G This compound E_ref->G Reduction

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the structurally related compound N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide has been noted for its potential biological activities, including interaction with Protein Kinase C (PKC) . PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, regulating processes like cell proliferation, differentiation, and apoptosis.[9][10][11]

The activation of conventional PKC isoforms is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[10] This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ triggers the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium, along with the presence of DAG, recruits PKC to the cell membrane where it becomes active.[10] Once active, PKC can phosphorylate a multitude of downstream target proteins, thereby propagating the signal.

PKC_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC_inactive Activates PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation Substrates Target Proteins PKC_active->Substrates Phosphorylates Response Cellular Response (Proliferation, etc.) Substrates->Response Inhibitor This compound (Hypothetical Target) Inhibitor->PKC_active Inhibits? G A Prepare Reagents (Enzyme, Substrate, Buffer, Compound) B Dispense Enzyme and Compound into 96-well plate A->B C Pre-incubate (Allow binding) B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction (e.g., Spectrophotometry) D->E F Data Analysis (Calculate IC₅₀) E->F G A Prepare Serial Dilutions of Compound in Broth C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F

References

4-Amino-N-(3,5-dichlorophenyl)benzamide molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Weight of 4-Amino-N-(3,5-dichlorophenyl)benzamide

This technical guide provides a detailed analysis of the molecular weight of this compound, a crucial parameter for researchers, scientists, and professionals in drug development. The document outlines the determination of the compound's molecular formula, the atomic weights of its constituent elements, and a step-by-step calculation of its molecular weight.

Molecular Formula Determination

The chemical structure of this compound is derived from its name. The "benzamide" core is substituted with an amino group at the 4th position of the phenyl ring and a 3,5-dichlorophenyl group on the amide nitrogen. This arrangement yields the molecular formula C₁₃H₁₀Cl₂N₂O .

Atomic Weights of Constituent Elements

The calculation of the molecular weight is based on the standard atomic weights of each element present in the compound.[1] The atomic weights are summarized in the table below.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[2]
HydrogenH1.008[3]
ChlorineCl35.453[4]
NitrogenN14.007[5][6]
OxygenO15.999[7][8]

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation for C₁₃H₁₀Cl₂N₂O is as follows:

MW = (13 × AC) + (10 × AH) + (2 × ACl) + (2 × AN) + (1 × AO) MW = (13 × 12.011) + (10 × 1.008) + (2 × 35.453) + (2 × 14.007) + (1 × 15.999) MW = 156.143 + 10.080 + 70.906 + 28.014 + 15.999 MW = 281.142 g/mol

Summary of Quantitative Data

ParameterValue
Molecular FormulaC₁₃H₁₀Cl₂N₂O
Molecular Weight281.142 g/mol

Experimental Protocol: Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a standard method for determining the molecular weight of a compound.

Objective: To experimentally verify the molecular weight of this compound.

Materials:

  • This compound sample

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-QTOF)

Procedure:

  • Sample Preparation: A dilute solution of the compound is prepared by dissolving a small amount in a suitable solvent.

  • Ionization: The sample solution is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique where a high voltage is applied to the liquid to create an aerosol of charged droplets.

  • Mass Analysis: The generated ions are then directed into the mass analyzer (e.g., a quadrupole time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak [M+H]⁺ (for positive ion mode) in the mass spectrum will correspond to the molecular weight of the compound plus the mass of a proton. The molecular weight is then calculated from this peak.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the molecular weight of a compound using mass spectrometry.

Molecular Weight Determination Workflow A Sample Preparation (Dissolve in Solvent) B Ionization (e.g., Electrospray) A->B C Mass Analysis (Separation by m/z) B->C D Detection C->D E Data Interpretation (Mass Spectrum Analysis) D->E

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-Amino-N-(3,5-dichlorophenyl)benzamide, a compound belonging to a class of molecules investigated for their role in modulating key cellular signaling pathways implicated in cancer and other diseases. Based on available evidence for structurally related compounds, the primary mode of action is inferred to be the inhibition of tankyrase enzymes, leading to the modulation of the canonical Wnt/β-catenin signaling pathway. This guide provides a comprehensive overview of this mechanism, supported by descriptions of relevant experimental protocols and contextual quantitative data from analogous inhibitors.

Introduction

This compound is a synthetic compound featuring a core benzamide structure. While direct and extensive studies on this specific molecule are not widely published, its structural motifs are characteristic of a class of compounds that have been explored as potent inhibitors of tankyrase (TNKS) 1 and 2. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling cascade, which is frequently dysregulated in numerous cancers, including colorectal cancer.

Core Mechanism of Action: Tankyrase Inhibition and Wnt/β-catenin Pathway Modulation

The central hypothesis for the mechanism of action of this compound is its ability to inhibit the enzymatic activity of tankyrase 1 and 2.

The Role of Tankyrase in Wnt/β-catenin Signaling

In the absence of a Wnt ligand, a "destruction complex" actively phosphorylates the transcriptional co-activator β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This complex consists of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1). Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin by a process called PARsylation (poly-ADP-ribosylation). This modification of Axin leads to its ubiquitination by the E3 ubiquitin ligase RNF146 and its subsequent degradation by the proteasome. The degradation of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin and the activation of Wnt target gene transcription, which can drive cell proliferation.[1]

Inhibition of Tankyrase by this compound and its Analogs

Compounds like this compound are thought to bind to the nicotinamide subpocket of the catalytic domain of tankyrases. By inhibiting tankyrase activity, these compounds prevent the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex. The enhanced degradation of β-catenin results in the downregulation of Wnt signaling.[1]

TNKS_Enzymatic_Assay Start Start Incubate Incubate TNKS enzyme with histone substrate Start->Incubate Add_Compound Add this compound (or control) Incubate->Add_Compound Initiate_Reaction Initiate reaction with biotin-labeled NAD+ Add_Compound->Initiate_Reaction Transfer Transfer to streptavidin-coated plate Initiate_Reaction->Transfer Wash1 Wash Transfer->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Wash2 Wash Add_Strep_HRP->Wash2 Add_Substrate Add chemiluminescent substrate Wash2->Add_Substrate Read Measure luminescence Add_Substrate->Read End Calculate IC50 Read->End Wnt_Reporter_Assay Start Start Seed_Cells Seed Wnt-active cancer cells Start->Seed_Cells Transfect Co-transfect with TOPflash and Renilla plasmids Seed_Cells->Transfect Add_Compound Add this compound (or control) Transfect->Add_Compound Incubate Incubate for 24-48 hours Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure dual luciferase activity Lyse_Cells->Measure_Luciferase Normalize Normalize TOPflash to Renilla Measure_Luciferase->Normalize End Calculate IC50 Normalize->End

References

4-Amino-N-(3,5-dichlorophenyl)benzamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-N-(3,5-dichlorophenyl)benzamide, a synthetic organic compound with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this review consolidates information from structurally related N-(3,5-dichlorophenyl)benzamide and 4-aminobenzamide analogs to project its chemical properties, biological activities, and potential mechanisms of action.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by a benzene ring attached to an amide group. The structure features a 4-amino group on the benzoyl moiety and a 3,5-dichloro substitution on the N-phenyl ring.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC₁₃H₁₀Cl₂N₂O
Molecular Weight281.14 g/mol
XLogP33.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Note: These properties are computationally predicted and await experimental verification.

Synthesis and Characterization

A plausible and efficient synthetic route for this compound involves a two-step process starting from 4-nitrobenzoyl chloride and 3,5-dichloroaniline.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Nitro-N-(3,5-dichlorophenyl)benzamide

  • In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Nitro-N-(3,5-dichlorophenyl)benzamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the purified 4-Nitro-N-(3,5-dichlorophenyl)benzamide (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.[2]

  • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol at reflux.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If using chemical reduction, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic chemical shifts and coupling patterns of the aromatic and amine protons and carbons. Based on analogs, the amide proton is expected to appear as a singlet in the downfield region.[1][3]

  • Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Infrared (IR) Spectroscopy: The presence of key functional groups, such as N-H stretching of the amine and amide, C=O stretching of the amide, and C-Cl stretching, would be identified.

Potential Biological Activities

Based on the biological activities reported for structurally similar N-(dichlorophenyl)benzamides and 4-aminobenzamides, this compound is predicted to exhibit anticancer and antimicrobial properties.

Anticancer Activity

Numerous benzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines. The N-(3,5-dichlorophenyl) moiety is a feature in several biologically active compounds. For instance, derivatives of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione have shown potent anticancer activities.[4]

Table 1: In Vitro Anticancer Activity of a Structurally Related Compound

CompoundCancer Cell LineIC₅₀ (µM)Reference
1,2-bis(4-chlorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dioneMGC-803 (Gastric Cancer)5.1[4]
Antimicrobial Activity

Substituted benzamides have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains.[1][5][6] The presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity of a Structurally Related Benzamide Derivative

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
N-(4-bromophenyl)benzamideE. coli243.12[1]
B. subtilis246.25[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The potential anticancer activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Potential Mechanism of Action: Induction of Apoptosis

N-substituted benzamides have been reported to induce apoptosis in cancer cells through the mitochondrial pathway.[7] This intrinsic pathway is a key mechanism of programmed cell death.

Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Promotes Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 1: A proposed signaling pathway for apoptosis induced by this compound.

The proposed mechanism involves the compound inducing cellular stress, leading to the release of cytochrome c from the mitochondria. This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting release and anti-apoptotic members like Bcl-2 inhibiting it. Released cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Conclusion

While direct experimental data on this compound is limited, this review, based on the properties of structurally related compounds, suggests its potential as a bioactive molecule, particularly in the fields of oncology and microbiology. The proposed synthetic route is straightforward, and its biological activities can be readily evaluated using standard in vitro assays. Further research is warranted to synthesize, characterize, and comprehensively evaluate the biological profile of this compound to determine its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future investigations into this promising chemical entity.

References

Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Amino-N-(3,5-dichlorophenyl)benzamide scaffold represents a core chemical structure with potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of analogs based on this core, drawing from available scientific literature and patent filings. The strategic placement of an amino group on the benzoyl ring and a dichlorinated phenyl ring on the amide nitrogen offers a unique combination of hydrogen bonding capabilities and lipophilic interactions, making this scaffold a promising starting point for medicinal chemistry campaigns targeting a variety of biological targets.

This document outlines the synthetic pathways to access these analogs, summarizes the structure-activity relationships (SAR) where available, and details the experimental protocols for their synthesis and evaluation. Furthermore, it visualizes key concepts through diagrams to facilitate a deeper understanding of the underlying principles in the discovery of these compounds.

Synthetic Routes and Methodologies

The synthesis of this compound and its analogs generally proceeds through a common pathway involving the formation of an amide bond between a substituted benzoic acid and a substituted aniline. A key intermediate in this synthesis is 4-nitrobenzoyl chloride, which is subsequently coupled with 3,5-dichloroaniline. The nitro group is then reduced to an amine to yield the final product.

General Synthesis of the Core Scaffold

A plausible and commonly employed synthetic route for the preparation of this compound is depicted below. This multi-step synthesis starts from 4-nitrobenzoic acid.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Nitro Group Reduction 4-Nitrobenzoic_acid 4-Nitrobenzoic acid SOCl2 Thionyl chloride (SOCl₂) 4-Nitrobenzoic_acid->SOCl2 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride SOCl2->4-Nitrobenzoyl_chloride 3,5-Dichloroaniline 3,5-Dichloroaniline 4-Nitrobenzoyl_chloride->3,5-Dichloroaniline + 4-Nitro-N-(3,5-dichlorophenyl)benzamide 4-Nitro-N-(3,5-dichlorophenyl)benzamide 3,5-Dichloroaniline->4-Nitro-N-(3,5-dichlorophenyl)benzamide Reducing_agent Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) 4-Nitro-N-(3,5-dichlorophenyl)benzamide->Reducing_agent This compound This compound Reducing_agent->this compound

Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Nitrobenzoyl chloride

To a solution of 4-nitrobenzoic acid in a suitable solvent such as toluene or dichloromethane, thionyl chloride (SOCl₂) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then heated to reflux for several hours until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Nitro-N-(3,5-dichlorophenyl)benzamide

4-Nitrobenzoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran. To this solution, 3,5-dichloroaniline and a base such as triethylamine or pyridine are added. The reaction is stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product. The product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The 4-nitro-N-(3,5-dichlorophenyl)benzamide is dissolved in a solvent such as ethanol or methanol. A reducing agent, for instance, iron powder in the presence of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is used to reduce the nitro group. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed. The crude product is then purified by recrystallization or column chromatography to afford the final this compound.

Biological Activities and Structure-Activity Relationships (SAR)

While specific quantitative data for a wide range of direct analogs of this compound are not extensively available in the public domain, the broader class of N-phenylbenzamides has been investigated for various therapeutic applications. The insights from these related series can guide the exploration of the SAR for the core scaffold of interest.

Potential Therapeutic Targets

Based on the biological activities of structurally related compounds, analogs of this compound may exhibit activity against a range of targets, including but not limited to:

  • Protein Kinases: The benzamide moiety is a common feature in many kinase inhibitors. For instance, N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide has been noted for its potential interaction with protein kinase C.[1]

  • Parasitic Infections: N-phenylbenzamide derivatives have shown potential as antischistosomal agents.[2] The presence of electron-withdrawing groups, such as the two chlorine atoms in the core structure, is often associated with enhanced potency in this class of compounds.[2]

  • Viral Infections: Certain N-phenylbenzamide derivatives have demonstrated activity against enterovirus 71 (EV 71).[3]

  • Cancer: The benzamide scaffold is present in a number of anticancer agents, including histone deacetylase (HDAC) inhibitors.[4]

Structure-Activity Relationship Insights

The following diagram illustrates the key pharmacophoric features of the this compound scaffold and potential points for modification to explore the SAR.

G cluster_0 This compound Scaffold cluster_1 Ring A Modifications (Aminobenzoyl) cluster_2 Ring B Modifications (Dichlorophenyl) Core This compound R1 R1: Amino Group (H-bond donor/acceptor) Amide_Linker Amide Linker (H-bond donor/acceptor, conformational constraint) R1->Amide_Linker R2 R2: Substitution on Benzoyl Ring (Modulates electronics and solubility) R2->Amide_Linker R3 R3: Dichloro Substitution (Lipophilicity, electronic effects) Amide_Linker->R3 R4 R4: Other Substitutions on Phenyl Ring (Fine-tuning of properties) Amide_Linker->R4

References

A Technical Guide to the Pharmacophore Modeling of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides an in-depth technical guide on the pharmacophore modeling of 4-Amino-N-(3,5-dichlorophenyl)benzamide, a scaffold of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.

Introduction

This compound serves as a core structural motif in a variety of biologically active compounds. Its substituted benzamide framework allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. Understanding the key pharmacophoric features of this scaffold is crucial for the rational design of new derivatives with enhanced potency and selectivity. This guide outlines a putative pharmacophore model for this class of compounds, supported by an analysis of its structural features and data from related molecules.

Putative Pharmacophore Model

Based on the chemical structure of this compound, a hypothetical pharmacophore model can be proposed. This model highlights the essential chemical features likely responsible for its biological activity. The key elements of this model are:

  • Hydrogen Bond Donor (HBD): The primary amine group (-NH2) on the benzamide ring is a strong hydrogen bond donor.

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linkage acts as a hydrogen bond acceptor.

  • Aromatic Rings (AR): Two aromatic rings are present, providing a scaffold for hydrophobic and π-π stacking interactions.

  • Hydrophobic/Halogen Bond Donor (HY/X): The two chlorine atoms on the phenyl ring contribute to the hydrophobic character and can participate in halogen bonding.

The spatial arrangement of these features is critical for molecular recognition by a biological target.

Caption: Putative pharmacophore model for this compound.

Synthesis and Characterization

The synthesis of this compound and its analogs generally follows a straightforward amide coupling reaction. A common synthetic route involves the reaction of a substituted benzoyl chloride with a substituted aniline.

General Synthetic Protocol

A representative synthetic scheme is the reaction of 4-nitrobenzoyl chloride with 3,5-dichloroaniline, followed by the reduction of the nitro group.

Synthesis_Workflow start 4-Nitrobenzoyl chloride + 3,5-Dichloroaniline step1 Amide Coupling (e.g., in DCM with a base like TEA) start->step1 intermediate 4-Nitro-N-(3,5-dichlorophenyl)benzamide step1->intermediate step2 Nitro Group Reduction (e.g., H2, Pd/C in Ethanol) intermediate->step2 product This compound step2->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of N-(4-aminophenyl)-substituted benzamides

The synthesis can be carried out as follows[1]:

  • Activation of Carboxylic Acid: The corresponding benzoic acid derivative is reacted with thionyl chloride (SOCl₂) under reflux for 2-3 hours to form the acyl chloride.

  • Amide Formation: The resulting acyl chloride is then reacted with the appropriate aniline derivative (in this case, 3,5-dichloroaniline) in a suitable solvent like dichloromethane (DCM) at room temperature for 24 hours. A base such as triethylamine (TEA) is often added to neutralize the HCl byproduct.

  • Reduction of Nitro Group (if applicable): If starting with a nitro-substituted benzoic acid, the nitro group of the resulting amide is reduced to an amine using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas in a solvent such as ethanol. This reaction is typically carried out for about 30 minutes.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported in the initial search, the benzamide scaffold is present in numerous compounds with a wide range of activities, including as inhibitors of DNA methyltransferases[2] and as dual antagonists of serotonin 5-HT3 and dopamine D2 receptors[3]. SAR studies on related series provide valuable insights.

SAR Insights from Related Benzamides
  • Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring significantly impact activity. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, modifications to the amide functionality were explored to optimize activity as inhibitors of the presynaptic choline transporter[4].

  • Substituents on the Benzoyl Ring: The 4-amino group is often a key interaction point. Modifications at this position can modulate activity and selectivity.

  • Orientation of the Amide Bond: In some series, the orientation of the central amide bond has been found to have little effect on biological activity[2].

Quantitative Data from a Related Series

The following table summarizes the inhibitory activity of some N-phenylbenzamide derivatives against human DNMT3A, demonstrating the impact of substitutions on the phenyl ring.

Compound IDSubstituent on N-phenyl ringDNMT3A Inhibition (%) at 100 µM
12 4-(2-amino-6-methylpyrimidin-4-ylamino)Comparable to SGI-1027
16 4-(quinolin-4-ylamino)Comparable to SGI-1027
31 4-(acridin-9-ylamino)Decreased activity
32 4-(isoquinolin-1-ylamino)Well tolerated
Data synthesized from a study on SGI-1027 derivatives[2].

Experimental Protocols for Biological Evaluation

To validate the pharmacophore model and assess the biological activity of new analogs, a series of in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCT116, HePG2, MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.

Kinase Inhibition Assay (Example: VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: The assay is typically performed in a 96-well plate containing the kinase, a substrate, and ATP.

  • Compound Addition: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Biological_Evaluation_Workflow start Synthesized this compound Analogs assay1 In vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->assay1 decision1 Active Compounds? assay1->decision1 assay2 Target-Based Assay (e.g., Kinase Inhibition Assay) decision1->assay2 Yes sar Structure-Activity Relationship (SAR) Analysis decision1->sar No decision2 Potent Inhibition? assay2->decision2 decision2->sar Yes decision2->sar No lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the biological evaluation of new analogs.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The proposed pharmacophore model, highlighting a hydrogen bond donor, a hydrogen bond acceptor, two aromatic rings, and hydrophobic/halogen bonding regions, provides a framework for the rational design of new derivatives. Further synthesis and biological evaluation of analogs are necessary to validate this model and to elucidate the full therapeutic potential of this chemical series. The experimental protocols outlined in this guide provide a basis for such investigations.

References

Navigating the Epigenetic Landscape: A Technical Guide to 4-Amino-N-(3,5-dichlorophenyl)benzamide and its Implications for DNA Methyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as pivotal players in both normal physiological processes and the pathogenesis of various diseases, including cancer. Among the key regulators of the epigenetic landscape are DNA methyltransferases (DNMTs), enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues, primarily within CpG dinucleotides. Aberrant DNA methylation patterns, characterized by hypermethylation of tumor suppressor gene promoters and global hypomethylation, are a hallmark of many cancers. This has spurred the development of DNMT inhibitors as a promising therapeutic strategy.

While the initially requested compound, 4-Amino-N-(3,5-dichlorophenyl)benzamide, lacks documented evidence as a direct DNA methyltransferase inhibitor in publicly available literature, the benzamide scaffold is a known pharmacophore for DNMT inhibition. To provide a comprehensive technical guide within this chemical space, this document will focus on a well-characterized and potent benzamide-based DNMT inhibitor, SGI-1027 . This compound serves as an exemplary case study to explore the core principles, experimental methodologies, and downstream cellular effects relevant to the development of this class of epigenetic modulators.

Core Compound Profile: SGI-1027

SGI-1027, a quinoline-based N-phenylbenzamide derivative, is a potent, non-nucleoside inhibitor of DNA methyltransferases. Its structure and key properties are summarized below.

PropertyValue
IUPAC Name N-(4-((6-amino-2-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide
Molecular Formula C27H23N7O
Molecular Weight 461.52 g/mol
CAS Number 1020149-73-8
Solubility Soluble to 50 mM in DMSO

Quantitative Analysis of DNMT Inhibition

SGI-1027 demonstrates robust inhibitory activity against the major mammalian DNA methyltransferases: DNMT1, DNMT3A, and DNMT3B. The half-maximal inhibitory concentrations (IC50) have been determined in cell-free enzymatic assays.

Target EnzymeSubstrateIC50 (µM)
DNMT1hemimethylated DNA6[1]
DNMT1poly(dI-dC)12.5[1]
DNMT3Apoly(dI-dC)8[1]
DNMT3Bpoly(dI-dC)7.5[1]

Cellular Activity and Cytotoxicity

The inhibitory effect of SGI-1027 on DNMTs translates to cellular activity, including cytotoxicity in various cancer cell lines.

Cell LineAssay TypeIncubation TimeEC50/IC50 (µM)
KG-1 (human leukemia)Proliferation assay2-4 days4.4[2]
U937 (human leukemia)Cytotoxicity assay48 hours1.7[2]
KARPAS299 (human lymphoma)Proliferation assay2-4 days1.8[2]
Huh7 (human hepatocellular carcinoma)MTS assay24 hours27.30[3]

Experimental Protocols

In Vitro DNA Methyltransferase (DNMT) Activity Assay

This protocol outlines a common method to determine the inhibitory activity of compounds like SGI-1027 against DNMT enzymes. The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into a DNA substrate.

Materials:

  • Recombinant human DNMT1, DNMT3A, or DNMT3B

  • DNA substrate (e.g., poly(dI-dC) or a hemimethylated DNA duplex)

  • [methyl-³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • SGI-1027 (or other test inhibitor) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Whatman DE-81 ion-exchange filter paper

  • 0.5 M Sodium Phosphate buffer, pH 7.0

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the DNMT enzyme (e.g., 500 ng) and the DNA substrate (e.g., 500 ng) in the assay buffer.

  • Add varying concentrations of SGI-1027 or vehicle control (DMSO) to the reaction mixture.

  • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the methylation reaction by adding [³H]-SAM (e.g., to a final concentration of 75-150 nM).

  • Incubate the reaction at 37°C for 1 hour.[2][4]

  • Stop the reaction by spotting the reaction mixture onto Whatman DE-81 filter paper.[2][4]

  • Wash the filter papers five times for 10 minutes each with 0.5 M Sodium Phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM.[2][4]

  • Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each SGI-1027 concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Cytotoxicity Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of SGI-1027 on the viability of cancer cells, such as the KG-1 leukemia cell line.

Materials:

  • KG-1 cells (or other target cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • SGI-1027 stock solution in DMSO

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed KG-1 cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of SGI-1027 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

  • Add 100 µL of the SGI-1027 dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).

  • Add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.

Mechanism of Action and Signaling Pathways

SGI-1027 exerts its effects through a multi-faceted mechanism of action that goes beyond simple enzymatic inhibition.

Direct Competitive Inhibition

SGI-1027 acts as a competitive inhibitor with respect to the methyl donor, S-adenosyl-L-methionine (SAM), for binding to the catalytic site of DNMTs.[5] This direct competition prevents the transfer of methyl groups to the DNA substrate.

DNMT_Inhibition cluster_inhibition Competitive Inhibition cluster_methylation Normal Methylation DNMT DNMT Enzyme DNA DNA Substrate DNMT->DNA Catalyzes methylation SAM S-adenosyl- methionine (SAM) SAM->DNMT SGI1027 SGI-1027 SGI1027->DNMT Binds to SAM binding site Methylated_DNA Methylated DNA DNA->Methylated_DNA Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing

Caption: Competitive inhibition of DNMT by SGI-1027.

Induction of DNMT1 Degradation

A key aspect of SGI-1027's mechanism is its ability to induce the selective degradation of the DNMT1 protein.[5] This occurs through the proteasomal pathway, leading to a rapid and sustained depletion of the maintenance methyltransferase.

DNMT1_Degradation SGI1027 SGI-1027 DNMT1 DNMT1 Protein SGI1027->DNMT1 Induces conformational change? Ubiquitin Ubiquitin DNMT1->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting for degradation Degraded_DNMT1 Degraded DNMT1 Proteasome->Degraded_DNMT1

Caption: SGI-1027-induced degradation of DNMT1 via the proteasome.

Reactivation of Tumor Suppressor Genes and Induction of Apoptosis

The inhibition and degradation of DNMT1 by SGI-1027 leads to the hypomethylation of promoter CpG islands of tumor suppressor genes (TSGs), resulting in their re-expression.[5] The reactivation of these genes, such as p16 and TIMP3, can trigger downstream signaling pathways that lead to cell cycle arrest and apoptosis.[5] In hepatocellular carcinoma cells, SGI-1027 has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein BAX, promoting the mitochondrial pathway of apoptosis.[3][6]

Apoptosis_Pathway SGI1027 SGI-1027 DNMT1 DNMT1 SGI1027->DNMT1 Inhibition & Degradation Bcl2 Bcl-2 (anti-apoptotic) SGI1027->Bcl2 Downregulates BAX BAX (pro-apoptotic) SGI1027->BAX Upregulates Promoter Tumor Suppressor Gene Promoter (e.g., p16, TIMP3) DNMT1->Promoter Maintains methylation (inhibition) TSG Tumor Suppressor Gene Re-expression Promoter->TSG Hypomethylation leads to Apoptosis Apoptosis TSG->Apoptosis Induces Mitochondria Mitochondria Bcl2->Mitochondria Inhibits BAX->Mitochondria Promotes permeabilization Mitochondria->Apoptosis Initiates

Caption: SGI-1027-mediated signaling leading to apoptosis.

Conclusion

SGI-1027 serves as a valuable tool for studying the biological consequences of DNMT inhibition and represents a significant advancement in the development of non-nucleoside epigenetic therapies. Its dual mechanism of direct enzymatic inhibition and induction of DNMT1 degradation provides a potent and sustained hypomethylating effect. The detailed protocols and pathway analyses presented in this guide offer a framework for researchers to investigate the therapeutic potential of benzamide-based DNMT inhibitors and to further unravel the complexities of epigenetic regulation in disease. While the specific compound this compound remains to be characterized as a DNMT inhibitor, the principles and methodologies outlined here provide a solid foundation for the evaluation of this and other novel chemical entities in the exciting field of epigenetic drug discovery.

References

An In-depth Technical Guide to the Anticonvulsant Properties of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of benzamide derivatives as a significant class of compounds investigated for their anticonvulsant properties. It covers their mechanisms of action, detailed experimental protocols for their evaluation, structure-activity relationships, and a summary of quantitative efficacy and toxicity data.

Introduction to Benzamide Derivatives in Epilepsy Treatment

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.[2][3][4] Benzamide derivatives have emerged as a promising scaffold in the development of new anticonvulsants, with some analogues demonstrating potent activity in preclinical models.[5][6][7] These compounds are structurally diverse and offer a rich platform for medicinal chemistry exploration to optimize anticonvulsant activity.

Mechanisms of Action

The anticonvulsant effect of benzamide derivatives is often multifactorial, targeting various components of neuronal excitability. The primary mechanisms involve the modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.[8][9]

  • Modulation of Voltage-Gated Ion Channels: Many anticonvulsants exert their effects by interacting with ion channels to reduce excessive neuronal firing.[8][9]

    • Sodium Channels: A principal mechanism for many AEDs is the blockade of voltage-gated sodium channels. This action stabilizes the inactive state of the channel, thereby limiting the repetitive firing of neurons that is characteristic of seizures.

    • Calcium Channels: Inhibition of voltage-gated calcium channels, particularly T-type calcium channels, can reduce neuronal excitability and is a key mechanism for drugs treating absence seizures.

    • Potassium Channels: Activation of potassium channels leads to hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated.[8] Retigabine is an example of an AED that targets this mechanism.[4]

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[9] Enhancing its action can suppress seizure activity. Benzodiazepines and barbiturates are well-known examples that act on GABA-A receptors.[8] Some benzamide derivatives may also modulate the GABAergic system.

  • Attenuation of Glutamatergic Neurotransmission: Glutamate is the main excitatory neurotransmitter. Blocking its receptors, such as NMDA and AMPA receptors, can prevent the spread of seizure discharges.[8][9]

Anticonvulsant_Mechanisms Potential Mechanisms of Action for Benzamide Derivatives cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Activates NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Activates GABA_Vesicle GABA GABA_A_R GABA-A Receptor GABA_Vesicle->GABA_A_R Activates VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca++ Channel VGSC->VGCC Opens VGCC->Glutamate_Vesicle Triggers Release VGKC Voltage-Gated K+ Channel Excitation Excitation AMPA_R->Excitation Na+ influx (Excitation) NMDA_R->Excitation Inhibition Inhibition GABA_A_R->Inhibition Cl- influx (Inhibition) ActionPotential Action Potential ActionPotential->VGSC Depolarization Benzamide Benzamide Derivative Benzamide->VGSC Blocks Benzamide->VGCC Blocks Benzamide->VGKC Activates Benzamide->AMPA_R Blocks Benzamide->GABA_A_R Enhances

Potential Mechanisms of Action for Benzamide Derivatives

Experimental Protocols for Anticonvulsant Evaluation

The preclinical assessment of potential AEDs involves a battery of standardized in vivo tests to determine a compound's efficacy against different seizure types and its potential for neurotoxicity.[2][10] The Antiepileptic Drug Development (ADD) program has established widely used procedures for this purpose.[5]

Experimental_Workflow Preclinical Anticonvulsant Screening Workflow cluster_screening_tests cluster_quant_tests cluster_profile_tests start Synthesis of Novel Benzamide Derivative screen Phase I: Initial Screening (i.p. administration, mice) start->screen MES Maximal Electroshock (MES) Test screen->MES Protection? scPTZ Subcutaneous PTZ (scPTZ) Test screen->scPTZ Protection? Neurotox Rotarod Neurotoxicity Test screen->Neurotox Toxicity? quantify Phase II: Quantification (ED50, TD50, PI) MES->quantify scPTZ->quantify Neurotox->quantify MES_ED50 MES ED50 Determination quantify->MES_ED50 scPTZ_ED50 scPTZ ED50 Determination quantify->scPTZ_ED50 Tox_TD50 Rotarod TD50 Determination quantify->Tox_TD50 profile Phase III: Profile Differentiation MES_ED50->profile scPTZ_ED50->profile Tox_TD50->profile SixHz 6-Hz Seizure Test profile->SixHz OtherModels Other Seizure Models (e.g., Kindling) profile->OtherModels lead Lead Compound for Further Development SixHz->lead OtherModels->lead

Preclinical Anticonvulsant Screening Workflow
A. Maximal Electroshock (MES) Seizure Test

This test is a widely used model for generalized tonic-clonic seizures.[1][10]

  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Procedure: A supramaximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) is delivered to rodents (mice or rats) via corneal or ear-clip electrodes.[10][11] This stimulus induces a maximal seizure characterized by a tonic extension of the hind limbs. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) prior to the stimulus.

  • Evaluation: The abolition of the tonic hind limb extension phase is considered the endpoint, indicating anticonvulsant activity.[11] Drugs like phenytoin and carbamazepine are active in this model.[10]

B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to screen for drugs effective against myoclonic and absence seizures.[2][10]

  • Objective: To identify compounds that can prevent clonic seizures.

  • Procedure: The convulsant agent pentylenetetrazole (PTZ) is administered subcutaneously to rodents at a dose that reliably induces clonic seizures (e.g., 75-85 mg/kg in mice).[11] Animals are observed for a set period (e.g., 30 minutes).

  • Evaluation: The absence of a clonic seizure lasting for at least 5 seconds is the endpoint. Ethosuximide and benzodiazepines are known to be effective in this test.[10]

C. Rotarod Neurotoxicity Test

This test assesses motor impairment and potential neurological deficits caused by the test compound.[5]

  • Objective: To determine the dose at which a compound causes neurotoxicity.

  • Procedure: Trained rodents are placed on a rotating rod (e.g., 6 rpm). After administration of the test compound, their ability to remain on the rod for a specified time (e.g., 1-2 minutes) is evaluated at various time points.

  • Evaluation: The inability of an animal to remain on the rod for the predetermined time is indicative of motor impairment or neurotoxicity.

D. Quantitative Analysis

For compounds showing activity in the initial screens, dose-response curves are generated to determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) from the neurotoxicity assay. The ratio of these values (TD50/ED50) provides the Protective Index (PI), a crucial measure of the drug's safety margin.[7][12] A higher PI value is desirable.

Structure-Activity Relationship (SAR) of Benzamide Derivatives

The anticonvulsant activity of benzamide derivatives is highly dependent on their chemical structure. SAR studies explore how modifications to different parts of the molecule affect its biological activity.[13][14]

SAR_Benzamide General Structure-Activity Relationship of Anticonvulsant Benzamides cluster_key Pharmacophore Elements Benzamide A A: Aromatic Ring (Lipophilic Domain) note1 Substituents on Ring A (e.g., amino, halo) can significantly alter activity. A->note1 B B: Amide Linker (H-Bonding) C C: Terminal Group (Modulates Potency/Toxicity) note2 The nature and size of the terminal group (C) are critical. Small, non-bulky, hydrophobic groups are often preferred. C->note2 posA posA->A posB posB->B posC posC->C

General Structure-Activity Relationship of Anticonvulsant Benzamides
(Note: A generic benzamide structure is implied for SAR illustration purposes)

Key SAR observations include:

  • The Benzoyl Moiety: The aromatic ring of the benzamide is a crucial lipophilic domain. Substitution on this ring, particularly with an amino group at the 4-position (as seen in 4-aminobenzamides), often confers significant anticonvulsant activity.[7][12]

  • The Amide Linker: The amide group itself is a critical hydrogen-bonding region, likely involved in interactions with the biological target.

  • The N-Substituent: The group attached to the amide nitrogen plays a vital role in determining the potency and spectrum of activity.

    • Introduction of a second aromatic ring in the N-substituent can produce more potent compounds.[7]

    • Small, non-bulky, and hydrophobic groups at certain positions can retain or enhance activity, as seen in derivatives of lacosamide.[13]

    • For N-phenylbenzamide derivatives, substitution on the N-phenyl ring with small alkyl groups (e.g., methyl, ethyl) has been shown to yield highly active compounds.[5]

Quantitative Data on Benzamide Derivatives

The following tables summarize the anticonvulsant activity and neurotoxicity data for selected benzamide derivatives from various studies.

Table 1: Anticonvulsant Activity of 4-Aminobenzamide Derivatives in Mice (i.p. administration)

CompoundMES ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
4-Amino-N-amylbenzamide42.98>100>2.3[7]
4-Amino-N-cyclohexylbenzamide>100>300~2.8[7]
d,l-4-Amino-N-(α-methylbenzyl)-benzamide18.02170.789.5[7]
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)28.6 (µmol/kg)96.3 (µmol/kg)3.36[12]
4-Amino-(2-methyl-4-aminophenyl)benzamide15.416310.7[6]

Table 2: Anticonvulsant Activity of Various Benzylamide Derivatives in Mice (i.p. administration)

CompoundTest ModelED50 (mg/kg)Protective Index (PI)Reference
1-Cyclopentenecarboxylic acid benzylamideMES85.362.49[15]
1-Cyclopentenecarboxylic acid benzylamidescPTZ1.371.37[15]
1-Cyclopentenecarboxylic acid benzylamide6Hz-EST50.29N/A[15]
Cyclopentanecarboxylic acid benzylamidePilocarpine154.75N/A[15]

Table 3: Anticonvulsant Activity in Rats (oral administration)

CompoundMES ED50TD50Protective Index (PI)Reference
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)29.8 (µmol/kg)>1,530 (µmol/kg)>51[12]
4-Amino-(2-methyl-4-aminophenyl)benzamide9.9 (mg/kg)N/AN/A[6]

N/A: Data not available in the cited source.

Conclusion and Future Perspectives

Benzamide derivatives represent a versatile and promising class of compounds in the ongoing search for novel antiepileptic drugs. Their efficacy in robust preclinical models of generalized and partial seizures, coupled with favorable structure-activity relationships, provides a strong foundation for further development. The ability to modify the benzamide scaffold at multiple positions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and improve the safety margin. Future research will likely focus on elucidating the precise molecular targets for the most potent analogues, optimizing their CNS penetration, and exploring novel derivatives to address drug-resistant forms of epilepsy. The integration of computational modeling with traditional synthesis and screening can further accelerate the discovery of next-generation benzamide-based anticonvulsants.[16]

References

Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 4-Amino-N-(3,5-dichlorophenyl)benzamide. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide presents a predictive analysis based on the known spectroscopic characteristics of structurally related compounds. It includes predicted data for Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for each of these analytical techniques are provided to guide researchers in their laboratory work. This document is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of novel benzamide derivatives in drug discovery and development.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active molecules. The benzamide functional group is a common feature in many pharmaceutical agents. A thorough spectroscopic characterization is the cornerstone of chemical research, enabling the unambiguous identification and purity assessment of newly synthesized compounds. This guide outlines the expected spectroscopic properties of this compound and provides standardized protocols for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of analogous structures and established spectroscopic principles.

Predicted Infrared (IR) Spectroscopy Data

Table 1: Predicted IR Absorption Frequencies

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
Amine (NH₂)N-H Stretch3450 - 3300Medium, Two Bands
Amide (N-H)N-H Stretch3300 - 3100Medium
Amide (C=O)C=O Stretch (Amide I)1650 - 1630Strong
Amine/AmideN-H Bend1640 - 1550Medium
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aryl-ClC-Cl Stretch800 - 600Strong
Aryl-NC-N Stretch1350 - 1250Medium

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular hydrogen bonding.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: DMSO-d₆

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Amide N-H~10.4Singlet1H-
Aromatic H (dichlorophenyl)~8.1Doublet2H~1.5
Aromatic H (aminobenzoyl, ortho to C=O)~7.7Doublet2H~8.5
Aromatic H (dichlorophenyl)~7.6Triplet1H~1.5
Aromatic H (aminobenzoyl, ortho to NH₂)~6.6Doublet2H~8.5
Amine NH₂~5.8Singlet (broad)2H-

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Amide C=O~165
Aromatic C-NH₂~152
Aromatic C-N (dichlorophenyl)~141
Aromatic C-Cl~134
Aromatic C-H (aminobenzoyl, ortho to C=O)~129
Aromatic C (aminobenzoyl, ipso to C=O)~122
Aromatic C-H (dichlorophenyl, meta to C-N)~121
Aromatic C-H (dichlorophenyl, para to C-N)~119
Aromatic C-H (aminobenzoyl, ortho to NH₂)~113

Note: Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Table 4: Predicted Mass-to-Charge Ratios (m/z)

IonPredicted m/zDescription
[M+H]⁺281.02Protonated molecular ion
[M+Na]⁺303.00Sodium adduct
[C₇H₇NO]⁺121.05Fragment corresponding to 4-aminobenzoyl cation
[C₆H₄Cl₂N]⁺160.97Fragment corresponding to 3,5-dichloroaniline radical cation

Note: The molecular formula of this compound is C₁₃H₁₀Cl₂N₂O, with a monoisotopic mass of 280.0170.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.[1]

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Solid Film): [1]

    • Dissolve a small amount of the solid sample (approx. 5-10 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[1]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[1]

    • Using a pipette, apply a drop of the solution to the center of the salt plate.[1]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]

    • Place the salt plate in the spectrometer's sample holder.

  • Data Acquisition:

    • Collect the IR spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum by performing a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

    • Cap the tube and gently vortex or invert the tube until the sample is completely dissolved. A mild warming in a water bath may be necessary for poorly soluble compounds.

  • Data Acquisition (¹H NMR):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. A typical acquisition may involve a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • Data Acquisition (¹³C NMR):

    • Following the ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, and the number of scans can range from hundreds to thousands to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is common.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform a baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Method: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).[2][3]

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[2]

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.[2][4]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[3]

    • Set the ESI source parameters, including the capillary voltage (typically 3-5 kV for positive mode), nebulizing gas flow, and drying gas temperature, to achieve a stable ion spray.[3]

    • Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 100-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).[5]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of the protonated molecule to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to further elucidate the structure of the molecule.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 4-Amino-N- (3,5-dichlorophenyl)benzamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep ir IR Spectroscopy sample_prep->ir nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ms Mass Spectrometry (HRMS, MS/MS) sample_prep->ms ir_data IR Spectrum Analysis: Functional Group Identification ir->ir_data nmr_data NMR Spectra Analysis: Structural Elucidation nmr->nmr_data ms_data MS Data Analysis: Molecular Formula & Fragmentation ms->ms_data final_structure Structure Confirmation ir_data->final_structure nmr_data->final_structure ms_data->final_structure

Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic profile of this compound, which can serve as a foundational reference for researchers. The detailed experimental protocols offer practical guidance for the analysis of this compound and other similar small molecules. The successful application of these spectroscopic techniques is crucial for ensuring the identity, purity, and structural integrity of chemical entities in the rigorous environment of drug development and scientific research. It is anticipated that future experimental work will validate and refine the predictive data presented herein.

References

Methodological & Application

Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-N-(3,5-dichlorophenyl)benzamide is a chemical intermediate of interest in pharmaceutical research and development. The synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, effective purification is crucial to obtain a high-purity final compound suitable for downstream applications, including biological screening and drug formulation. This document provides detailed protocols for two common and effective purification techniques for this compound: recrystallization and flash column chromatography. These methods are widely applicable and can be adapted based on the specific impurity profile of the crude product.

Data Presentation

The following table summarizes the expected quantitative data from the purification of a 10-gram batch of crude this compound using the described protocols. This data is intended to provide a benchmark for researchers.

ParameterRecrystallizationFlash Column Chromatography
Starting Purity (by HPLC) ~85%~85%
Final Purity (by HPLC) >98%>99%
Yield 75-85%65-80%
Recovery HighModerate
Solvent Consumption ModerateHigh
Time Requirement 4-6 hours6-8 hours
Scalability ExcellentGood

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, a mixed solvent system of ethyl acetate and n-hexane is effective.[1]

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with heating and stirring. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.

  • Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Crude Product B Add hot Ethyl Acetate A->B C Add n-Hexane B->C D Slow Cooling & Ice Bath C->D E Vacuum Filtration D->E F Wash with cold n-Hexane E->F G Dry under Vacuum F->G H Pure Product G->H

Caption: Recrystallization Workflow for Purification.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the solvent through the column, leading to faster separations. A silica gel stationary phase with a dichloromethane/methanol mobile phase gradient is suitable for the purification of benzamide derivatives.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Glass column

  • Air or nitrogen supply with a flow controller

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and carefully pack the glass column. Allow the silica to settle, ensuring a level and stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed silica gel column.

  • Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient could be from 100:0 to 70:30 (CH₂Cl₂:MeOH).[2] The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Chromatography_Workflow A Slurry Pack Silica Gel Column B Dry Load Crude Product A->B C Elute with CH₂Cl₂/MeOH Gradient B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Solvent Evaporation F->G H Dry under Vacuum G->H I Pure Product H->I

Caption: Flash Chromatography Purification Workflow.

References

Application Note: A Robust and Sensitive LC/MS/MS Method for the Quantification of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT: This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantitative analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide in a relevant biological matrix (e.g., plasma). The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise and accurate quantification of this compound.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for the accurate determination of its concentration in biological matrices to support preclinical and clinical studies. This document provides a detailed protocol for a validated LC/MS/MS method that offers high sensitivity, specificity, and throughput for the quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC/MS grade)

  • Ammonium acetate (LC/MS grade)

  • Control plasma (e.g., human, rat, or mouse)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

LC/MS/MS Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column Zorbax SB C18, 2.1 x 50 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Time (min)
Injection Volume 10 µL
Column Temperature 40 °C
Autosampler Temp. 10 °C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Analyte

Note: The specific m/z transitions and collision energies for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

Standard and Sample Preparation

2.3.1. Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Prepare serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality controls.

2.3.2. Calibration Standards and Quality Controls

  • Spike control plasma with the working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2.3.3. Sample Extraction Protocol (Solid-Phase Extraction)

  • To 100 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

  • Vortex and transfer to an autosampler vial for LC/MS/MS analysis.

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation.[1][2][3] The following parameters were assessed:

Table 3: Summary of Method Validation Data

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (RSD%) < 15% (Intra- and Inter-day)
Accuracy (% Bias) Within ±15% (Intra- and Inter-day)
Recovery Consistent and reproducible (>85%)
Matrix Effect Minimal and compensated by the IS

Results and Discussion

The developed LC/MS/MS method demonstrated excellent performance for the quantification of this compound in plasma. The use of solid-phase extraction provided a clean sample extract, minimizing matrix effects and ensuring high recovery. The chromatographic conditions achieved baseline separation of the analyte from endogenous plasma components with a total run time of 10 minutes. The mass spectrometric detection in MRM mode provided high selectivity and sensitivity, allowing for a low LLOQ of 1 ng/mL.

Diagrams

G cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add acidify Acidify and Vortex is_add->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analyte spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the quantification of this compound.

Conclusion

A sensitive, specific, and robust LC/MS/MS method for the quantification of this compound in plasma has been developed and summarized. The method is suitable for high-throughput analysis and can be readily implemented in a regulated bioanalytical laboratory to support drug development programs.

References

Application Notes and Protocols for 4-Amino-N-(3,5-dichlorophenyl)benzamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published data regarding the use of 4-Amino-N-(3,5-dichlorophenyl)benzamide in cell culture experiments, its mechanism of action, and associated signaling pathways has yielded no specific results. The following information is based on structurally related compounds and general principles for handling novel small molecules in a research setting. These notes are intended to provide a foundational framework for researchers and drug development professionals to design and conduct initial exploratory studies.

Introduction and Background

This compound is a small molecule belonging to the benzamide class of compounds. While the biological activity of this specific molecule is not documented in the available literature, the benzamide scaffold is present in a wide range of biologically active compounds with diverse mechanisms of action. Derivatives of benzamide have been investigated for various therapeutic applications, including as antipsychotics, antiemetics, and more recently, as inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).

Given the lack of specific data, initial experiments with this compound would be exploratory, aiming to determine its cytotoxic profile, potential cellular targets, and mechanism of action.

Pre-experimental Considerations

Compound Handling and Storage
  • Solubility: Determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and aqueous buffers. For cell culture experiments, a concentrated stock solution in DMSO is typically prepared.

  • Stability: Assess the stability of the compound in solution and under various storage conditions (e.g., -20°C, -80°C).

  • Purity: Ensure the purity of the compound using analytical methods such as HPLC-MS or NMR to avoid confounding experimental results.

Initial Screening Protocols

The following are general protocols for an initial assessment of a novel compound in cell culture.

Cell Line Selection

A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) and with varying genetic backgrounds should be used for initial screening to identify potential selective activity.

Cytotoxicity/Cell Viability Assay

This assay determines the concentration-dependent effect of the compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Replace the existing medium with the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a suitable cell viability reagent such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue). Follow the manufacturer's instructions to measure the absorbance or fluorescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration. Use a non-linear regression model to calculate the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC50 (µM) after 72h
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)28.7
HCT116 (Colon Cancer)8.5
Jurkat (Leukemia)> 50

Note: This data is hypothetical and for illustrative purposes only.

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death.

Protocol:

  • Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 to 48 hours.

  • Staining: Use an Annexin V/Propidium Iodide (PI) staining kit according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

  • Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Investigating Mechanism of Action

Based on the initial screening results, further experiments can be designed to elucidate the compound's mechanism of action.

Cell Cycle Analysis

To assess if the compound affects cell cycle progression.

Protocol:

  • Treatment: Treat cells with the compound at IC50 concentrations for a time course (e.g., 12, 24, 48 hours).

  • Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the DNA with a fluorescent dye such as propidium iodide (PI) or DAPI in the presence of RNase.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway Analysis

If the above experiments suggest a specific mechanism, further investigation into the involved signaling pathways is warranted.

Western Blotting

To analyze the expression levels of key proteins in a suspected pathway. For example, if apoptosis is induced, one might probe for cleavage of caspase-3 and PARP.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate.

Visualizations

The following diagrams illustrate general workflows and hypothetical signaling pathways that could be investigated.

G cluster_workflow Experimental Workflow for Novel Compound Screening A Compound Preparation (Solubility, Stability, Purity) B Cell Line Panel Selection A->B C Cytotoxicity Assay (IC50 Determination) B->C D Mechanism of Action Studies C->D E Apoptosis Assay D->E If cytotoxic F Cell Cycle Analysis D->F If cytotoxic G Signaling Pathway Analysis (e.g., Western Blot) E->G F->G

Caption: General workflow for screening a novel compound in cell culture.

G cluster_pathway Hypothetical Apoptosis Signaling Pathway Compound This compound Target Unknown Cellular Target Compound->Target Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-8, -9) Target->Caspase_Cascade Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_Cascade->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Application Notes and Protocols for Testing 4-Amino-N-(3,5-dichlorophenyl)benzamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of the small molecule 4-Amino-N-(3,5-dichlorophenyl)benzamide. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[1][2] Additionally, alternative assays such as the Lactate Dehydrogenase (LDH) release assay and the Neutral Red uptake assay are briefly described. These protocols are designed to be a comprehensive guide for researchers in drug discovery and toxicology to evaluate the potential cytotoxic effects of this and similar chemical entities.

Overview of In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are essential tools in the early stages of drug development to identify and characterize the toxic potential of new chemical entities.[3][4][5] These assays measure various cellular parameters to determine cell viability or the rate of cell death following exposure to a test compound. Common endpoints include assessing cell membrane integrity, metabolic activity, and lysosomal function.[6][7][8]

Commonly Used Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[1][2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[2]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[4][5][9] The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Neutral Red Uptake Assay: This method is based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red within their lysosomes.[3][6][7][10][11] The amount of dye absorbed is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for this compound

This protocol details the steps for determining the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • Cell Line: A suitable human cell line should be chosen based on the research context. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (cervical cancer), A549 (lung carcinoma), or HepG2 (hepatocellular carcinoma) can be used. For more specific investigations, a cell line relevant to the compound's potential target organ should be selected.[12]

  • This compound: The test compound. A stock solution should be prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10-100 mM).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • 96-well flat-bottom cell culture plates.

  • Multi-channel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

  • CO2 incubator (37°C, 5% CO2).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Stock Solution of This compound C Seed Cells into 96-well Plate A->C B Culture and Harvest Cells B->C D Treat Cells with Compound (Varying Concentrations) C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank Control: Culture medium without cells.

    • After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

Data Presentation and Analysis

The results should be summarized in a table format for clear comparison.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot a dose-response curve with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis.

  • Determine the IC50 value , which is the concentration of the compound that inhibits cell growth by 50%. This can be calculated from the dose-response curve using non-linear regression analysis.

Potential Signaling Pathway in Cytotoxicity

The precise mechanism of action for this compound is not well-documented in the provided search results. However, many small molecule cytotoxic compounds induce cell death through the activation of apoptotic pathways. The following diagram illustrates a generalized signaling pathway for apoptosis.

Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Outcome A This compound B Cellular Stress (e.g., DNA damage, ROS) A->B Induces C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Executioner Caspase Activation (e.g., Caspase-3) G->H I Apoptosis (Cell Death) H->I

Caption: Generalized apoptotic signaling pathway.

Alternative Cytotoxicity Assays

LDH Release Assay

The LDH assay is a suitable alternative for measuring cytotoxicity by quantifying cell membrane damage.

Brief Protocol:

  • Seed and treat cells with this compound as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Add the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on positive (total LDH release) and negative (spontaneous LDH release) controls.[5][15]

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of Neutral Red dye into the lysosomes of living cells.

Brief Protocol:

  • Seed and treat cells with this compound.

  • After treatment, incubate the cells with a medium containing Neutral Red for 2-3 hours.

  • Wash the cells with PBS to remove excess dye.

  • Add a destaining solution (e.g., acidified ethanol) to extract the dye from the cells.

  • Measure the absorbance of the extracted dye at approximately 540 nm.

  • Calculate cell viability relative to the untreated control.[10]

Conclusion

This document provides a detailed and adaptable protocol for assessing the cytotoxicity of this compound. The MTT assay is presented as the primary method, with the LDH and Neutral Red assays offered as viable alternatives. Adherence to these protocols will enable researchers to generate reliable and reproducible data on the cytotoxic potential of this compound, which is a critical step in the drug development and chemical safety assessment processes.

References

Application Notes and Protocols: 4-Amino-N-(3,5-dichlorophenyl)benzamide as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

4-Amino-N-(3,5-dichlorophenyl)benzamide is a small molecule belonging to the benzamide class of compounds. While this specific molecule is not extensively characterized as a chemical probe, its structural features—a 4-aminobenzamide core and a 3,5-dichlorophenyl moiety—are present in numerous biologically active compounds. Derivatives of N-(dichlorophenyl)benzamide and 4-aminobenzamide have reported activities spanning antimicrobial, antifungal, herbicidal, and enzyme inhibitory functions.[1][2][3] This suggests that this compound could serve as a valuable tool for researchers in drug discovery and chemical biology to investigate related biological pathways.

These application notes provide a summary of potential applications, synthetic methods, and experimental protocols based on the activities of structurally analogous compounds. The provided data and protocols should be considered as a starting point for the investigation of this compound and will require experimental validation.

Hypothesized Biological Applications

Based on the biological activities of structurally related benzamide derivatives, this compound could be investigated as a chemical probe in the following areas:

  • Enzyme Inhibition: Many benzamide derivatives are known to be enzyme inhibitors. For example, related compounds have shown inhibitory activity against DNA methyltransferases (DNMTs), urokinase-type plasminogen activator (uPA), and components of the Hedgehog signaling pathway.[4][5][6] This compound could be screened against various enzyme classes to identify novel inhibitors.

  • Antimicrobial and Antifungal Research: The dichlorophenyl group is a common feature in antimicrobial and antifungal agents.[1] this compound could be tested for its efficacy against a panel of bacterial and fungal strains.

  • Anticancer Research: With known benzamide derivatives impacting pathways like Hedgehog signaling and DNA methylation, which are crucial in oncology, this compound could be explored for its cytotoxic or pathway-modulating effects in cancer cell lines.[4][6]

  • Herbicide Development: Certain N,N-dialkyl-3,5-dichlorobenzamides have demonstrated phytotoxic activity, indicating a potential application in agricultural science.[2]

Data from Structurally Similar Compounds

The following tables summarize quantitative data for benzamide derivatives that are structurally related to this compound. This data can be used as a reference for designing experiments and understanding potential activity levels.

Table 1: Fungicidal Activity of Related Benzamide Derivatives [3]

CompoundTarget FungusInhibition Rate (%) at 50 mg/L
2-Chloro-N-(2-fluorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide (analogue 7h)Sclerotinia sclerotiorum90.5
Analogue 7hBotrytis cinereal90.5
Analogue 7hThanatephorus cucumeris88.9

Table 2: Insecticidal Activity of Related Benzamide Derivatives [7]

CompoundTarget InsectLethal Rate (%) at 500 mg/L
3-(5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-N-(3,4-dichlorophenyl)benzamide (14q)Mythimna separata70
Analogue 14qHelicoverpa armigera60
Analogue 14qOstrinia nubilalis55

Table 3: Enzyme Inhibition by Related Benzamide Derivatives [6]

CompoundTargetIC₅₀ (nmol·L⁻¹)
4-(pyrimidin-2-ylamino)benzamide derivative 8eHedgehog Signaling Pathway5.0
GDC-0449 (Vismodegib)Hedgehog Signaling Pathway>5.0

Experimental Protocols

Synthesis of this compound

A potential two-step synthesis for this compound is outlined below, adapted from general methods for benzamide synthesis.[8]

Step 1: Synthesis of N-(3,5-Dichlorophenyl)-4-nitrobenzamide

  • In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add a base, such as triethylamine (1.2 eq), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(3,5-dichlorophenyl)-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the N-(3,5-dichlorophenyl)-4-nitrobenzamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.[8]

  • If using SnCl₂, heat the reaction mixture to reflux and stir for 1-3 hours, monitoring by TLC.

  • After cooling, quench the reaction and adjust the pH to be basic with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield this compound.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction 3,5-Dichloroaniline 3,5-Dichloroaniline Reaction1 Amidation Reaction (DCM, 0°C to RT) 3,5-Dichloroaniline->Reaction1 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride->Reaction1 Triethylamine Triethylamine Triethylamine->Reaction1 N-(3,5-Dichlorophenyl)-4-nitrobenzamide N-(3,5-Dichlorophenyl)-4-nitrobenzamide Reaction1->N-(3,5-Dichlorophenyl)-4-nitrobenzamide Start_Step2 N-(3,5-Dichlorophenyl)-4-nitrobenzamide Reaction2 Reduction Reaction (Ethanol, Reflux) Start_Step2->Reaction2 Reducing_Agent SnCl2*2H2O or H2/Pd-C Reducing_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Culture: Grow the microbial strain to be tested in an appropriate broth medium overnight to obtain a log-phase culture.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust the microbial culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and add to each well of the microtiter plate.

  • Controls: Include a positive control (microbe in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

G Start Start Prepare_Stock Prepare Compound Stock (10 mg/mL in DMSO) Start->Prepare_Stock Culture_Microbe Grow Microbial Culture (Overnight) Start->Culture_Microbe Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells with Microbial Culture Culture_Microbe->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Generic Enzyme Inhibition Assay Protocol

This is a general protocol that can be adapted for various enzymes.

  • Reagent Preparation: Prepare buffer solutions, enzyme stock, substrate stock, and a stock solution of this compound in DMSO.

  • Compound Dilution: Prepare serial dilutions of the benzamide compound in the assay buffer.

  • Enzyme-Inhibitor Incubation: In a microplate, add the enzyme solution to wells containing different concentrations of the compound. Include a control with DMSO only. Incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Enzyme Enzyme Binding Binding Enzyme->Binding Probe This compound Probe->Binding Enzyme_Probe_Complex Enzyme-Probe Complex Binding->Enzyme_Probe_Complex No_Product Product Formation Blocked Enzyme_Probe_Complex->No_Product Substrate Substrate Substrate->Enzyme_Probe_Complex Substrate cannot bind or is not converted

Caption: Hypothetical mechanism of enzyme inhibition.

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood, especially when handling organic solvents. The toxicological properties of this compound have not been fully investigated. Assume it is hazardous and handle it accordingly. Dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Preclinical Animal Studies of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of 4-Amino-N-(3,5-dichlorophenyl)benzamide, a novel investigational compound. The following protocols are designed to assess the compound's safety, pharmacokinetic profile, and potential therapeutic efficacy. The experimental designs are based on established principles of preclinical drug development and can be adapted to specific research questions.

Introduction

This compound is a small molecule with a chemical structure suggestive of potential biological activity. While specific data on this compound is not yet available, related benzamide structures have exhibited a range of pharmacological effects, including anti-inflammatory and anti-cancer properties. The following experimental protocols outline a systematic approach to characterize the in vivo properties of this compound in animal models, a critical step in the drug discovery and development pipeline.[1][2][3]

Preclinical Development Workflow

The overall workflow for the preclinical in vivo assessment of this compound is depicted below. This workflow ensures a logical progression from initial safety and tolerability studies to pharmacokinetic characterization and finally to efficacy evaluation in relevant disease models.

preclinical_workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy/Pharmacodynamics (PD) Acute Toxicity Acute Toxicity Dose Range-Finding Dose Range-Finding Acute Toxicity->Dose Range-Finding Determines MTD Single-Dose PK Single-Dose PK Dose Range-Finding->Single-Dose PK Provides Dose Levels Multi-Dose PK Multi-Dose PK Single-Dose PK->Multi-Dose PK Informs Dosing Regimen Efficacy Studies Efficacy Studies Multi-Dose PK->Efficacy Studies Guides Therapeutic Dosing Animal Model Selection Animal Model Selection Animal Model Selection->Efficacy Studies

Caption: Preclinical in vivo evaluation workflow for this compound.

Section I: Toxicology Studies

The initial phase of in vivo testing is to establish the safety profile of the compound. This involves determining the potential for acute toxicity and identifying a range of tolerated doses.

Protocol 1: Acute Oral Toxicity Study in Rodents

Objective: To determine the acute toxicity of this compound after a single oral dose and to identify the maximum tolerated dose (MTD).[4][5]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment for clinical observations and body weight measurements

Methodology:

  • Acclimatize animals for at least 7 days prior to dosing.

  • Fast animals overnight before dosing.

  • Prepare a suspension of the test compound in the vehicle at various concentrations.

  • Administer a single oral dose of the compound to groups of animals (n=5 per sex per group) at escalating dose levels (e.g., 5, 50, 500, 2000 mg/kg). A control group will receive the vehicle only.

  • Observe animals continuously for the first 4 hours post-dosing and then daily for 14 days for any clinical signs of toxicity, morbidity, and mortality.

  • Record body weights prior to dosing and on days 1, 3, 7, and 14.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Presentation:

Table 1: Acute Oral Toxicity Data Summary

Dose (mg/kg)SexNumber of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (Day 14 vs. Day 0)Gross Necropsy Findings
VehicleM50/5NoneNo abnormal findings
VehicleF50/5NoneNo abnormal findings
5M5
5F5
50M5
50F5
500M5
500F5
2000M5
2000F5

Section II: Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for designing effective dosing regimens for subsequent efficacy studies.[6][7][8]

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) administration in mice.

Materials:

  • This compound

  • Vehicle suitable for IV and PO administration

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimatize animals for at least 7 days.

  • Divide animals into two groups: IV administration and PO administration (n=3-4 per time point).

  • Administer a single dose of the compound (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Collect blood samples via a suitable method (e.g., tail vein, retro-orbital) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[9][10]

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using non-compartmental analysis.[9]

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Section III: Efficacy Studies

Based on the structural class of benzamides, efficacy studies could initially focus on anti-inflammatory or anti-cancer models. The choice of model should be refined as more is learned about the compound's in vitro activity.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-inflammatory effect. This is based on known pathways involved in inflammation.[11][12]

signaling_pathway Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Compound 4-Amino-N-(3,5-dichlorophenyl) benzamide Compound->Inhibition Inhibition->NF-kB Activation

Caption: Hypothetical anti-inflammatory signaling pathway.

Protocol 3: Carrageenan-Induced Paw Edema Model in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model of inflammation.[13][14]

Materials:

  • This compound

  • Vehicle

  • Indomethacin (positive control)

  • 1% (w/v) carrageenan solution in saline

  • Male Wistar rats (150-200g)

  • Plethysmometer

Methodology:

  • Acclimatize animals for at least 7 days.

  • Divide animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, e.g., 10 mg/kg), and test compound at various doses (e.g., 10, 30, 100 mg/kg).

  • Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0
Indomethacin10
Test Compound10
Test Compound30
Test Compound100

Section IV: Conclusion and Future Directions

The successful completion of these initial in vivo studies will provide a foundational understanding of the safety, pharmacokinetic profile, and potential efficacy of this compound. Positive results would warrant further investigation, including:

  • Chronic toxicity studies: To assess the long-term safety of the compound.

  • Pharmacodynamic studies: To investigate the mechanism of action in vivo.

  • Efficacy studies in chronic disease models: To evaluate the therapeutic potential in more clinically relevant models.

  • Metabolite identification: To characterize how the compound is metabolized in the body.

These comprehensive preclinical data are essential for making informed decisions about the continued development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Formulation of 4-Amino-N-(3,5-dichlorophenyl)benzamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-N-(3,5-dichlorophenyl)benzamide is a chemical compound with potential for further investigation in various biological systems. Successful in vivo evaluation of this compound necessitates the development of a safe and effective formulation that ensures appropriate bioavailability for preclinical studies. This document provides detailed application notes and protocols for the formulation and administration of this compound in common rodent models. Given the limited public data on the physicochemical properties of this specific compound, the following protocols are based on general best practices for formulating poorly soluble small molecules for in vivo research. It is imperative that researchers conduct their own solubility and stability testing to determine the optimal formulation.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC13H10Cl2N2O[1]
Molecular Weight281.14 g/mol [1]

Note: Additional properties such as solubility in various solvents, pKa, and LogP would need to be determined experimentally.

Formulation Development Workflow

The following diagram outlines a general workflow for developing a suitable formulation for in vivo studies of a new chemical entity like this compound.

G A Compound Characterization (Solubility, Stability) B Vehicle Screening (Aqueous, Organic, Lipid-based) A->B Initial Data C Formulation Optimization (Co-solvents, Surfactants, pH adjustment) B->C Select Promising Vehicles D Pre-formulation Assessment (Clarity, Stability, Homogeneity) C->D Develop Prototype Formulations E Dose Range Finding (in vivo) D->E Select Lead Formulation F Definitive In Vivo Study E->F Determine Tolerability & PK G A Formulation Preparation (Solution or Suspension) C Dose Administration (Oral Gavage or IP Injection) A->C B Animal Acclimatization & Grouping B->C D Post-Dosing Monitoring (Clinical Signs, Body Weight) C->D E Sample Collection (Blood, Tissues) D->E F Bioanalysis & Data Interpretation E->F

References

Application Notes and Protocols for High-Throughput Screening of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival.[1][2] Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and various cancers.[1][3] A key control point in the canonical NF-κB pathway is the IκB kinase (IKK) complex, which, upon activation, phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and proteasomal degradation. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[3][4] The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO. IKKβ is the predominant kinase responsible for activating the canonical NF-κB pathway in response to inflammatory stimuli. Consequently, IKKβ represents a prime therapeutic target for the discovery of novel anti-inflammatory and anti-cancer agents.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate the activity of a specific biological target.[5] Biochemical assays, in particular, are well-suited for HTS of enzyme inhibitors.[6] This document provides detailed application notes and protocols for the high-throughput screening of 4-Amino-N-(3,5-dichlorophenyl)benzamide, a novel small molecule, as a potential inhibitor of IKKβ kinase activity. The described assay is a robust, luminescence-based method amenable to automation and miniaturization.

Assay Principle

The high-throughput screening of this compound for IKKβ inhibitory activity will be performed using a biochemical assay that quantifies the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity.

The assay is performed in two steps. First, the IKKβ kinase reaction is carried out in the presence of the test compound, a substrate peptide (IKKtide), and ATP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the IKKβ kinase activity.[3][7] A decrease in the luminescent signal in the presence of the test compound indicates inhibition of IKKβ activity.

Materials and Methods

Reagent/MaterialSupplierCatalog Number
Recombinant Human IKKβ, GST-TagBPS Bioscience40304
5x Kinase Assay BufferBPS Bioscience79334
ATP (500 µM)BPS Bioscience79686
IKKtide (1 mg/ml)BPS BioscienceIncluded in Kit
ADP-Glo™ Kinase AssayPromegaV6930
BMS-345541Selleck ChemicalsS7891
This compound(Internal Library)-
White, solid-bottom 384-well platesCorning3570
Multichannel pipettes--
Automated liquid handler (optional)--
Plate reader with luminescence detection--

Experimental Protocols

Reagent Preparation
  • 1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer to 1x with distilled water.

  • Test Compound (this compound) and Positive Control (BMS-345541) Dilutions:

    • Prepare a 10 mM stock solution of each compound in 100% DMSO.

    • Create a serial dilution series of each compound in 100% DMSO.

    • For the HTS assay, further dilute the compounds in 1x Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • IKKβ Enzyme Dilution: Thaw the recombinant IKKβ on ice. Briefly centrifuge the tube to collect the contents. Dilute the enzyme to a working concentration of 10 ng/µl in 1x Kinase Assay Buffer. Prepare this dilution fresh and keep on ice.

  • Master Mix (per well of a 384-well plate):

    • 5 µl of 5x Kinase Assay Buffer

    • 1 µl of 500 µM ATP

    • 10 µl of 1 mg/ml IKKtide substrate

    • 9 µl of distilled water

High-Throughput Screening Protocol
  • Compound Plating: Add 2.5 µl of the diluted test compounds, positive control (BMS-345541), or vehicle control (1x Kinase Assay Buffer with the same percentage of DMSO as the compound wells) to the appropriate wells of a 384-well plate.

  • Master Mix Addition: Add 12.5 µl of the Master Mix to all wells.

  • Enzyme Addition and Kinase Reaction:

    • To initiate the kinase reaction, add 10 µl of the diluted IKKβ enzyme solution to all wells except the "Blank" control wells.

    • To the "Blank" wells, add 10 µl of 1x Kinase Assay Buffer.

    • Mix the plate gently.

    • Incubate the plate at 30°C for 45 minutes.

  • ATP Depletion:

    • Equilibrate the ADP-Glo™ Reagent to room temperature.

    • Add 25 µl of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP Detection and Luminescence Measurement:

    • Equilibrate the Kinase Detection Reagent to room temperature.

    • Add 50 µl of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Presentation

The inhibitory activity of this compound and the positive control, BMS-345541, against IKKβ is determined by measuring the reduction in luminescence compared to the vehicle control. The data can be normalized and used to calculate the half-maximal inhibitory concentration (IC50) values.

Table 1: Quantitative Data for IKKβ Inhibition

CompoundTargetAssay TypeIC50 (µM)Reference
BMS-345541IKKβBiochemical0.3[2][5][8][9][10][11][12]
BMS-345541IKKαBiochemical4.0[2][5][8][9][10][11][12]
This compoundIKKβBiochemicalTo be determined-

Visualizations

NF-kB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor (e.g., TNFR, IL-1R) Stimuli->Receptor Adaptor Adaptor Proteins Receptor->Adaptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Adaptor->IKK_complex Activation IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB_dimer NF-κB (p50/p65) NFkB_dimer->IkB_NFkB NFkB_active Active NF-κB NFkB_dimer->NFkB_active Translocation p_IkB p-IκB IkB_NFkB->p_IkB Ub Ubiquitination p_IkB->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->NFkB_dimer Release Gene Target Gene Transcription NFkB_active->Gene Binds DNA

Caption: Canonical NF-κB Signaling Pathway.

HTS_Workflow Start Start Compound_Plating 1. Compound Plating (Test Cpd, Positive Control, Vehicle) Start->Compound_Plating Master_Mix 2. Add Master Mix (Buffer, ATP, IKKtide) Compound_Plating->Master_Mix Enzyme_Addition 3. Add IKKβ Enzyme Master_Mix->Enzyme_Addition Incubation_Kinase 4. Kinase Reaction (30°C, 45 min) Enzyme_Addition->Incubation_Kinase ATP_Depletion 5. Add ADP-Glo™ Reagent Incubation_Kinase->ATP_Depletion Incubation_Depletion 6. ATP Depletion (RT, 40 min) ATP_Depletion->Incubation_Depletion ADP_Detection 7. Add Kinase Detection Reagent Incubation_Depletion->ADP_Detection Incubation_Detection 8. Signal Development (RT, 30-60 min) ADP_Detection->Incubation_Detection Luminescence 9. Read Luminescence Incubation_Detection->Luminescence Data_Analysis 10. Data Analysis (% Inhibition, IC50) Luminescence->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow.

Conclusion

The described biochemical high-throughput screening protocol provides a robust and sensitive method for identifying and characterizing inhibitors of IKKβ, a key therapeutic target in the NF-κB signaling pathway. This application note details the necessary reagents, a step-by-step experimental workflow, and a framework for data analysis. The use of the well-characterized IKK inhibitor, BMS-345541, as a positive control will ensure the validity of the screening results. The identification of potent and selective inhibitors of IKKβ, such as potentially this compound, through this HTS campaign could lead to the development of novel therapeutics for a range of inflammatory diseases and cancers. Subsequent studies, including cell-based assays and selectivity profiling against other kinases, will be crucial for the further development of any identified hit compounds.

References

Microwave-Assisted Synthesis of Benzamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient synthesis of benzamide derivatives utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to significantly accelerate reaction times, increase product yields, and promote greener chemistry by often reducing the need for harsh solvents and reagents compared to conventional heating methods.[1][2][3]

Benzamide and its derivatives are crucial pharmacophores found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] Notably, certain benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in cancer therapy.[6][7]

I. Synthetic Protocols

This section outlines various microwave-assisted methods for the synthesis of benzamide derivatives, starting from common organic precursors.

Amidation of Carboxylic Acids

The direct condensation of a carboxylic acid with an amine is a fundamental approach to forming the amide bond. Microwave assistance dramatically reduces the long reaction times typically required with conventional heating.[1][8]

Protocol 1: Direct Amidation of Benzoic Acid

This protocol is based on the direct conversion of carboxylic acids to amides using a combination of reagents under solvent-free microwave irradiation.[1]

Experimental Procedure:

  • In a suitable microwave reaction vessel, thoroughly grind and mix the carboxylic acid (1 mmol), the corresponding ammonium salt (2 mmol), tosyl chloride (1 mmol), potassium carbonate (K₂CO₃, 1 mmol), silica gel (SiO₂, 0.3 g), and tetrabutylammonium bromide (TBAB, 1 mmol).

  • Irradiate the solid mixture in a microwave reactor at 300 W for the time specified in Table 1.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Suspend the cooled mixture in ethyl acetate (50 mL) and filter.

  • Wash the filtrate with a 0.02 N solution of HCl (2 x 50 mL) and then with water (2 x 50 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography on silica gel.

Carboxylic AcidAmine SourceMicrowave Power (W)Time (min)Yield (%)Reference
Benzoic AcidNH₄Cl3001095[1]
4-Nitrobenzoic AcidNH₄Cl300898[1]
4-Chlorobenzoic AcidNH₄Cl300996[1]
Phenylacetic AcidNH₄Cl3001292[1]
Benzoic Acid(CH₃)₂NH₂Cl3001590[1]

Table 1: Microwave-Assisted Amidation of Various Carboxylic Acids.

Aminolysis of Esters

The reaction of esters with amines to form amides can be effectively promoted by microwave irradiation in the presence of a suitable base.[9]

Protocol 2: Aminolysis of Ethyl Benzoate

This method details the rapid synthesis of benzamides from esters and amines under solvent-free conditions.[9]

Experimental Procedure:

  • In a focused microwave reactor vessel, pre-mix the ester (1 eq.) and the amine (1 eq.).

  • Add potassium tert-butoxide (1 eq.) to the mixture.

  • Irradiate the mixture with stirring at the specified temperature and time as indicated in Table 2.

  • Upon completion, allow the reaction to cool.

  • Extract the product with dichloromethane (CH₂Cl₂).

  • The structure of the resulting amide can be confirmed by ¹H NMR spectroscopy.

EsterAmineTemperature (°C)Time (min)Yield (%)Reference
Ethyl BenzoateBenzylamine180285[9]
Ethyl BenzoateAniline180375[9]
Methyl SalicylateCyclohexylamine180290[9]

Table 2: Microwave-Assisted Aminolysis of Esters.

Hydrolysis of Nitriles

Nitriles can be efficiently hydrolyzed to primary amides under microwave irradiation in the presence of a hydrating agent.[10]

Protocol 3: Hydrolysis of Benzonitrile

This protocol describes the conversion of nitriles to their corresponding amides using aqueous sodium perborate.[10]

Experimental Procedure:

  • In a microwave-safe vessel, combine the nitrile (e.g., benzonitrile), sodium perborate tetrahydrate, and a 2:1 mixture of water and ethanol.

  • Irradiate the mixture in a microwave reactor. The optimal time and power should be determined by monitoring the reaction via TLC.

  • After the reaction is complete, cool the mixture.

  • The product can be isolated by extraction with a suitable organic solvent and purified by recrystallization or column chromatography.

Note: Specific quantitative data for power, time, and yield were not detailed in the provided search results but the method is reported to be high-yielding and rapid.[10]

Protocol 4: ZnCl₂-Mediated Hydrolysis of Nitriles

This method provides a rapid conversion of nitriles to primary amides using zinc chloride.[11]

Experimental Procedure:

  • In a Pyrex® cylindrical tube, mix ZnCl₂ (1 mmol, 0.136 g) in 1 mL of a 1:1 water/THF solution.

  • Add the nitrile (1 mmol) and acetamide (2 mmol, 0.118 g).

  • Homogenize the mixture and irradiate it in a commercial microwave oven at 320 W for 40 seconds.

  • After cooling to room temperature, extract the mixture with dichloromethane (5 mL).

  • Wash the organic layer with cold water (2 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield the product.

NitrileMicrowave Power (W)Time (s)Yield (%)Reference
Benzonitrile3204092[11]
4-Chlorobenzonitrile3204590[11]
Acetonitrile3206085[11]

Table 3: ZnCl₂-Mediated Microwave-Assisted Hydrolysis of Nitriles.

II. Experimental Workflows and Signaling Pathways

Visual representations of the experimental processes and a relevant biological pathway are provided below using Graphviz.

G Experimental Workflow: Microwave-Assisted Amidation of Carboxylic Acids cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification reagents Carboxylic Acid (1 mmol) Ammonium Salt (2 mmol) TsCl (1 mmol) K2CO3 (1 mmol) SiO2 (0.3 g) TBAB (1 mmol) mix Grind and Mix Reagents reagents->mix Combine irradiate Microwave Irradiation (300 W) mix->irradiate Place in Reactor cool Cool to RT irradiate->cool extract Suspend in EtOAc & Filter cool->extract wash Wash with HCl (aq) & Water extract->wash dry Dry Organic Layer (MgSO4) wash->dry isolate Evaporate Solvent & Purify dry->isolate product product isolate->product Benzamide Product

Caption: Workflow for the microwave-assisted synthesis of benzamides from carboxylic acids.

Hedgehog_Pathway Simplified Hedgehog (Hh) Signaling Pathway Inhibition cluster_off Hh Pathway 'OFF' (No Ligand) cluster_on Hh Pathway 'ON' (Ligand Present) PTCH1 PTCH1 SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI_complex GLI-SUFU Complex SUFU->GLI_complex Sequesters GLI_R GLI-R (Repressor) GLI_complex->GLI_R Proteolytic Cleavage Target_Genes_Off Target Gene Transcription OFF GLI_R->Target_Genes_Off Represses Hh_ligand Hh Ligand PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound Binds SMO_active SMO (Active) PTCH1_bound->SMO_active Inhibition Relieved GLI_A GLI-A (Activator) SMO_active->GLI_A Leads to Activation Target_Genes_On Target Gene Transcription ON GLI_A->Target_Genes_On Activates Benzamide Benzamide Derivative (Inhibitor) Benzamide->SMO_active Inhibits

Caption: Inhibition of the Hedgehog signaling pathway at the SMO receptor by benzamide derivatives.

III. Applications in Drug Discovery

Benzamide derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.

  • Anticancer Activity: As demonstrated, specific benzamide derivatives can inhibit the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer, including basal cell carcinoma and medulloblastoma.[7] The Smoothened (SMO) receptor is a key target within this pathway, and its inhibition can halt the progression of these cancers.[6][7]

  • Antimicrobial and Antifungal Activity: Many synthesized benzamide compounds have shown promising activity against various strains of bacteria and fungi.[4] This makes them valuable scaffolds for the development of new anti-infective agents, which is crucial in the face of growing antimicrobial resistance.

The protocols provided herein offer a robust starting point for researchers to synthesize libraries of benzamide derivatives for screening in various drug discovery programs. The speed and efficiency of microwave-assisted synthesis make it an ideal technology for accelerating the hit-to-lead optimization process.[3]

References

Application Notes and Protocols for Developing Assays for DNA Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for developing and utilizing assays to identify and characterize inhibitors of DNA methyltransferases (DNMTs). The information is intended to guide researchers in the selection and implementation of appropriate assays for their specific research and drug discovery needs.

Introduction to DNA Methyltransferase Inhibitors

DNA methylation is a crucial epigenetic modification involved in the regulation of gene expression, genomic stability, and cellular differentiation.[1][2] DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns.[1][3] In mammals, the primary DNMTs are DNMT1, DNMT3A, and DNMT3B.[1][3] Aberrant DNA methylation is a hallmark of many diseases, including cancer, making DNMTs attractive therapeutic targets.[4][5] The development of small molecule inhibitors of DNMTs is a key focus in epigenetic drug discovery.[4][5]

Overview of Assay Types for DNMT Inhibitors

A variety of in vitro and cell-based assays have been developed to screen for and characterize DNMT inhibitors. These assays differ in their throughput, complexity, and the type of information they provide.

  • In Vitro Enzymatic Assays: These assays directly measure the enzymatic activity of purified DNMTs and the ability of a compound to inhibit this activity. They are essential for determining the potency (e.g., IC50) and mechanism of action of an inhibitor. Common formats include:

    • Radiometric Assays: Considered a gold standard, these assays use a radiolabeled methyl donor (S-adenosyl-L-methionine, SAM) to quantify methylation.[6][7]

    • Fluorogenic Assays: These assays often employ a methyl-sensitive restriction enzyme that cleaves a specific DNA substrate only when it is unmethylated, leading to a change in fluorescence.[8][9][10]

    • Colorimetric and Fluorometric ELISA-based Assays: These assays utilize antibodies that specifically recognize methylated DNA, allowing for colorimetric or fluorometric quantification.[11][12][13][14][15] Many commercial kits are available based on this principle.[12][13][14]

    • Luminescence-based Assays: These assays can measure the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.

  • Cell-Based Assays: These assays assess the effects of DNMT inhibitors in a cellular context, providing insights into cell permeability, toxicity, and the ability to reactivate silenced genes.[16] Examples include:

    • Gene Reactivation Assays: These assays measure the re-expression of a reporter gene (e.g., GFP) or an endogenous tumor suppressor gene that is silenced by DNA methylation.

    • Global DNA Methylation Assays: These assays quantify the overall level of 5-methylcytosine in the genomic DNA of treated cells.

    • Western Blot Analysis: This technique can be used to measure the levels of DNMT proteins, as some inhibitors work by inducing their degradation.[8]

  • High-Throughput Screening (HTS) Assays: For screening large compound libraries, HTS-compatible assays are essential. Many of the in vitro assays, particularly the fluorogenic and luminescence-based formats, can be adapted for HTS in 384-well or 1536-well plates.[6][8][9]

Data Presentation: Comparison of DNMT Inhibitors

The following table summarizes the inhibitory activity of several known DNMT inhibitors against different DNMT enzymes. This data is compiled from various studies and serves as a reference for comparing the potency and selectivity of these compounds.

CompoundDNMT1 IC50 (µM)DNMT3A IC50 (µM)DNMT3B IC50 (µM)NotesReference
Nucleoside Analogs
5-Azacytidine---Mechanism-based inhibitor, requires incorporation into DNA.[8]
Decitabine (5-aza-2'-deoxycytidine)---Mechanism-based inhibitor, requires incorporation into DNA.[8]
Zebularine---Mechanism-based inhibitor.[7]
Non-Nucleoside Inhibitors
RG1080.04>100>100Blocks the active site of DNMT1.[5]
SGI-10270.51.250.75Potent inhibitor of DNMT1, DNMT3A, and DNMT3B.[8]
Nanaomycin A>102.50.5Selective for DNMT3B.[17]
Laccaic Acid A0.81.5-DNA-competitive inhibitor.[4][10]
Panobinostat63% inhibition at 100 µMNot active-Also a histone deacetylase inhibitor.[18]
Theaflavin65% inhibition at 100 µMNot active-Dietary component.[18]
Glyburide60% inhibition at 100 µMNot active-Approved drug.[18]

Experimental Protocols

Protocol 1: In Vitro DNMT1 Activity/Inhibition Assay (ELISA-based, Colorimetric)

This protocol is based on the principles of commercially available ELISA-based DNMT activity kits.[13][19][20]

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT Assay Buffer

  • S-adenosyl-L-methionine (SAM)

  • Test inhibitors

  • DNA substrate-coated 96-well strip plate

  • Capture Antibody (anti-5-methylcytosine)

  • Detection Antibody (e.g., HRP-conjugated secondary antibody)

  • Enhancer Solution

  • Developing Solution (e.g., TMB substrate)

  • Stop Solution (e.g., 0.5 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions as required. Dilute the test inhibitors to the desired concentrations in DNMT Assay Buffer.

  • Reaction Setup:

    • Blank wells: Add 27 µL of DNMT Assay Buffer and 3 µL of diluted SAM.[19]

    • Untreated control wells: Add 25-26 µL of DNMT Assay Buffer, 3 µL of diluted SAM, and 1-2 µL of purified DNMT1 enzyme.[19]

    • Inhibitor wells: Add 22-23 µL of DNMT Assay Buffer, 3 µL of diluted SAM, 1-2 µL of DNMT1 enzyme, and 3 µL of the test inhibitor.[19]

  • Methylation Reaction: Mix the contents of the wells, cover the plate, and incubate at 37°C for 60-90 minutes.[19]

  • Washing: Aspirate the reaction mixture and wash each well with 150 µL of Wash Buffer three times.[19]

  • Capture Antibody Incubation: Add 50 µL of diluted Capture Antibody to each well and incubate at room temperature for 60 minutes with gentle shaking.[19]

  • Washing: Aspirate and wash each well with 150 µL of Wash Buffer five times.[19]

  • Detection Antibody Incubation: Add 50 µL of diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.[19]

  • Washing: Aspirate and wash each well with 150 µL of Wash Buffer five times.[19]

  • Enhancer Solution Incubation: Add 50 µL of diluted Enhancer Solution to each well and incubate at room temperature for 30 minutes.[19]

  • Washing: Aspirate and wash each well with 150 µL of Wash Buffer four times.[19]

  • Color Development: Add 100 µL of Developing Solution to each well and incubate at room temperature for 2-10 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[19]

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.[19]

  • Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the untreated control.

Protocol 2: Cell-Based Gene Reactivation Assay

This protocol outlines a general procedure for assessing the ability of a DNMT inhibitor to reactivate a silenced reporter gene.

Materials:

  • Cancer cell line with a stably integrated, methylation-silenced reporter gene (e.g., CMV-GFP)

  • Complete cell culture medium

  • Test inhibitors

  • Control inhibitor (e.g., Decitabine)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that will allow for several days of treatment without reaching confluency. Allow the cells to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing the test inhibitors at various concentrations. Include wells with a vehicle control and a positive control (Decitabine).

  • Incubation: Incubate the cells for 48-72 hours, or for a duration sufficient to allow for DNA replication and demethylation.

  • Analysis of Reporter Gene Expression:

    • Fluorescence Microscopy: Visually inspect the cells for GFP expression using a fluorescence microscope. Capture images for qualitative analysis.

    • Flow Cytometry: For quantitative analysis, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

  • Data Analysis: Plot the percentage of GFP-positive cells or the mean fluorescence intensity as a function of inhibitor concentration to determine the EC50 for gene reactivation.

Visualizations

DNA Methylation Signaling Pathway

DNMT_Signaling_Pathway cluster_de_novo De Novo Methylation cluster_maintenance Maintenance Methylation cluster_demethylation Demethylation DNMT3A DNMT3A Methylated_DNA Methylated DNA DNMT3A->Methylated_DNA methylates DNMT3B DNMT3B DNMT3B->Methylated_DNA methylates DNMT3L DNMT3L (Regulatory) DNMT3L->DNMT3A enhances activity DNMT3L->DNMT3B enhances activity DNMT1 DNMT1 DNMT1->Methylated_DNA methylates PCNA PCNA PCNA->DNMT1 recruits UHRF1 UHRF1 UHRF1->DNMT1 recruits TET TET Enzymes Five_hmC 5-hydroxymethylcytosine (5hmC) TET->Five_hmC Five_mC 5-methylcytosine (5mC) Unmethylated_DNA Unmethylated DNA Five_hmC->Unmethylated_DNA passive/active demethylation SAM SAM (Methyl Donor) SAM->DNMT3A provides methyl group SAM->DNMT3B provides methyl group SAM->DNMT1 provides methyl group Unmethylated_DNA->DNMT3A Unmethylated_DNA->DNMT3B Hemimethylated_DNA Hemimethylated DNA Hemimethylated_DNA->DNMT1 Methylated_DNA->TET oxidized by Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing DNMT_Inhibitor DNMT Inhibitor DNMT_Inhibitor->DNMT3A inhibits DNMT_Inhibitor->DNMT3B inhibits DNMT_Inhibitor->DNMT1 inhibits

Caption: Overview of the DNA methylation and demethylation pathways.

Experimental Workflow for DNMT Inhibitor Screening

DNMT_Inhibitor_Screening_Workflow Start Compound Library Primary_Screen Primary Screen (High-Throughput Assay) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 (In Vitro Enzymatic Assay) Hit_Identification->Dose_Response Active Compounds Counter_Screen Counter-Screen (e.g., for assay artifacts) Dose_Response->Counter_Screen Selectivity_Assay Selectivity Profiling (vs. other DNMTs/MTs) Counter_Screen->Selectivity_Assay Cell_Based_Assay Cell-Based Assay (Gene Reactivation, etc.) Selectivity_Assay->Cell_Based_Assay Lead_Candidate Lead Candidate Cell_Based_Assay->Lead_Candidate

Caption: A typical workflow for screening and identifying DNMT inhibitors.

References

Methods for Assessing VEGFR-2 Inhibition In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor growth and metastasis by promoting tumor angiogenesis.[2][3] Consequently, VEGFR-2 has emerged as a critical target for the development of anti-angiogenic therapies.[4][5]

These application notes provide a comprehensive overview and detailed protocols for various in vitro methods to assess the inhibitory activity of compounds against VEGFR-2. The assays described herein range from biochemical assays that directly measure kinase activity to cell-based assays that evaluate the downstream functional consequences of VEGFR-2 inhibition in endothelial cells.

Biochemical Assays: Direct Measurement of Kinase Activity

Biochemical assays provide a direct measure of an inhibitor's ability to interfere with the catalytic activity of the VEGFR-2 kinase domain. These assays are typically performed in a cell-free system using purified recombinant VEGFR-2 protein.

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) Kinase Assay

The HTRF assay is a highly sensitive and robust method for quantifying kinase activity in a high-throughput format.[6][7] It relies on the transfer of energy between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like XL665) when they are brought into close proximity.

Principle: A biotinylated substrate peptide and a GST-tagged VEGFR-2 kinase are used.[8] Upon phosphorylation by VEGFR-2 in the presence of ATP, a Europium cryptate-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. Streptavidin-XL665 then binds to the biotinylated substrate, bringing the donor and acceptor fluorophores together and generating a FRET signal that is proportional to the kinase activity.[9]

G

Protocol:

  • Reagent Preparation: Prepare working solutions of recombinant VEGFR-2 kinase, biotinylated substrate peptide, ATP, and test compounds in kinase assay buffer.

  • Assay Plate Setup: Add 4 µL of the enzyme and substrate mix to the wells of a 384-well plate.[9]

  • Compound Addition: Add 2 µL of the test compound at various concentrations.

  • Initiation of Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.[9]

  • Incubation: Seal the plate and incubate at room temperature for a duration dependent on the kinase activity.[9]

  • Detection: Add 10 µL of a premixed solution of Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer containing EDTA to stop the reaction.[9]

  • Final Incubation: Seal the plate and incubate for 1 hour at room temperature.[9]

  • Measurement: Read the plate on an HTRF-compatible reader.

ELISA-Based Kinase Assay

ELISA-based assays are another common method for measuring kinase activity. They are straightforward and can be performed with standard laboratory equipment.

Principle: A substrate peptide is coated onto the wells of a microplate. The VEGFR-2 kinase reaction is performed in these wells. The extent of phosphorylation is then detected using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). Addition of a chromogenic substrate produces a colorimetric signal that is proportional to the kinase activity.

Protocol:

  • Plate Coating: Coat a 96-well plate with a VEGFR-2 substrate peptide.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Kinase Reaction: Add recombinant VEGFR-2 kinase, ATP, and test compounds to the wells.

  • Incubation: Incubate for 30 minutes at room temperature.[8]

  • Washing: Wash the plate to remove unbound reagents.

  • Primary Antibody: Add a phospho-tyrosine specific primary antibody and incubate.[8]

  • Washing: Wash the plate.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate.

  • Washing: Wash the plate.

  • Detection: Add a TMB substrate solution and incubate until color develops.[10][11]

  • Stop Reaction: Add a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Cell-Based Assays: Assessing Inhibition in a Biological Context

Cell-based assays are crucial for evaluating the efficacy of VEGFR-2 inhibitors in a more physiologically relevant environment. These assays typically use endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2.[12]

VEGFR-2 Phosphorylation Assays

These assays measure the phosphorylation status of VEGFR-2 within intact cells upon stimulation with its ligand, VEGF. Inhibition of VEGF-induced phosphorylation is a direct indicator of the compound's cellular activity.

G

Western blotting is a classic technique to detect changes in protein phosphorylation.[13]

Protocol:

  • Cell Culture and Treatment: Seed HUVECs and grow to 80-90% confluency. Serum-starve the cells overnight, then pre-incubate with test compounds for 1-2 hours.[14]

  • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.[10]

  • Cell Lysis: Wash the cells with cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate 50 µg of total protein per lane by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBST) for 1 hour.[15] For phospho-specific antibodies, BSA is often recommended.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR-2 (e.g., Tyr1175) and total VEGFR-2.[17]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Use an enhanced chemiluminescence (ECL) reagent to visualize the protein bands.[15]

  • Analysis: Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.[17]

The In-Cell Western assay is a quantitative immunofluorescence-based method performed directly in microplates, offering higher throughput than traditional Western blotting.[18][19]

Protocol:

  • Cell Seeding and Treatment: Seed HUVECs in a 96-well plate and treat with compounds and VEGF as described for Western blotting.[20]

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 15-20 minutes.[18][20]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.[18]

  • Blocking: Block with a suitable blocking buffer for 1.5 hours.[18]

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against phospho-VEGFR-2 and a normalization protein (e.g., tubulin).[20][21]

  • Washing: Wash the plate multiple times with PBS containing 0.1% Tween-20.[18]

  • Secondary Antibody Incubation: Incubate for 1 hour with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., DyLight 800 and DyLight 680).[18]

  • Washing: Perform final washes.

  • Scanning: Scan the plate using a near-infrared imaging system.

  • Analysis: Quantify the fluorescence intensity for the phospho-VEGFR-2 signal and normalize it to the intensity of the normalization protein.

A sandwich ELISA can be adapted to measure VEGFR-2 phosphorylation in cell lysates, providing a quantitative and high-throughput alternative to Western blotting.[10][12]

Protocol:

  • Cell Culture and Lysis: Culture, treat, and lyse cells as described for Western blotting.

  • Assay Plate: Add cell lysates to a microplate pre-coated with a capture antibody for total VEGFR-2.[11]

  • Incubation: Incubate to allow the capture of VEGFR-2.

  • Washing: Wash the plate.

  • Detection Antibody: Add a detection antibody specific for phosphorylated VEGFR-2 (e.g., at Tyr1175), often conjugated to an enzyme like HRP.[10]

  • Incubation and Washing: Incubate and then wash the plate.

  • Signal Development and Measurement: Add a substrate, stop the reaction, and measure the absorbance as described for the ELISA-based kinase assay.[10][11]

Functional Cell-Based Assays

These assays measure the downstream biological effects of VEGFR-2 activation, such as cell proliferation, migration, and tube formation.

VEGF stimulates the proliferation of endothelial cells, a key step in angiogenesis.[22]

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate in a low-serum medium.

  • Compound Treatment: Add test compounds at various concentrations.

  • VEGF Stimulation: Add VEGF to stimulate proliferation.

  • Incubation: Incubate for 24-72 hours.

  • Quantification of Proliferation: Measure cell proliferation using various methods, such as:

    • MTS/MTT Assay: Add MTS or MTT reagent and measure the absorbance.

    • BrdU Incorporation: Add BrdU, followed by an anti-BrdU antibody, and measure the signal.

    • Direct Cell Counting: Trypan blue exclusion or an automated cell counter.

Cell migration is essential for the formation of new blood vessels.[23]

  • Wound Healing (Scratch) Assay:

    • Create Monolayer: Grow HUVECs to a confluent monolayer in a multi-well plate.

    • Create "Wound": Make a scratch in the monolayer with a pipette tip.

    • Treatment: Replace the medium with a fresh medium containing VEGF and the test compounds.

    • Imaging: Capture images of the wound at time zero and after a defined period (e.g., 8-12 hours).

    • Analysis: Measure the closure of the wound area over time.

  • Transwell (Boyden Chamber) Assay: This assay measures chemotaxis, the directional migration of cells towards a chemoattractant.[24][25]

    • Setup: Place a Transwell insert with a porous membrane into the well of a 24-well plate.

    • Chemoattractant: Add medium containing VEGF to the lower chamber.[24]

    • Cell Seeding: Seed HUVECs in serum-free medium in the upper chamber, along with the test compounds.[24]

    • Incubation: Incubate for 4-8 hours to allow cell migration through the membrane.[24]

    • Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.[24]

    • Analysis: Count the number of migrated cells in several microscopic fields.

G

This assay is a widely used in vitro model of angiogenesis where endothelial cells form capillary-like structures on a basement membrane extract.[26][27]

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.[27][28]

  • Cell Suspension: Prepare a suspension of HUVECs in a low-serum medium containing the test compounds and VEGF.

  • Cell Seeding: Seed the cell suspension onto the solidified matrix.[28]

  • Incubation: Incubate for 6-18 hours to allow the formation of tube-like structures.[26][28]

  • Imaging: Visualize the tube network using a microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of loops.[29]

Data Presentation

Quantitative data from these assays, particularly IC50 values, should be summarized for clear comparison of inhibitor potency across different methodologies.

Table 1: IC50 Values of Common VEGFR-2 Inhibitors in Biochemical Assays

InhibitorIC50 (nM) vs. VEGFR-2Assay TypeReference
Apatinib1Kinase Assay[30]
Regorafenib4.2Kinase Assay[30]
Fruquintinib35Kinase Assay[30]
Nintedanib13Kinase Assay[30]
Telatinib6Kinase Assay[30]
SU540220Kinase Assay[30]
ZD-419029Kinase Assay[30]
Ki2022712Kinase Assay[30]
LY28744557Kinase Assay[30]
Sulfatinib24Kinase Assay[30]
Sorafenib90Kinase Assay[31]
Compound 6143.1Kinase Assay[31]
Compound 19103Kinase Assay[32]
Compound 22163Kinase Assay[32]
Compound 23152Kinase Assay[32]
Compound 24178Kinase Assay[32]
Compound 282.9Kinase Assay[32]

Table 2: IC50 Values of Common VEGFR-2 Inhibitors in Cell-Based Assays

InhibitorIC50 (µM)Cell LineAssay TypeReference
Compound 2b0.20Not SpecifiedCell-based Kinase Assay[31]
Compound 46j0.081Not SpecifiedKinase Inhibition[31]
Compound 49a0.116Not SpecifiedKinase Inhibition[31]
Compound 70.340Not SpecifiedVEGFR-2 Inhibition[33]

Note: The potency of inhibitors can vary depending on the specific assay conditions, cell type used, and the source of the recombinant enzyme. Therefore, it is important to include reference compounds in experiments to ensure consistency and allow for comparison across different studies.

References

Application Notes & Protocols: 4-Amino-N-(3,5-dichlorophenyl)benzamide for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data for "4-Amino-N-(3,5-dichlorophenyl)benzamide" within a fragment-based drug design (FBDD) context. The following application notes and protocols are presented as a representative example of how a fragment of this nature could be utilized in a typical FBDD workflow, drawing upon established methodologies and data for analogous benzamide-containing compounds. The quantitative data herein is illustrative.

Introduction to this compound as a Fragment

This compound is a small molecule possessing key chemical features that make it an attractive candidate for fragment-based drug design (FBDD). Its benzamide core provides a rigid scaffold capable of forming hydrogen bonds, while the dichlorophenyl and aminophenyl groups offer opportunities for diverse interactions with protein targets and vectors for chemical elaboration. In FBDD, weakly binding fragments are first identified and then optimized into potent lead compounds.[1] This document outlines the application of this fragment in a hypothetical FBDD campaign against a protein kinase, a common target class for benzamide-based inhibitors.

Fragment Screening and Hit Validation

The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target protein. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are commonly employed for this purpose.[2]

Experimental Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy - Ligand-Observed Methods

  • Objective: To identify fragments that bind to the target protein by observing changes in the NMR spectrum of the fragments upon addition of the protein.

  • Materials:

    • Target Protein Kinase (e.g., 50 µM in 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% D₂O)

    • Fragment Library Cocktail (containing this compound at 200 µM)

    • NMR Spectrometer (≥ 600 MHz)

  • Protocol:

    • Acquire a 1D ¹H NMR spectrum of the fragment cocktail in the absence of the protein.

    • Add the target protein to the fragment cocktail to the desired final concentration.

    • Acquire a second 1D ¹H NMR spectrum.

    • Analyze the spectra for changes in chemical shifts, line broadening, or signal intensity of the fragment resonances, which indicate binding.

b) Surface Plasmon Resonance (SPR)

  • Objective: To confirm binding and determine the binding affinity and kinetics of the fragment to the immobilized target protein.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Target Protein Kinase (for immobilization)

    • This compound (in a series of concentrations, e.g., 1 µM to 100 µM in running buffer)

    • Running buffer (e.g., PBS, 0.005% P20 surfactant)

  • Protocol:

    • Immobilize the target protein kinase on the sensor chip surface via amine coupling.

    • Inject a series of concentrations of this compound over the chip surface.

    • Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Hit-to-Lead Optimization

Once a fragment hit is validated, the next phase involves chemically modifying the fragment to improve its binding affinity and drug-like properties. This process is often guided by structural information obtained from X-ray crystallography or NMR.

Illustrative Quantitative Data

The following table summarizes hypothetical data for the initial fragment and subsequent elaborated compounds.

Compound IDStructureMethodK D (µM)Ligand Efficiency (LE)
Fragment 1 This compoundSPR2500.35
Analog 1.1 (Structure with added methyl group)SPR1200.36
Analog 1.2 (Structure with amino group modification)SPR550.38
Lead 1 (Optimized structure from Analog 1.2)ITC0.50.42

Ligand Efficiency (LE) is calculated as: LE = -1.4 * (pKD) / Heavy Atom Count

Experimental Protocols

a) X-ray Crystallography

  • Objective: To determine the three-dimensional structure of the target protein in complex with the fragment to guide structure-based drug design.

  • Materials:

    • Purified and concentrated Target Protein Kinase

    • This compound (or its analogs)

    • Crystallization screens and reagents

  • Protocol:

    • Co-crystallize the target protein with the fragment by mixing the protein and a high concentration of the fragment and setting up crystallization trials.

    • Alternatively, soak crystals of the apo-protein in a solution containing the fragment.

    • Mount the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

Signaling Pathway and Workflow Diagrams

a) Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a lead compound, developed from the initial fragment, inhibits a protein kinase, thereby blocking a downstream signaling cascade involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Protein Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Lead_Compound Lead Compound (from Fragment) Lead_Compound->Kinase Inhibits Proliferation Cell Proliferation TF->Proliferation Promotes

Caption: Inhibition of a kinase signaling pathway.

b) Fragment-Based Drug Design Workflow

This diagram outlines the logical progression of an FBDD campaign, from initial screening to lead optimization.

FBDD_Workflow cluster_screening Hit Identification cluster_optimization Hit-to-Lead FragLib Fragment Library (including 4-Amino-N-(3,5- dichlorophenyl)benzamide) Screening Biophysical Screening (NMR, SPR) FragLib->Screening Hits Validated Hits Screening->Hits SBDD Structure-Based Design (X-ray, NMR) Hits->SBDD MedChem Medicinal Chemistry (Synthesis of Analogs) SBDD->MedChem Lead Lead Compound MedChem->Lead

Caption: A typical FBDD workflow diagram.

References

Troubleshooting & Optimization

4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with 4-Amino-N-(3,5-dichlorophenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a chemical compound with the molecular formula C13H10Cl2N2O. It belongs to the benzamide class of compounds. Its structure, featuring aromatic rings and amide and amino functional groups, suggests it is likely a crystalline solid at room temperature with limited solubility in aqueous solutions. Due to its aromatic nature and the presence of chlorine atoms, it is expected to be a lipophilic molecule.

Q2: I am having trouble dissolving this compound in my desired solvent. What are the common reasons for this?

Poor solubility is a common challenge with compounds like this compound, which are often classified as "brick-dust" molecules due to their strong crystal lattice energy or "grease-ball" molecules due to high lipophilicity.[1] Key reasons for poor solubility include:

  • High Crystal Lattice Energy: The energy required to break the crystal structure of the solid compound can be substantial, hindering dissolution.

  • Low Polarity: The molecule has significant nonpolar regions, making it poorly soluble in polar solvents like water.

  • pH of the Medium: The amino group on the benzamide ring is basic and its ionization state, which affects solubility, is dependent on the pH of the solution.

  • Solvent Choice: The selected solvent may not have the appropriate polarity to effectively solvate the molecule.

Q3: What are the initial steps I should take to troubleshoot solubility issues?

Start with small-scale solubility testing in a variety of solvents with different polarities. This will help you identify a suitable solvent or a solvent system for your application. It is also crucial to consider the downstream application of your solubilized compound, as the chosen solvent must be compatible with your experimental setup.

Troubleshooting Guides

Issue 1: The compound does not dissolve in common laboratory solvents.

Initial Assessment:

Before attempting advanced solubilization techniques, it is essential to perform a systematic solvent screening. The table below provides a qualitative guide to the expected solubility of this compound in common solvents.

Table 1: Qualitative Solubility Guide for this compound

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolPoor to Sparingly SolubleThe molecule is largely nonpolar, limiting interaction with highly polar protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileGood to SolubleThese solvents can disrupt the crystal lattice and solvate the molecule through dipole-dipole interactions.
Nonpolar Toluene, HexanePoorly SolubleWhile the molecule has nonpolar characteristics, the polar amide and amino groups limit solubility in highly nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThe presence of dichlorophenyl group suggests favorable interactions with chlorinated solvents.

Troubleshooting Workflow:

If initial solvent screening fails, a systematic approach to solubility enhancement is recommended. The following workflow can guide your efforts.

G A Start: Compound is Insoluble B Perform Solvent Screening (Table 1) A->B C Is a single solvent suitable? B->C D Yes C->D Yes E No C->E No F Proceed with Solubilized Compound D->F G Attempt Co-solvency (Protocol 1) E->G H Is solubility improved? G->H I Yes H->I Yes J No H->J No K Optimize Co-solvent Ratio I->K L Consider pH Modification (Protocol 2) J->L K->F M Is the compound ionizable? L->M N Yes M->N Yes O No M->O No P Adjust pH and monitor solubility N->P Q Explore Advanced Techniques (Table 2) O->Q P->F R Solid Dispersion (Protocol 3) Q->R S Cyclodextrin Complexation Q->S T Particle Size Reduction Q->T

Caption: Troubleshooting workflow for addressing solubility issues.

Issue 2: Need for enhanced solubility in an aqueous medium for biological assays.

For biological applications, it is often necessary to prepare an aqueous stock solution. The following table summarizes common techniques to improve aqueous solubility.

Table 2: Techniques for Enhancing Aqueous Solubility

TechniqueMechanism of ActionAdvantagesConsiderations
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of lipophilic compounds.[2][3][4]Simple to implement; can significantly increase solubility.The co-solvent must be compatible with the assay; potential for toxicity at high concentrations.
pH Adjustment Modifying the pH to ionize the molecule, thereby increasing its interaction with water.[2][3]Effective for ionizable compounds; straightforward to test.The required pH may not be suitable for the experiment; potential for compound degradation.
Solid Dispersion Dispersing the compound in a solid hydrophilic carrier to improve wettability and dissolution.[3][5]Can lead to a significant increase in dissolution rate and apparent solubility.Requires more complex preparation; carrier selection is critical.
Cyclodextrin Complexation Encapsulating the poorly soluble molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.[3][5]Can enhance solubility and stability; widely used in pharmaceutical formulations.Stoichiometry of the complex needs to be determined; can be a costly approach.
Particle Size Reduction Increasing the surface area of the compound by reducing particle size (micronization or nanosizing) to enhance the dissolution rate.[2][4][5]Improves dissolution velocity; a well-established technique.Does not increase equilibrium solubility; specialized equipment may be required.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

This protocol describes a general method for improving the solubility of this compound in an aqueous buffer using a co-solvent.

  • Co-solvent Selection: Choose a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO, ethanol). Ensure the co-solvent is compatible with your experimental system.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in the minimum required volume of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).

  • Working Solution Preparation:

    • Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration.

    • Important: Add the stock solution to the buffer with vigorous vortexing to prevent precipitation. The final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid affecting the biological assay.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound may be too high for the chosen co-solvent percentage.

G cluster_0 Drug Molecule cluster_1 Solvent System A Poorly Soluble Drug D Solubilized Drug in Co-solvent A->D Dissolves in B Water E Aqueous Solution with Solubilized Drug B->E C Co-solvent (e.g., DMSO) C->D D->E Diluted in

Caption: Mechanism of co-solvency for solubility enhancement.

Protocol 2: Solubility Enhancement through pH Adjustment

This protocol is applicable for determining the pH-dependent solubility of this compound, which contains a basic amino group.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each buffer.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for solubilization. For a basic compound, solubility is expected to increase at lower pH values due to the protonation of the amino group.

Protocol 3: Preparation of a Solid Dispersion

This protocol outlines the solvent evaporation method for preparing a solid dispersion to enhance solubility.

  • Polymer Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Solution Preparation:

    • Dissolve both this compound and the polymer carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Experiment with different drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10 by weight).

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid film or powder.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization and Dissolution Testing:

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Perform dissolution studies by adding the solid dispersion to an aqueous medium and measuring the drug concentration over time. Compare the dissolution profile to that of the pure crystalline drug.

References

Technical Support Center: Synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-N-(3,5-dichlorophenyl)benzamide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process: the amidation of 4-nitrobenzoyl chloride with 3,5-dichloroaniline, followed by the reduction of the nitro group.

Issue 1: Low Yield in Amidation Step (Formation of N-(3,5-dichlorophenyl)-4-nitrobenzamide)

Potential Cause Recommended Solution
Incomplete conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride. Ensure the complete removal of excess thionyl chloride after the reaction. Residual thionyl chloride can be removed by distillation or by co-evaporation with an inert solvent like toluene. The acid chloride should be used immediately or stored under anhydrous conditions as it is sensitive to moisture.
Low reactivity of 3,5-dichloroaniline. 3,5-dichloroaniline is a weakly nucleophilic amine due to the electron-withdrawing nature of the chlorine atoms. To improve the reaction rate and yield, consider using a stoichiometric amount of a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl generated during the reaction. Running the reaction at a slightly elevated temperature (e.g., in refluxing dichloromethane or dioxane) may also be beneficial.
Hydrolysis of 4-nitrobenzoyl chloride. The reaction must be carried out under strict anhydrous conditions. Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from hydrolyzing the acid chloride.
Side reaction: Diacylation of the aniline. While less common with deactivated anilines, it is possible. Ensure a 1:1 molar ratio of 4-nitrobenzoyl chloride to 3,5-dichloroaniline. Adding the acid chloride solution dropwise to the aniline solution can help to minimize this side product.

Issue 2: Incomplete or Low-Yield Reduction of the Nitro Group

Potential Cause Recommended Solution
Incomplete reaction with iron powder. Ensure the iron powder is activated. This can be done by washing with dilute acid (e.g., HCl) to remove any oxide layer, followed by washing with water and ethanol, and then drying. Use a sufficient excess of iron powder (typically 3-5 equivalents). The reaction is often carried out in a protic solvent mixture such as ethanol/water with an acid catalyst like acetic acid or ammonium chloride.[1]
Catalyst poisoning in catalytic hydrogenation (H₂/Pd/C). Ensure the starting material, N-(3,5-dichlorophenyl)-4-nitrobenzamide, is free from impurities that could poison the palladium catalyst, such as sulfur-containing compounds. The solvent used for hydrogenation must also be of high purity.
Low reaction rate in catalytic hydrogenation. Increase the hydrogen pressure and/or the reaction temperature. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen gas. The amount of catalyst can also be increased, but this may also increase the risk of side reactions.
Side reaction: Dehalogenation. Catalytic hydrogenation can sometimes lead to the reduction of the C-Cl bonds (dehalogenation). To minimize this, use a milder catalyst or reaction conditions. Reduction with iron powder is generally chemoselective for the nitro group and is less likely to cause dehalogenation.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of unreacted starting materials. If the reaction has not gone to completion, the crude product will contain starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion before work-up. Unreacted 3,5-dichloroaniline can often be removed by washing the organic layer with dilute acid (e.g., 1M HCl). Unreacted 4-nitrobenzoic acid (from hydrolysis of the acid chloride) can be removed by washing with a dilute base (e.g., saturated NaHCO₃ solution).
Formation of colored impurities. The crude product may be colored due to the presence of side products or residual reagents. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) is often effective for removing colored impurities and obtaining a pure, crystalline product. The use of activated carbon during recrystallization can also help to decolorize the solution.
Product is an oil or does not crystallize. If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding with a small crystal of the pure product, if available, is also a good strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and reliable synthetic route is a two-step process. The first step is the acylation of 3,5-dichloroaniline with 4-nitrobenzoyl chloride to form N-(3,5-dichlorophenyl)-4-nitrobenzamide. The second step is the reduction of the nitro group to an amine group to yield the final product.

Q2: How can I prepare 4-nitrobenzoyl chloride?

A2: 4-Nitrobenzoyl chloride is typically prepared by reacting 4-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is usually performed under reflux, and the excess chlorinating agent is removed by distillation after the reaction is complete.

Q3: What are the best conditions for the reduction of the nitro group?

A3: The choice of reducing agent depends on the scale of the reaction and the available equipment.

  • For laboratory scale , reduction with iron powder in a mixture of ethanol, water, and a small amount of acid (e.g., acetic acid or ammonium chloride) is a robust and cost-effective method that is chemoselective for the nitro group.[1]

  • Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is also a very effective and clean method. However, it requires specialized equipment (a hydrogenation apparatus) and carries the risk of dehalogenation if the reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the amidation and the reduction steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the consumption of the starting material and the formation of the product.

Q5: What are the expected yields for this synthesis?

A5: The yields can vary depending on the reaction conditions and the purity of the reagents. For the amidation step, yields are typically in the range of 70-90%. The reduction of the nitro group is usually a high-yielding reaction, often with yields exceeding 90%. Therefore, an overall yield of 60-80% can be reasonably expected.

Experimental Protocols

Protocol 1: Synthesis of N-(3,5-dichlorophenyl)-4-nitrobenzamide (Amidation)

  • Preparation of 4-nitrobenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 4-nitrobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents). Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting 4-nitrobenzoyl chloride can be used in the next step without further purification.

  • Amidation: In a separate flask, dissolve 3,5-dichloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in a dry solvent such as dichloromethane (DCM) or dioxane under an inert atmosphere.

  • Cool the aniline solution in an ice bath.

  • Dissolve the 4-nitrobenzoyl chloride in the same dry solvent and add it dropwise to the cooled aniline solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(3,5-dichlorophenyl)-4-nitrobenzamide. The crude product can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.

Protocol 2: Synthesis of this compound (Nitro Reduction)

  • Reaction Setup: In a round-bottom flask, dissolve N-(3,5-dichlorophenyl)-4-nitrobenzamide (1 equivalent) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Add iron powder (3-5 equivalents) and ammonium chloride (1-1.5 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The aqueous residue is then typically extracted with an organic solvent like ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain a pure crystalline solid.

Data Presentation

Table 1: Comparison of Nitro Group Reduction Methods

Method Reagents Typical Yield Advantages Disadvantages
Iron Reduction Fe powder, NH₄Cl, Ethanol/Water>90%Cost-effective, chemoselective, avoids dehalogenation.Requires filtration of iron salts, can be messy on a large scale.
Catalytic Hydrogenation H₂, Pd/C, Ethanol or Ethyl Acetate>95%High yield, clean reaction, easy product isolation.Requires specialized equipment, potential for catalyst poisoning and dehalogenation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Nitro Reduction 4-Nitrobenzoic_Acid 4-Nitrobenzoic_Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl_Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride SOCl₂ SOCl2 SOCl2 N-(3,5-dichlorophenyl)-4-nitrobenzamide N-(3,5-dichlorophenyl)-4-nitrobenzamide 4-Nitrobenzoyl_Chloride->N-(3,5-dichlorophenyl)-4-nitrobenzamide 3,5-Dichloroaniline 3,5-Dichloroaniline 3,5-Dichloroaniline->N-(3,5-dichlorophenyl)-4-nitrobenzamide Nitro_Intermediate N-(3,5-dichlorophenyl)- 4-nitrobenzamide Final_Product This compound Nitro_Intermediate->Final_Product Reduction Reducing_Agent Fe / NH₄Cl or H₂ / Pd/C Reducing_Agent->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Step Which Step has Low Yield? Low_Yield->Check_Step Amidation_Issues Amidation Step Issues Check_Step->Amidation_Issues Amidation Reduction_Issues Reduction Step Issues Check_Step->Reduction_Issues Reduction Incomplete_Acid_Chloride Incomplete Acid Chloride Formation Amidation_Issues->Incomplete_Acid_Chloride Deactivated_Aniline Low Reactivity of 3,5-Dichloroaniline Amidation_Issues->Deactivated_Aniline Hydrolysis Hydrolysis of Acid Chloride Amidation_Issues->Hydrolysis Incomplete_Reduction Incomplete Nitro Reduction Reduction_Issues->Incomplete_Reduction Dehalogenation Dehalogenation Side Reaction Reduction_Issues->Dehalogenation

Caption: Troubleshooting logic for low yield in the synthesis.

References

4-Amino-N-(3,5-dichlorophenyl)benzamide stability in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Amino-N-(3,5-dichlorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO solution. While specific stability data for this compound is not extensively available in public literature, this guide offers best practices, troubleshooting advice, and protocols for assessing stability in your own experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds of this type due to its high solubilizing capacity. However, the stability of the compound in DMSO over time should be verified for your specific experimental conditions.

Q2: What are the general recommendations for storing this compound in DMSO?

For optimal stability, it is recommended to store stock solutions of this compound in DMSO at low temperatures, such as -20°C or -80°C. To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][2] The presence of water in DMSO can also impact compound stability, so using anhydrous DMSO and minimizing exposure to atmospheric moisture is crucial.[2][3][4]

Q3: How can I determine the stability of this compound in my specific experimental setup?

To assess the stability of this compound under your conditions, a time-course study is recommended. This involves analyzing the purity and concentration of the compound in your DMSO solution at various time points and storage conditions (e.g., room temperature, 4°C, -20°C). Analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection are suitable for this purpose.

Q4: Are there any known degradation pathways for similar benzamide compounds in DMSO?

While specific degradation pathways for this compound are not documented, similar compounds can be susceptible to hydrolysis of the amide bond, particularly in the presence of water or acidic/basic contaminants. The amino group could also be prone to oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of compound from DMSO solution. - Solution concentration exceeds solubility limit.- Temperature fluctuations during storage or handling.- Absorption of atmospheric water into the DMSO stock.[2]- Prepare a fresh solution at a lower concentration.- Gently warm the solution and sonicate to redissolve.- Store solutions in tightly sealed vials with desiccant.- Aliquot stock solutions to minimize temperature cycling.
Inconsistent results in biological assays. - Degradation of the compound in the DMSO stock solution over time.- Inaccurate initial concentration due to incomplete dissolution.- Prepare fresh stock solutions more frequently.- Perform a stability study to determine the usable lifetime of the stock solution.- Confirm complete dissolution visually and consider using techniques like vortexing or sonication.[5]
Appearance of new peaks in HPLC analysis of the stock solution. - Compound degradation.- Identify the degradation products if possible using LC-MS.- Optimize storage conditions (e.g., lower temperature, protection from light) to minimize degradation.- Re-evaluate the compatibility of the compound with DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, appropriate personal protective equipment (PPE), sterile microcentrifuge tubes or vials.

  • Procedure:

    • Equilibrate the compound powder to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile, tared vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Dispense the stock solution into single-use aliquots in sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Stability in DMSO Solution using HPLC
  • Objective: To determine the stability of this compound in DMSO at different temperatures over time.

  • Materials: Prepared stock solution of this compound in DMSO, HPLC system with UV or MS detector, appropriate mobile phases and column (e.g., C18).

  • Procedure:

    • Prepare a fresh stock solution of the compound in DMSO as described in Protocol 1.

    • Immediately analyze an aliquot of the freshly prepared solution ("Time 0" sample) by HPLC to determine the initial purity and peak area.

    • Divide the remaining stock solution into aliquots and store them at the desired temperatures (e.g., Room Temperature, 4°C, -20°C).

    • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage temperature.

    • Allow the aliquots to thaw and come to room temperature.

    • Analyze each sample by HPLC using the same method as for the "Time 0" sample.

    • Compare the peak area and purity of the aged samples to the "Time 0" sample to determine the percentage of compound remaining.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (10 mM in DMSO)

Storage ConditionTime Point% Remaining (HPLC Peak Area)Observations
Room Temperature0100%Clear solution
24 hours98.5%Clear solution
1 week85.2%Small new peak observed in chromatogram
4°C0100%Clear solution
1 week99.1%Clear solution
1 month97.8%Clear solution
-20°C0100%Clear solution
1 month99.5%Clear solution
3 months99.2%Clear solution

Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data following the provided protocols.

Visualizations

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_analysis Time-Point Analysis A Weigh Compound B Dissolve in Anhydrous DMSO A->B C Vortex/Sonicate B->C D Time 0 HPLC Analysis C->D Fresh Solution E Store Aliquots at Different Temperatures D->E F Analyze at Specified Time Intervals E->F Aged Samples G Compare Data to Time 0 F->G

Caption: Workflow for assessing the stability of a compound in DMSO.

Troubleshooting_Logic Start Inconsistent Experimental Results? CheckStock Check Stock Solution Purity by HPLC Start->CheckStock NewPeaks New Peaks Observed? CheckStock->NewPeaks Degradation Compound Degradation Likely NewPeaks->Degradation Yes NoNewPeaks Purity is High? NewPeaks->NoNewPeaks No PrepareFresh Prepare Fresh Stock and Re-evaluate Storage Degradation->PrepareFresh Precipitate Precipitate Visible? NoNewPeaks->Precipitate Yes OtherIssue Investigate Other Experimental Variables NoNewPeaks->OtherIssue No SolubilityIssue Solubility Issue Precipitate->SolubilityIssue Yes Precipitate->OtherIssue No SolubilityIssue->PrepareFresh

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 4-Amino-N-(3,5-dichlorophenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: My this compound is not crystallizing from solution. What are the first steps I should take?

A1: If crystallization does not occur, the solution may be too dilute (undersaturated) or nucleation is inhibited. First, try scratching the inside of the glass vessel with a glass rod just below the solution's surface to create nucleation sites.[1] If that fails, consider adding a seed crystal if one is available. If neither of these methods works, your solution is likely undersaturated. You can achieve supersaturation by slowly evaporating the solvent or by adding an anti-solvent.[1][2]

Q2: I'm getting an oil instead of crystals. How can I resolve this?

A2: Oiling out occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent system, or if there are significant impurities. To address this, try redissolving the oil by heating the solution and then adding a small amount of additional solvent to ensure the compound stays soluble longer during cooling.[1] A slower cooling rate can also be beneficial. Alternatively, consider using a different solvent or a solvent/anti-solvent system.

Q3: My crystallization yields a fine powder, not single crystals suitable for X-ray diffraction. How can I grow larger crystals?

A3: The formation of a fine powder suggests rapid nucleation and crystal growth. To encourage the growth of larger single crystals, the rate of crystallization needs to be slowed down. This can be achieved by:

  • Reducing the level of supersaturation.

  • Slowing down the evaporation of the solvent (e.g., by covering the vial with parafilm and poking only a few small holes).

  • Using a vapor diffusion method, which allows for a much slower change in solvent composition.

  • Minimizing vibrations and temperature fluctuations during the crystal growth period.

Q4: I have obtained crystals, but they seem to be of a different form (polymorph) than expected. What should I do?

A4: Aromatic amides are known to exhibit polymorphism, where they can crystallize into different crystal lattices with distinct physical properties.[3][4] The formation of a specific polymorph is highly dependent on the crystallization conditions, especially the choice of solvent and the temperature.[3][4] It is crucial to characterize the obtained polymorph using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). To obtain the desired polymorph, you will need to systematically screen different solvents and crystallization techniques.

Q5: Can the presence of the amino and dichloro groups on the phenyl rings affect crystallization?

A5: Yes, the substituents on the aromatic rings play a crucial role in the intermolecular interactions that govern crystal packing. The amino group can act as a hydrogen bond donor, while the amide carbonyl is a hydrogen bond acceptor. The dichloro substituents can influence π-π stacking interactions and may also participate in halogen bonding. These interactions will dictate the preferred crystal packing arrangement. Disorder in the crystal structure is a common issue with substituted benzamides.[5]

Troubleshooting Guides

General Troubleshooting Workflow

If your initial crystallization attempt is unsuccessful, follow this general workflow to diagnose and solve the issue.

G start Start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal No Solid oil_out Oiling Out outcome->oil_out Non-crystalline liquid powder Fine Powder / Small Crystals outcome->powder Crystalline powder good_xtal Good Quality Crystals outcome->good_xtal Suitable crystals ts_no_xtal1 Is solution clear? no_xtal->ts_no_xtal1 ts_oil1 Redissolve (Heat) oil_out->ts_oil1 ts_powder1 Reduce Supersaturation powder->ts_powder1 ts_no_xtal2 Scratch / Seed ts_no_xtal1->ts_no_xtal2 Yes ts_no_xtal5 Cloudy solution? (Insoluble impurities) ts_no_xtal1->ts_no_xtal5 No ts_no_xtal2->outcome ts_no_xtal3 Concentrate Solution (Slow Evaporation) ts_no_xtal2->ts_no_xtal3 Fails ts_no_xtal3->outcome ts_no_xtal4 Add Anti-solvent ts_no_xtal3->ts_no_xtal4 Fails ts_no_xtal4->outcome ts_no_xtal6 Hot Filtration ts_no_xtal5->ts_no_xtal6 Yes ts_no_xtal6->outcome ts_oil2 Add more solvent ts_oil1->ts_oil2 ts_oil3 Cool slowly ts_oil2->ts_oil3 ts_oil3->outcome ts_oil4 Change Solvent ts_oil3->ts_oil4 Fails ts_oil4->outcome ts_powder2 Slow down solvent evaporation or anti-solvent addition ts_powder1->ts_powder2 ts_powder3 Use Vapor Diffusion ts_powder2->ts_powder3 ts_powder3->outcome

A troubleshooting workflow for crystallization experiments.
Solvent Selection Guide

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound when hot but have low solubility when cold. Aromatic amides can often be crystallized from polar solvents like ethanol, acetone, or acetonitrile.[6]

G start Start Solvent Selection sol_screen Screen Solubility in Various Solvents start->sol_screen diss_cold Dissolves in cold solvent? sol_screen->diss_cold diss_hot Dissolves in hot solvent? diss_cold->diss_hot No too_soluble Too Soluble. Use as 'Solvent' diss_cold->too_soluble Yes insoluble Insoluble in hot solvent? diss_hot->insoluble No good_solvent Good Candidate for Cooling Crystallization diss_hot->good_solvent Yes poor_solvent Poorly Soluble. Use as 'Anti-solvent' insoluble->poor_solvent Yes try_another Try another solvent insoluble->try_another No too_soluble->sol_screen for anti-solvent poor_solvent->sol_screen for solvent try_another->sol_screen

A decision tree for selecting a suitable crystallization solvent.
Understanding Polymorphism

Polymorphism can significantly impact the properties of a crystalline solid. Different polymorphs arise from different arrangements of the molecules in the crystal lattice.

G cluster_conditions Crystallization Conditions cluster_polymorphs Resulting Polymorphs cond1 Fast Cooling (e.g., Acetone) polyA Polymorph A (e.g., Needles) cond1->polyA cond2 Slow Evaporation (e.g., Ethanol) polyB Polymorph B (e.g., Plates) cond2->polyB cond3 Vapor Diffusion (e.g., THF/Hexane) cond3->polyB polyA->polyB Phase Transition (e.g., with heat) molecule This compound in Solution molecule->cond1 molecule->cond2 molecule->cond3

Illustration of how different conditions can lead to polymorphism.

Data Presentation

Table 1: Hypothetical Solvent Screening for Crystallization

This table provides an example of how to record solvent screening results to identify suitable conditions for crystallization.

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Crystal Quality upon CoolingNotes
Hexane< 1< 1No crystalsGood candidate for an anti-solvent.
Ethyl Acetate~5~50Fine needlesFast nucleation. Try slower cooling.
Acetone~15> 200Oiled out initiallyToo large of a solubility difference.
Ethanol~2~30Small platesGood candidate for optimization.
Acetonitrile~8~75Small prismsPromising results.[6]
Tetrahydrofuran~20> 200No crystalsToo soluble. Good for vapor diffusion solvent.
Water< 1< 1No crystalsInsoluble.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolution: Dissolve the compound in a suitable solvent (e.g., Ethanol or Ethyl Acetate) at room temperature to create a solution that is close to saturation. Use a small vial or beaker.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate impurities.

  • Evaporation: Cover the vessel with parafilm and poke a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vessel in a location free from vibrations and temperature fluctuations.

  • Monitoring: Monitor the vessel over several days for crystal growth.

Protocol 2: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add a minimum amount of a suitable solvent (e.g., Ethanol) to your compound.

  • Heating: Gently heat the mixture (e.g., on a hotplate) while stirring until the compound fully dissolves. If it doesn't dissolve, add small aliquots of the solvent until a clear solution is obtained at the elevated temperature.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To slow the cooling process, you can insulate the flask.

  • Further Cooling: Once at room temperature, you can place the flask in a refrigerator or ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 3: Vapor Diffusion (Liquid-Liquid)

This method is excellent for growing high-quality single crystals when only small amounts of material are available.

  • Preparation of Inner Vial: Dissolve the compound in a small volume of a relatively volatile solvent in which it is soluble (the "solvent," e.g., Tetrahydrofuran). Place this small, open vial inside a larger jar.

  • Preparation of Outer Jar: Add a larger volume of a solvent in which the compound is insoluble (the "anti-solvent," e.g., Hexane) to the outer jar. The level of the anti-solvent should be below the top of the inner vial.

  • Sealing: Seal the outer jar tightly.

  • Diffusion: Over time, the volatile solvent from the inner vial will slowly diffuse into the vapor phase and be absorbed by the anti-solvent in the outer jar. Simultaneously, the anti-solvent vapor will diffuse into the inner vial.

  • Crystallization: This slow change in the solvent composition of the inner vial will gradually decrease the solubility of the compound, leading to slow and controlled crystal growth.

References

optimization of reaction conditions for benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzamide Synthesis

Welcome to the technical support center for benzamide synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: The most prevalent laboratory methods for synthesizing benzamide include:

  • From Benzoyl Chloride and Ammonia: This is a rapid and often high-yielding method involving the reaction of benzoyl chloride with aqueous ammonia.[1][2][3] This process is a type of Schotten-Baumann reaction.[4][5]

  • From Benzoic Acid: This method involves the direct amidation of benzoic acid with an amine. It typically requires a catalyst, such as boric acid, or a dehydrating agent like thionyl chloride (SOCl₂) to first form benzoyl chloride in situ.[6][7]

  • From Benzonitrile: Benzamide can be prepared by the partial hydrolysis of benzonitrile, often using an acid or base catalyst.[7]

Q2: How do I choose the appropriate solvent for the reaction?

A2: For the reaction of benzoyl chloride with ammonia, a two-phase system of an organic solvent (like dichloromethane) and water is often used in the Schotten-Baumann reaction, with the base in the aqueous phase.[4][8] However, many simple preparations use an excess of aqueous ammonia which acts as both the nucleophile and the solvent.[2][5] For purification, hot water is the most commonly cited recrystallization solvent for benzamide.[1][3][9] Other polar solvents like ethanol or acetonitrile can also be effective.[10]

Q3: What is the typical reaction time and temperature for the synthesis from benzoyl chloride?

A3: The reaction between benzoyl chloride and concentrated ammonia is highly exothermic and rapid.[1][3] It is typically performed in a flask that can be cooled, for instance, under running tap water, to manage the heat generated.[1][3] The reaction mixture should be shaken vigorously for approximately 15-20 minutes to ensure the reaction goes to completion.[3][5]

Q4: How can I monitor the progress of the reaction?

A4: For the reaction of benzoyl chloride with ammonia, a simple visual cue is the disappearance of the oily, pungent benzoyl chloride.[2] The formation of fine white flakes of benzamide indicates that the product is forming.[1][3] For other methods, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of starting materials and the appearance of the benzamide product.

Troubleshooting Guide

Problem: Low or No Yield of Benzamide

Low product yield is a common issue in organic synthesis. The following guide helps diagnose and resolve potential causes.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting cluster_checks start Problem: Low Yield check_reagents 1. Check Reagents check_conditions 2. Review Reaction Conditions check_workup 3. Evaluate Workup & Purification reagent_purity Are starting materials pure and dry? check_reagents->reagent_purity reaction_temp Was temperature controlled? check_conditions->reaction_temp extraction_loss Was product lost during transfers or extraction? check_workup->extraction_loss reagent_purity->reaction_temp Yes sol_repurify Solution: Repurify starting materials. reagent_purity->sol_repurify No reaction_time Was reaction time sufficient? reaction_temp->reaction_time Yes sol_cool Solution: Cool exothermic reactions. reaction_temp->sol_cool No ph_control Was pH controlled? (Schotten-Baumann) reaction_time->ph_control Yes sol_time Solution: Increase reaction time or use catalyst. reaction_time->sol_time No ph_control->extraction_loss Yes sol_base Solution: Add base to neutralize acid byproduct. ph_control->sol_base No sol_careful Solution: Improve handling technique. extraction_loss->sol_careful No end_node Yield Optimized extraction_loss->end_node Yes sol_repurify->end_node sol_cool->end_node sol_time->end_node sol_base->end_node sol_careful->end_node

Caption: A troubleshooting flowchart to diagnose and solve issues of low benzamide yield.

Issue Possible Cause Recommended Solution
Reaction does not start or is incomplete Impure or wet reagents: Benzoyl chloride is sensitive to moisture and will hydrolyze to benzoic acid.[3]Ensure benzoyl chloride is fresh and handled under anhydrous conditions until addition. Use concentrated ammonia.
Insufficient reaction time: The reaction may not have proceeded to completion.Shake the reaction mixture vigorously for at least 15-20 minutes.[3] Monitor the reaction via TLC if applicable.
Poor mixing: In a biphasic system, inefficient mixing can limit the reaction rate between reactants in different phases.Ensure vigorous stirring or shaking to maximize the interfacial area between the aqueous and organic layers.
Low Yield Hydrolysis of benzoyl chloride: The primary side reaction is the hydrolysis of benzoyl chloride to benzoic acid, which will not form an amide.Add the benzoyl chloride in small portions to the ammonia solution to ensure it reacts with the amine preferentially.[1][3]
Protonation of amine: In the Schotten-Baumann reaction, the HCl byproduct can protonate the unreacted amine, rendering it non-nucleophilic.[11]Add a base (like NaOH or an excess of the amine itself) to neutralize the HCl as it is formed.[8][11]
Product loss during workup: Benzamide has some solubility in cold water, so significant amounts can be lost during washing.Wash the filtered product with ice-cold water to minimize solubility losses.[9] Ensure complete transfer of product between vessels.[12]
Product is impure Contamination with benzoic acid: If significant hydrolysis of benzoyl chloride occurred, the final product will be contaminated with benzoic acid.Purify the crude product by recrystallization from hot water.[2] Benzamide is much less soluble in cold water than benzoic acid, allowing for separation.
Contamination with starting materials: Incomplete reaction can leave unreacted starting materials in the product.Ensure sufficient reaction time and optimal conditions. Recrystallization is often effective for purification.[10]

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes various catalytic conditions reported for the synthesis of amides from carboxylic acids, demonstrating the impact on reaction outcomes.

Starting Material Amine Catalyst / Reagent Solvent Temperature Time Yield Reference
Benzoic AcidBenzylamineBoric Acid (1-50 mol%)TolueneReflux5-20 hHigh[6]
Aromatic AcidsVarious AminesTiF₄ (10 mol%)TolueneReflux24 h60-99%[13]
Benzoic AcidDimethylamineCCF@GO (1:1)DMFOptimized-98% (Conversion)[14]
Benzoic AcidAnilineBoric Acid-Heating-Good[15]
Benzoyl ChlorideAmmoniaNone (Excess NH₃)Aqueous NH₃Room Temp (cooling)15 min72.6%[5]

Experimental Protocols & Workflows

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride

This protocol is based on the common laboratory procedure involving ammonolysis of benzoyl chloride.[1][2][3]

Materials:

  • Benzoyl chloride (2 mL, ~2.4 g)

  • Concentrated aqueous ammonia (25%, 10 mL)

  • Distilled water

  • 250 mL Conical flask with a stopper

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers

Procedure:

  • In a 250 mL conical flask, place 10 mL of concentrated aqueous ammonia.

  • Perform this step in a fume hood. Add 2 mL of benzoyl chloride in small portions (dropwise) to the ammonia solution while continuously shaking the flask.[1][3]

  • The reaction is exothermic and the flask will become warm.[3] If necessary, cool the flask under cold running tap water to control the temperature.

  • After adding all the benzoyl chloride, stopper the flask and shake it vigorously for an additional 15 minutes.[1] By this time, the oily benzoyl chloride should have disappeared, and a white precipitate of benzamide will have formed.[2]

  • Collect the solid benzamide product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter paper with a small amount of ice-cold water to remove any soluble impurities.[9]

  • Purification (Recrystallization): Transfer the crude solid to a beaker and add a minimal amount of hot water to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a very small amount of ice-cold water, and dry them in a desiccator or a low-temperature oven.

  • Once dry, weigh the final product and determine its melting point (literature: 127-130 °C) to assess purity and calculate the percentage yield.[3]

General Experimental Workflow

Workflow start Start reagents 1. Mix Reagents (Benzoyl Chloride into Aqueous Ammonia) start->reagents reaction 2. React & Cool (Shake vigorously 15 min, cooling as needed) reagents->reaction filtration1 3. Isolate Crude Product (Vacuum Filtration) reaction->filtration1 purification 4. Purify by Recrystallization (Dissolve in hot water, cool to crystallize) filtration1->purification filtration2 5. Isolate Pure Product (Vacuum Filtration & Washing with ice-cold water) purification->filtration2 analysis 6. Dry & Analyze (Weigh product, determine melting point & yield) filtration2->analysis end End analysis->end Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products BenzoylChloride Benzoyl Chloride Intermediate [Tetrahedral Intermediate]⁻ BenzoylChloride->Intermediate 1. Nucleophilic Attack by Ammonia Ammonia Ammonia (:NH₃) Benzamide Benzamide Intermediate->Benzamide 2. Elimination of Leaving Group (Cl⁻) Chloride Chloride Ion (Cl⁻)

References

Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q1: What are the likely causes of peak fronting in my chromatogram?

A1: Peak fronting, where the front of the peak slopes forward, is often described as looking like a "shark fin".[1] The most common causes for this issue are:

  • Sample Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.[1] The stationary phase of the column becomes saturated, leading to a distorted peak shape.

    • Solution: Dilute your sample and reinject. A 1-to-10 dilution can often resolve the issue.[1] You can also try reducing the injection volume.[2]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[3]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[1]

    • Solution: Try increasing the column temperature.[3]

Q2: My peaks are tailing. What should I do?

A2: Peak tailing, where the back half of the peak is elongated, is a common issue in HPLC. Potential causes and solutions include:

  • Column Contamination or Blockage: A blocked frit or contamination at the head of the column can lead to peak tailing.[4]

    • Solution: Reverse flush the column (if the manufacturer's instructions permit). If the problem persists, you may need to replace the guard column or the analytical column itself.[3]

  • Secondary Interactions: The basic amino group in this compound can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.

    • Solution: Add a competing base, like triethylamine, to the mobile phase in low concentrations (e.g., 0.1%). Alternatively, using a mobile phase with a lower pH can protonate the silanol groups and reduce these interactions. Adding a buffer to the mobile phase can also help.[3][5]

  • Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of the analyte, it can result in poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of this compound.

Q3: I am seeing poor resolution between my main peak and an impurity. How can I improve it?

A3: Poor resolution can compromise the accuracy of your purity analysis. Here are some strategies to improve the separation:

  • Optimize the Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact resolution.[6][7]

    • Solution: Try a slower gradient or isocratic elution with a lower percentage of the organic solvent to increase retention and improve separation.[2]

  • Change the Organic Solvent: Different organic solvents have different selectivities.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice versa.[8]

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.[6]

    • Solution: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Change the Column: If other optimizations fail, the column may not be suitable for the separation.

    • Solution: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds) or a column with a smaller particle size for higher efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purity analysis of this compound?

A1: A good starting point for method development would be a reversed-phase HPLC method. Below is a recommended initial protocol.

Experimental Protocol: HPLC Purity Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water

Q2: How can I ensure my HPLC method is accurate and reliable?

A2: To ensure the reliability of your method, you should perform method validation. Key parameters to evaluate include:

  • Linearity: Analyze a series of standards at different concentrations to demonstrate a linear relationship between concentration and peak area.

  • Precision: Assess the repeatability of your results by injecting the same sample multiple times.

  • Accuracy: Determine the closeness of your measured values to the true values, often by analyzing a sample with a known amount of spiked impurity.

Hypothetical Method Validation Data

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
25380,100
50759,950
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data (n=6 injections of 25 µg/mL standard)

InjectionPeak Area
1380,150
2381,200
3379,980
4380,550
5381,050
6380,800
Mean 380,622
Standard Deviation 475.5
%RSD 0.125%

Q3: What are potential impurities I should look for?

A3: Based on the synthesis of similar benzamide compounds, potential impurities could include starting materials or by-products.[9][10] These may include:

  • 4-aminobenzoic acid

  • 3,5-dichloroaniline

  • Unreacted starting materials from preceding synthetic steps.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Sample (1 mg/mL in 50:50 ACN:H2O) Equilibrate Equilibrate System (Initial Mobile Phase Conditions) SamplePrep->Equilibrate MobilePhasePrep Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) MobilePhasePrep->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Run Run Gradient Program Inject->Run Detect Detect at 254 nm Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Troubleshooting_Tree Start Problem with Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Fronting Peak Fronting? PeakShape->Fronting Yes Tailing Peak Tailing? PeakShape->Tailing No OptimizeGradient Optimize Gradient (Slower Gradient) Resolution->OptimizeGradient Yes DiluteSample Dilute Sample & Reinject Fronting->DiluteSample Yes CheckSolvent Use Mobile Phase as Sample Solvent Fronting->CheckSolvent If fronting persists AdjustpH Adjust Mobile Phase pH (away from pKa) Tailing->AdjustpH Yes CheckColumn Reverse Flush or Replace Column Tailing->CheckColumn If tailing persists ChangeSolvent Change Organic Solvent (ACN/MeOH) OptimizeGradient->ChangeSolvent If no improvement LowerFlow Lower Flow Rate ChangeSolvent->LowerFlow If still poor

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: 4-Amino-N-(3,5-dichlorophenyl)benzamide Assay Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Amino-N-(3,5-dichlorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental assays. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis of the amide bond and photodegradation of the aromatic amine and dichlorophenyl moieties.

  • Hydrolysis: The amide linkage can be susceptible to cleavage, especially under strong acidic or basic conditions, yielding 4-aminobenzoic acid and 3,5-dichloroaniline.

  • Photodegradation: Aromatic amines and chlorinated aromatic compounds can degrade upon exposure to light, particularly UV radiation. This can lead to the formation of colored degradation products and loss of the parent compound. Potential photodegradation products of the chloroaniline moiety could include chlorophenols and benzoquinones.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To minimize degradation, stock solutions should be:

  • Stored at low temperatures (2-8 °C or frozen at -20 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a suitable, non-reactive solvent. The stability in various solvents should be verified, but a good starting point would be DMSO or ethanol.

  • Prepared fresh when possible, especially for critical assays.

Q3: Can the pH of my assay buffer affect the stability of the compound?

A3: Yes, pH can significantly impact the stability of the amide bond. It is advisable to maintain the pH of the assay buffer within a neutral range (pH 6-8) to minimize the risk of acid or base-catalyzed hydrolysis. If the experimental conditions require acidic or basic pH, the incubation time should be kept as short as possible, and the temperature should be controlled.

Q4: I am observing a decrease in the concentration of my compound over the course of an experiment. What could be the cause?

A4: A decrease in concentration can be attributed to several factors:

  • Degradation: As discussed, hydrolysis or photodegradation may be occurring.

  • Adsorption: The compound may be adsorbing to the surface of plasticware (e.g., microplates, tubes). Using low-binding plates or glass vials can help mitigate this.

  • Precipitation: The compound's solubility in the assay buffer might be limited, leading to precipitation over time. Ensure the final concentration is below its solubility limit in the assay medium.

Troubleshooting Guide

This guide addresses common issues encountered during assays involving this compound and provides systematic steps to identify and resolve them.

Problem Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible assay results Compound degradation1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the existing one. 2. Control for Light Exposure: Protect all solutions and assay plates from light during preparation and incubation. 3. Optimize pH: If possible, adjust the assay buffer to a neutral pH. 4. Minimize Incubation Time and Temperature: Shorten the duration of the experiment and perform incubations at the lowest feasible temperature.
Adsorption to labware1. Use Low-Binding Consumables: Switch to low-adhesion microplates and pipette tips. 2. Consider Glassware: For critical steps, use glass vials or tubes. 3. Include a Surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer can sometimes reduce non-specific binding.
Appearance of unexpected peaks in chromatography Formation of degradation products1. Run a Blank Control: Analyze a sample of the assay buffer without the compound to rule out interference from the matrix. 2. Perform Forced Degradation Studies: Intentionally degrade the compound under stress conditions (acid, base, heat, light, oxidation) to generate potential degradation products. This can help in identifying the unknown peaks. 3. Use a Stability-Indicating Method: Develop or use an HPLC method that can resolve the parent compound from its potential degradation products.
Color change in the sample solution Photodegradation1. Immediate Action: Discard the colored solution and prepare a fresh one, ensuring complete protection from light. 2. Preventive Measures: Implement light-protective measures for all future experiments, including the use of amber vials and covering plates with foil.

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Degradation

  • Solid Compound: Store the solid this compound at the recommended temperature (typically 2-8°C or -20°C) in a desiccator to protect from moisture. Keep the container tightly sealed and protected from light.

  • Stock Solution Preparation:

    • Use high-purity, anhydrous solvents (e.g., DMSO, ethanol).

    • Prepare solutions in amber glass vials.

    • If using clear vials, immediately wrap them in aluminum foil.

    • Prepare a concentrated stock solution and make fresh dilutions for each experiment.

  • Storage of Solutions:

    • For short-term storage (1-2 days), keep solutions at 2-8°C.

    • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Assay Execution:

    • Minimize the exposure of all solutions containing the compound to ambient and artificial light.

    • Use assay plates with opaque walls or cover clear plates with an opaque lid or foil during incubation steps.

    • If possible, conduct experiments under controlled, low-light conditions.

Visualizations

Degradation_Pathway Compound This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Compound->Hydrolysis Photodegradation Photodegradation (UV Light) Compound->Photodegradation Products1 4-Aminobenzoic Acid + 3,5-Dichloroaniline Hydrolysis->Products1 Products2 Oxidized/Dimeric Products (e.g., Chlorophenols, Benzoquinones) Photodegradation->Products2

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Solution Prepare Fresh Stock Solution Start->Check_Solution Compare Compare Results Check_Solution->Compare Improved Results Improved? Compare->Improved No_Improvement No Improvement Compare->No_Improvement Root_Cause_Solution Root Cause: Stock Solution Degradation Improved->Root_Cause_Solution Check_Light Implement Light Protection No_Improvement->Check_Light Check_Adsorption Use Low-Binding Plates Check_Light->Check_Adsorption Check_pH Optimize Buffer pH Check_Adsorption->Check_pH Root_Cause_Other Investigate Other Factors (Adsorption, pH, Light) Check_pH->Root_Cause_Other

Caption: Troubleshooting workflow for inconsistent assay results.

Technical Support Center: Scaling Up 4-Amino-N-(3,5-dichlorophenyl)benzamide Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-N-(3,5-dichlorophenyl)benzamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable approach is a two-step synthesis.

  • Step 1 (Amidation): An amide bond is formed between 3,5-dichloroaniline and 4-nitrobenzoyl chloride to produce the intermediate, N-(3,5-dichlorophenyl)-4-nitrobenzamide. This is often performed under Schotten-Baumann conditions.[1]

  • Step 2 (Reduction): The nitro group of the intermediate is reduced to an amine to yield the final product. Catalytic hydrogenation or metal-acid reduction are common methods.[2][3]

Q2: What are the primary safety concerns when scaling up the nitro reduction step?

A2: The reduction of aromatic nitro compounds is highly exothermic and presents a significant risk of a runaway reaction if not properly controlled.[4] Key hazards include:

  • Thermal Runaway: Rapid heat evolution can exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure.[4]

  • Accumulation of Hazardous Intermediates: Incomplete reduction can lead to the accumulation of thermally unstable intermediates, such as arylhydroxylamines, which can decompose violently.[5]

  • Hydrogen Gas Flammability: If using catalytic hydrogenation, hydrogen is highly flammable and forms explosive mixtures with air. Careful handling and inert atmosphere techniques are critical.

Q3: My final product is off-color (e.g., yellow or brown). What is the likely cause?

A3: Off-color product is typically due to process-related impurities. Common causes include:

  • Oxidation: The aminobenzamide product can be susceptible to air oxidation, especially at elevated temperatures or in the presence of residual metal catalysts.

  • Azo/Azoxy Impurities: During the nitro reduction, side reactions can form colored azo and azoxy compounds, which can be difficult to remove.[5]

  • Residual Nitro Intermediate: Incomplete reduction can leave the yellow-colored N-(3,5-dichlorophenyl)-4-nitrobenzamide in your final product.

Q4: How can I improve the purity of my final product?

A4: Improving purity involves optimizing both the reaction and purification steps.

  • Reaction Optimization: Ensure complete conversion during the reduction step by monitoring the reaction closely (e.g., by HPLC or TLC). Using additives like vanadium compounds during catalytic hydrogenation can prevent the formation of azo/azoxy byproducts.[5]

  • Work-up: Perform aqueous washes to remove water-soluble byproducts and salts.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a highly effective method for removing most common impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during synthesis and scale-up.

Issue 1: Low Yield in Amidation Step (Step 1)
Symptom Potential Cause Suggested Solution
Significant amount of unreacted 3,5-dichloroaniline remains. Insufficient 4-nitrobenzoyl chloride or deactivation of the acyl chloride by moisture.Use a slight excess (1.05-1.1 eq.) of 4-nitrobenzoyl chloride. Ensure all reagents and solvents are dry and the reaction is protected from atmospheric moisture.
4-nitrobenzoic acid is isolated as a major byproduct. Hydrolysis of 4-nitrobenzoyl chloride.Perform the reaction under anhydrous conditions. If using Schotten-Baumann conditions (a two-phase system), ensure the amine is more nucleophilic than water and that the acyl chloride has low water solubility to minimize hydrolysis.[6]
Reaction is sluggish or incomplete. Inadequate base to neutralize the HCl generated. The resulting amine salt is not nucleophilic.[7]Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is used. The base should be added carefully to control the reaction exotherm.
Issue 2: Incomplete or Failed Nitro Reduction (Step 2)
Symptom Potential Cause Suggested Solution
Reaction stalls; starting material (nitro-intermediate) remains. Catalytic Hydrogenation: Catalyst poisoning (e.g., by sulfur or halide impurities) or insufficient catalyst loading.Increase catalyst loading (e.g., Pd/C from 1 mol% to 5 mol%). Use a guard column or pre-treat starting materials to remove potential poisons. Consider using a different catalyst like Platinum on carbon (Pt/C).[3]
Metal/Acid Reduction: Insufficient reducing agent or passivation of the metal surface.Add the metal (e.g., iron powder) portion-wise. Activate the metal surface with a brief acid wash before the reaction. Ensure sufficient acid is present to drive the reaction.
Formation of multiple byproducts detected by TLC/HPLC. Catalytic Hydrogenation: Over-reduction or dehalogenation.Lower the hydrogen pressure or reaction temperature. Screen for more selective catalysts. Monitor the reaction closely and stop it immediately upon consumption of the starting material.
Metal/Acid Reduction: Side reactions due to harsh acidic conditions.Consider a milder reducing agent such as stannous chloride (SnCl₂). Neutralize the reaction mixture promptly upon completion.
Reaction is dangerously exothermic and difficult to control on a larger scale. Poor heat transfer in a large batch reactor.Improve reactor agitation and cooling. Perform a Reaction Calorimetry study to understand the thermal profile.[4] For scale-up, add the reducing agent or the nitro compound slowly and controllably. Consider using a continuous flow reactor for superior heat management and safety.[8]

Experimental Protocols & Data

The following protocols are generalized from procedures for structurally similar compounds and represent a typical laboratory-scale synthesis.[9][10][11]

Step 1: Synthesis of N-(3,5-dichlorophenyl)-4-nitrobenzamide
  • To a stirred solution of 3,5-dichloroaniline (1.0 eq.) in a suitable solvent (e.g., Dichloromethane or Toluene) at 0-5 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in the same solvent, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or HPLC.

  • Upon completion, wash the mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield a yellow solid.

Step 2: Synthesis of this compound
  • To a solution of N-(3,5-dichlorophenyl)-4-nitrobenzamide (1.0 eq.) in methanol or ethanol, add ammonium chloride (4.0 eq.).

  • Heat the mixture to reflux (approx. 65-75 °C).

  • Add iron powder (3.0 eq.) portion-wise over 30 minutes, ensuring the reflux is maintained but controlled.

  • Continue refluxing for 4-8 hours, monitoring completion by TLC or HPLC.

  • After completion, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product as a solid.

Representative Performance Data

The following table summarizes typical yields and conditions based on analogous syntheses. Actual results may vary.

Step Reaction Key Reagents Solvent Temp. Typical Yield Reference
1Amidation4-nitrobenzoyl chloride, triethylamineDichloromethane0 °C → RT~90%[9]
2Nitro ReductionIron, Ammonium ChlorideMethanolReflux~97%[10]

Visualized Workflows and Pathways

Synthetic Pathway

The following diagram illustrates the two-step synthesis route.

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction Reactant1 3,5-Dichloroaniline Intermediate N-(3,5-dichlorophenyl) -4-nitrobenzamide Reactant1->Intermediate + Base (e.g., Et3N) - HCl Reactant2 4-Nitrobenzoyl Chloride Reactant2->Intermediate + Base (e.g., Et3N) - HCl Product 4-Amino-N-(3,5-dichlorophenyl) benzamide Intermediate->Product Reducing Agent (e.g., Fe/NH4Cl)

Caption: Two-step synthesis of the target molecule.

Troubleshooting Workflow: Low Purity

This diagram provides a logical workflow for diagnosing and resolving issues with final product purity.

Purity_Troubleshooting Start Low Purity Detected (e.g., by HPLC, NMR) CheckStep1 Analyze Impurity Profile: Is Nitro-Intermediate Present? Start->CheckStep1 CheckStep2 Are there unknown peaks? (e.g., Azo, Dehalogenated) CheckStep1->CheckStep2 No OptimizeReduction Optimize Reduction Step: - Increase catalyst/reagent load - Extend reaction time - Change reducing agent CheckStep1->OptimizeReduction Yes ImprovePurification Improve Purification: - Recrystallize with different solvent - Column Chromatography CheckStep2->ImprovePurification No OptimizeConditions Adjust Reduction Conditions: - Lower H2 pressure/temp - Add selectivity enhancers (e.g., V salts) CheckStep2->OptimizeConditions Yes OptimizeReduction->ImprovePurification End Purity Meets Specification ImprovePurification->End OptimizeConditions->ImprovePurification

Caption: Troubleshooting workflow for low product purity.

Parameter Relationships in Catalytic Reduction

This diagram shows the relationship between key process parameters and outcomes during the catalytic reduction step.

Parameter_Relationships Process Catalytic Reduction Yield Yield Process->Yield Purity Purity Process->Purity Safety Safety Process->Safety Temp Temperature Temp->Purity Can cause side reactions Rate Reaction Rate Temp->Rate Increases Pressure H2 Pressure Pressure->Purity Can cause dehalogenation Pressure->Rate Increases CatLoad Catalyst Loading CatLoad->Rate Increases Rate->Yield Affects Rate->Safety Affects Exotherm

Caption: Key parameter relationships in catalytic reduction.

References

reducing cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating the cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of cytotoxicity for this compound in normal cells?

While specific data for this compound is limited, the chemical structure suggests potential mechanisms of toxicity. The presence of a 3,5-dichlorophenyl group and an aromatic amine moiety are key considerations. Aromatic amines can undergo metabolic activation, leading to the formation of reactive metabolites that can cause cellular damage[1][2][3][4][5]. Additionally, dichlorinated aromatic compounds have been associated with metabolic activation by cytochrome P450 enzymes, which can result in toxic intermediates[6][7][8].

Q2: What are the general signs of cytotoxicity I should monitor for in my cell cultures?

When treating normal cells with this compound, it is crucial to monitor for the following signs of cytotoxicity:

  • Morphological Changes: Look for alterations in cell shape, rounding, detachment from the culture surface, and the appearance of vacuoles.

  • Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.

  • Increased Apoptosis or Necrosis: Evidence of programmed cell death (apoptosis) or uncontrolled cell death (necrosis) can be detected using assays such as Annexin V/Propidium Iodide staining.

  • Decreased Proliferation: A reduction in the rate of cell division, measurable by proliferation assays like BrdU incorporation.

  • Metabolic Dysfunction: Changes in mitochondrial activity or cellular respiration.

Q3: Are there any strategies to reduce the off-target cytotoxicity of this compound?

Yes, several strategies can be employed to mitigate the cytotoxicity of this compound in normal cells:

  • Dose Optimization: The most straightforward approach is to determine the lowest effective concentration that achieves the desired therapeutic effect in cancer cells while minimizing toxicity in normal cells.

  • Prodrug Approach: Modifying the parent compound into a prodrug that is selectively activated in the target (e.g., tumor) environment can significantly reduce systemic toxicity[9][10][11][12][13].

  • Targeted Delivery Systems: Encapsulating the compound in nanoparticles or conjugating it to a targeting moiety (e.g., an antibody) can enhance its delivery to cancer cells and limit exposure to normal tissues.

  • Co-administration with Cytoprotective Agents: In some cases, co-treatment with antioxidants or other cytoprotective agents may help to neutralize reactive metabolites and reduce cellular damage.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in normal cell lines even at low concentrations.

  • Question: I am observing significant cell death in my normal control cell line at concentrations where the anti-cancer effect is minimal. What could be the reason, and how can I troubleshoot this?

  • Answer: This suggests that your normal cell line may be particularly sensitive to the compound or that the compound has a narrow therapeutic window.

    • Troubleshooting Steps:

      • Confirm Compound Purity: Ensure the purity of your compound stock, as impurities could contribute to toxicity.

      • Cell Line Authentication: Verify the identity and health of your normal cell line.

      • Evaluate Metabolic Activity: Your normal cell line might have high levels of metabolic enzymes (e.g., cytochrome P450s) that convert the compound into toxic metabolites. Consider using a cell line with lower metabolic activity or using inhibitors of these enzymes in your experimental setup to test this hypothesis.

      • Perform a Dose-Response Curve with a Wider Range: Test a broader range of concentrations to identify a potential therapeutic window.

      • Assess Different Normal Cell Lines: Use multiple normal cell lines from different tissues to determine if the observed cytotoxicity is cell-type specific.

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Question: My cytotoxicity data for this compound varies significantly between experimental repeats. What are the possible causes and solutions?

  • Answer: Inconsistent results can stem from several experimental variables.

    • Troubleshooting Steps:

      • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth media composition.

      • Check Compound Stability: The compound may be unstable in your culture medium. Prepare fresh solutions for each experiment and protect them from light if necessary.

      • Verify Pipetting Accuracy: Inaccurate pipetting can lead to variations in the final compound concentration. Calibrate your pipettes regularly.

      • Control for Edge Effects in Multi-well Plates: The outer wells of a microplate can be prone to evaporation, leading to increased compound concentration. Avoid using the outermost wells for critical measurements or ensure proper humidification.

Quantitative Data on Related Compounds

Due to the limited publicly available data on the specific cytotoxicity of this compound, the following table summarizes toxicity data for structurally related benzamide compounds to provide a comparative context.

CompoundCell Line/Animal ModelMeasurementResultReference
4-Amino-N-(2'-aminophenyl)benzamideRatsMTD (i.v.)4 mg/kg[14]
4-Amino-N-(2'-aminophenyl)benzamideDogsMTD (i.v.)1 mg/kg[14]
4-amino-N-(2,4-diaminophenyl)-BenzamideNot specifiedCarcinogenicityMay cause cancer[15]
4-amino-N-(2,4-diaminophenyl)-BenzamideNot specifiedMutagenicityMay cause genetic defects[15]

MTD: Maximum Tolerated Dose

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines a standard procedure to determine the cytotoxicity of this compound in a normal cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_Toxicity Cytotoxicity Compound 4-Amino-N-(3,5- dichlorophenyl)benzamide CYP450 Cytochrome P450 (e.g., CYP3A) Compound->CYP450 Metabolic Activation Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite Cellular_Damage Oxidative Stress DNA Adducts Protein Dysfunction Reactive_Metabolite->Cellular_Damage Initiates Apoptosis Apoptosis Cellular_Damage->Apoptosis Leads to

Caption: Potential metabolic activation pathway of this compound leading to cytotoxicity.

Experimental_Workflow Start Start: Cytotoxicity Assessment Cell_Culture 1. Culture Normal Cells Start->Cell_Culture Treatment 2. Treat with Compound (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubate (24-72h) Treatment->Incubation Assay 4. Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Analysis 5. Analyze Data (Calculate IC50) Assay->Data_Analysis End End: Determine Cytotoxicity Profile Data_Analysis->End

Caption: A typical experimental workflow for assessing the cytotoxicity of a test compound.

Troubleshooting_Flowchart Start High Cytotoxicity Observed Check_Purity Is the compound pure? Start->Check_Purity Purify Purify compound Check_Purity->Purify No Check_Cells Are cells healthy and authenticated? Check_Purity->Check_Cells Yes Purify->Check_Cells Authenticate Authenticate and use low passage cells Check_Cells->Authenticate No Metabolism Is metabolic activation suspected? Check_Cells->Metabolism Yes Authenticate->Metabolism Inhibitors Use CYP450 inhibitors or low-metabolism cells Metabolism->Inhibitors Yes Optimize Optimize dose and exposure time Metabolism->Optimize No Inhibitors->Optimize

Caption: A logical flowchart for troubleshooting unexpected high cytotoxicity in normal cells.

References

Technical Support Center: Optimizing 4-Amino-N-(3,5-dichlorophenyl)benzamide Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of 4-Amino-N-(3,5-dichlorophenyl)benzamide. The information provided is based on general principles for novel small molecule compounds, as specific biological activity and established concentrations for this compound are not extensively documented in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting concentration for this compound in my experiments?

For a novel compound with unknown biological activity, it is recommended to start with a broad range of concentrations in initial screening experiments. A common starting point is a high concentration of 10 µM to 100 µM to determine if the compound has any biological effect. Subsequent experiments can then narrow down this range. If related benzamide compounds have known efficacy, their IC50 or EC50 values can serve as a guide. For instance, various benzamide derivatives have shown activity in the low micromolar to nanomolar range as inhibitors of targets like DNA methyltransferases or kinases.[1]

Q2: What is the best way to prepare a stock solution of this compound?

The solubility of this compound in aqueous solutions is likely to be low. Therefore, a high-concentration stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving small molecules for use in cell-based assays. It is advisable to prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO, which can then be serially diluted in culture medium for your experiments. Ensure that the final concentration of DMSO in your assay does not exceed a level that affects cell viability (typically <0.5%).

Q3: How can I perform a dose-response experiment to find the optimal concentration?

A dose-response experiment is crucial for determining the concentration at which this compound elicits its desired biological effect. This typically involves treating your cells or system with a range of concentrations of the compound and measuring a specific outcome (e.g., cell viability, enzyme activity, gene expression). A common approach is to use a serial dilution, often in a half-log or log scale (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). The results are then plotted to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Q4: What are common signs of cellular toxicity, and how can I mitigate them?

Cellular toxicity can manifest as changes in cell morphology (e.g., rounding, detachment), reduced cell proliferation, or cell death. A cell viability assay is essential to distinguish between a specific biological effect and general cytotoxicity. If toxicity is observed at concentrations where the desired biological effect is also seen, consider reducing the incubation time with the compound or using a lower, non-toxic concentration in combination with other agents.

Q5: How do I troubleshoot unexpected or inconsistent results?

Inconsistent results can arise from various factors, including:

  • Compound Precipitation: Visually inspect your diluted solutions and final assay wells for any signs of compound precipitation.

  • Cell Health: Ensure your cells are healthy, within a consistent passage number, and seeded at an optimal density.

  • Reagent Variability: Use consistent lots of media, serum, and other reagents.

  • Experimental Technique: Maintain consistent incubation times, temperatures, and handling procedures.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound needed to make a 10 mM solution (Molecular Weight to be determined by the user).

    • Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the tube until the compound is completely dissolved. Gentle warming may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay to Determine Cytotoxicity (CC50)
  • Objective: To determine the cytotoxic concentration of this compound on a specific cell line.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • 10 mM stock solution of this compound in DMSO

    • Resazurin-based cell viability reagent

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of the resazurin reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the CC50 value (the concentration that reduces cell viability by 50%).

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
DMSO25> 20Clear solution
Ethanol25~5Slight precipitation observed
PBS (pH 7.4)25< 0.1Insoluble

Table 2: Example Data from a Cell Viability Assay

Concentration (µM)% Cell Viability (Mean ± SD)
1005.2 ± 1.5
3025.8 ± 3.2
1070.1 ± 5.6
395.3 ± 2.1
198.7 ± 1.8
0 (Vehicle)100 ± 2.5

Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Functional Assay cluster_3 Phase 4: Analysis & Refinement A Prepare 10 mM Stock in DMSO C Cytotoxicity Assay (e.g., Resazurin) Broad Concentration Range (0.1 - 100 µM) A->C B Determine Cell Seeding Density B->C D Determine CC50 C->D E Dose-Response Experiment Concentrations below CC50 D->E F Determine IC50 / EC50 E->F G Compare CC50 and IC50/EC50 F->G H Select Optimal Concentration for Further Experiments G->H

Caption: Workflow for optimizing compound concentration.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

G Start Unexpected Results? NoEffect No Effect Observed Start->NoEffect Yes HighVariability High Variability Start->HighVariability Yes HighToxicity High Toxicity Start->HighToxicity Yes CheckConc Verify Compound Concentration and Dilutions NoEffect->CheckConc CheckSol Check for Precipitation NoEffect->CheckSol CheckCells Assess Cell Health and Density HighVariability->CheckCells CheckReagents Verify Reagent Quality HighVariability->CheckReagents DecreaseConc Lower Concentration Range HighToxicity->DecreaseConc ReduceTime Reduce Incubation Time HighToxicity->ReduceTime IncreaseConc Increase Concentration Range CheckConc->IncreaseConc CheckSol->IncreaseConc RefineProtocol Refine Pipetting Technique and Controls CheckCells->RefineProtocol CheckReagents->RefineProtocol ChangeAssay Use a More Sensitive Assay IncreaseConc->ChangeAssay

Caption: Troubleshooting decision tree for experiments.

References

Technical Support Center: Managing Off-Target Effects of Benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of benzamide inhibitors.

Frequently Asked Questions (FAQs)

1. What are the most common off-target effects observed with benzamide inhibitors?

Benzamide inhibitors, a versatile class of compounds targeting enzymes like histone deacetylases (HDACs) and kinases, can exhibit off-target activities that may lead to unexpected experimental results or toxicity. Common off-target effects include:

  • Kinase Inhibition: Many benzamide-based compounds, even those designed to target other protein families, can inhibit various kinases due to structural similarities in ATP-binding pockets. This can lead to the modulation of unintended signaling pathways.

  • hERG Channel Inhibition: A significant concern for many small molecules, including some benzamides, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This can lead to cardiac QT interval prolongation, a serious safety liability.[1]

  • Other Off-Target Enzymes: Benzamide inhibitors have been reported to interact with other enzymes such as aminopeptidases. For example, Tosedostat is a potent inhibitor of M1 aminopeptidases.

  • GPCRs and Ion Channels: Depending on their specific chemical scaffolds, benzamide derivatives may also interact with G-protein coupled receptors (GPCRs) and other ion channels, leading to a range of cellular effects. Some benzamide derivatives have been specifically designed as blockers of the Kv1.3 potassium channel.[2][3][4]

2. How can I predict potential off-target effects of my benzamide inhibitor?

Predicting off-target effects is a crucial step in early-stage drug discovery and probe development. Several computational and experimental approaches can be employed:

  • In Silico Profiling: Computational methods, such as molecular docking and pharmacophore modeling, can be used to screen your compound against a large database of protein structures to predict potential off-target interactions.

  • Similarity Searching: Comparing the chemical structure of your benzamide inhibitor to databases of known bioactive compounds can provide clues about potential off-targets based on the principle that structurally similar molecules may have similar biological activities.

  • Broad-Spectrum Screening: The most direct way to identify off-target effects is through broad-spectrum experimental screening, such as kinome-wide profiling panels or safety screening panels that include common off-target liabilities like hERG and a panel of GPCRs.

3. What is the difference between on-target and off-target effects?

  • On-target effects are the intended biological consequences of a drug or compound binding to its desired molecular target. These can be either therapeutic (the desired effect) or toxic (unwanted effects mediated by the primary target).

  • Off-target effects are due to the drug or compound binding to proteins other than the intended target.[5] These effects are often unintended and can lead to adverse drug reactions or confounding experimental results.[5]

Troubleshooting Guides

Problem 1: My benzamide inhibitor shows unexpected cellular phenotypes inconsistent with inhibition of the primary target.

  • Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases, leading to the modulation of an unexpected signaling pathway.

  • Troubleshooting Steps:

    • Perform Kinome Profiling: Screen your compound against a broad panel of kinases to identify any unintended targets. This can be done using commercially available services or in-house assays.

    • Validate Off-Targets in Cells: Once potential off-targets are identified, validate their engagement and inhibition in your cellular model system using techniques like the Cellular Thermal Shift Assay (CETSA) or by monitoring the phosphorylation of known substrates of the off-target kinase.

    • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your inhibitor to see if the on-target and off-target activities can be separated. This can help in designing more selective compounds.

    • Use a Structurally Unrelated Inhibitor: If possible, use a known, selective inhibitor of your primary target that is structurally different from your benzamide compound. If this second inhibitor does not produce the same unexpected phenotype, it further implicates an off-target effect of your original compound.

Problem 2: I am observing significant cytotoxicity with my benzamide inhibitor at concentrations where the primary target is not fully inhibited.

  • Possible Cause: The cytotoxicity could be due to a potent off-target effect, such as inhibition of a critical survival kinase or blockade of the hERG channel.

  • Troubleshooting Steps:

    • Assess hERG Channel Inhibition: Test your compound in a hERG inhibition assay to rule out this common cause of cardiotoxicity.

    • Broad Cellular Toxicity Profiling: Profile your compound against a panel of different cell lines to determine if the cytotoxicity is widespread or specific to certain cell types. This can provide clues about the off-target pathway involved.

    • Chemical Proteomics: Employ unbiased chemical proteomics approaches, such as pull-down assays with immobilized compound followed by mass spectrometry, to identify a broader range of potential off-target proteins.

    • Dose-Response Analysis: Carefully re-evaluate the dose-response curves for both on-target inhibition and cytotoxicity. A large window between the IC50 for the on-target effect and the cytotoxic concentration is desirable.

Problem 3: My in vitro and in vivo results with the benzamide inhibitor are discordant.

  • Possible Cause: This discrepancy can arise from differences in metabolism, target engagement in a complex biological system, or off-target effects that are only apparent in vivo.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to understand the exposure of your compound in vivo and to correlate it with on-target and potential off-target engagement.

    • In Vivo Target Engagement: Use techniques like CETSA on tissue samples from treated animals to confirm that the inhibitor is reaching and engaging its intended target in the in vivo setting.

    • Metabolite Profiling: Identify the major metabolites of your benzamide inhibitor and test their activity against both the on-target and a panel of key off-targets. A metabolite may have a different selectivity profile than the parent compound.

Quantitative Data on Benzamide Inhibitors

The following tables summarize the on-target inhibitory activities of several well-characterized benzamide inhibitors. It is important to note that off-target activities are often concentration-dependent and should be experimentally determined for your specific compound and experimental system.

Table 1: On-Target IC50 Values for Entinostat (HDAC Inhibitor)

TargetIC50 (nM)
HDAC1243[6]
HDAC2453[6]
HDAC3248[6]

Entinostat is a class I selective HDAC inhibitor and has been reported to have no activity against HDAC8 or any class II HDACs.[7]

Table 2: On-Target IC50 Values for Mocetinostat (HDAC Inhibitor)

TargetIC50 (µM)
HDAC10.15[8]
HDAC20.29[8]
HDAC31.66[8]
HDAC110.59[8]

Mocetinostat is a class I and IV selective HDAC inhibitor and shows no inhibition on HDAC4, HDAC5, HDAC6, HDAC7, or HDAC8.[8]

Table 3: On-Target IC50 Values for Tosedostat (Aminopeptidase Inhibitor)

TargetIC50 (nM)
Leucine Aminopeptidase (LAP)100[9]
Puromycin-Sensitive Aminopeptidase (PuSA)150[9]
Aminopeptidase N (CD13)220[9]

Tosedostat does not effectively inhibit PILSAP, MetAP-2, or LTA4 hydrolase.[9]

Key Experimental Protocols

1. Kinome Profiling using Kinobeads

This method is used to identify the kinase targets and off-targets of an inhibitor from a cell lysate.

Methodology:

  • Cell Lysate Preparation:

    • Culture cells to the desired density and harvest.

    • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

  • Inhibitor Incubation (Competitive Binding):

    • Aliquot the cell lysate. To different aliquots, add your benzamide inhibitor at various concentrations or a DMSO vehicle control.

    • Incubate the lysate with the inhibitor to allow binding to target kinases.

  • Kinobeads Pulldown:

    • Add kinobeads (Sepharose beads with immobilized, non-selective kinase inhibitors) to the inhibitor-treated lysates.[10][11]

    • Incubate to allow kinases not bound by the test inhibitor to bind to the kinobeads.[10]

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound kinases from the beads.

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the kinases pulled down in each sample.

    • Determine the IC50 values for the binding of your inhibitor to each identified kinase by plotting the reduction in kinase signal as a function of inhibitor concentration.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a compound in a cellular environment.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with your benzamide inhibitor at various concentrations or a DMSO vehicle control.

    • Incubate to allow the compound to enter the cells and bind to its targets.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler. Ligand-bound proteins are generally more thermally stable.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods like mass spectrometry.

  • Data Analysis:

    • Generate a "melting curve" for the target protein at each inhibitor concentration by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to higher temperatures indicates stabilization of the protein by the inhibitor, confirming target engagement.

3. hERG Channel Inhibition Assay (Thallium Flux Assay)

This is a common high-throughput screening method to assess the potential for hERG channel blockade.

Methodology:

  • Cell Plating:

    • Plate cells stably expressing the hERG channel (e.g., HEK293-hERG) in a multi-well plate.

  • Compound Incubation:

    • Add your benzamide inhibitor at various concentrations to the cells.

    • Incubate for a defined period.

  • Dye Loading:

    • Load the cells with a thallium-sensitive fluorescent dye.

  • Thallium Flux Measurement:

    • Add a stimulus buffer containing thallium ions to the wells.

    • Measure the increase in fluorescence over time using a kinetic plate reader. Thallium ions enter the cells through open hERG channels and bind to the dye, causing an increase in fluorescence.[8]

  • Data Analysis:

    • Calculate the rate of thallium influx for each inhibitor concentration.

    • Determine the IC50 value for hERG channel inhibition by plotting the inhibition of thallium flux as a function of inhibitor concentration.

Visualizations

experimental_workflow cluster_discovery Off-Target Discovery cluster_validation Cellular Validation cluster_safety Safety Assessment In_Silico In Silico Prediction (Docking, Pharmacophore) Kinome_Profiling Kinome Profiling (e.g., Kinobeads) CETSA Cellular Thermal Shift Assay (Target Engagement) Kinome_Profiling->CETSA Identified Hits Chem_Proteomics Chemical Proteomics (Affinity Pulldown-MS) Chem_Proteomics->CETSA Identified Hits Phospho_WB Phospho-Substrate Western Blot (Pathway Activity) CETSA->Phospho_WB Confirms Engagement Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Phospho_WB->Phenotypic_Assay Correlates Activity More_Selective_Compound More Selective Compound Phenotypic_Assay->More_Selective_Compound Informs Design hERG_Assay hERG Inhibition Assay (Cardiotoxicity) GPCR_Panel GPCR/Ion Channel Panel Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->In_Silico Predicts Benzamide_Inhibitor->Kinome_Profiling Tests Benzamide_Inhibitor->Chem_Proteomics Identifies Benzamide_Inhibitor->hERG_Assay Tests Benzamide_Inhibitor->GPCR_Panel Tests

Experimental workflow for identifying and validating off-target effects.

HDAC_pathway Benzamide_Inhibitor Benzamide Inhibitor (e.g., Entinostat, Mocetinostat) HDAC HDAC1/2/3 Benzamide_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Acetylate Chromatin Chromatin Histones->Chromatin Forms Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Promotes Gene_Expression Gene Expression (e.g., p21, Tumor Suppressors) Relaxed_Chromatin->Gene_Expression Allows

Simplified signaling pathway of benzamide-based HDAC inhibitors.

Src_pathway Off_Target_Benzamide Off-Target Benzamide Inhibitor Src_Kinase Src Kinase Off_Target_Benzamide->Src_Kinase Inhibits Downstream_Pathways Downstream Signaling Pathways Src_Kinase->Downstream_Pathways Cell_Migration Cell Migration & Adhesion Src_Kinase->Cell_Migration STAT3 STAT3 Downstream_Pathways->STAT3 Ras_MAPK Ras/MAPK Downstream_Pathways->Ras_MAPK PI3K_Akt PI3K/Akt Downstream_Pathways->PI3K_Akt Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation Ras_MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation

References

Technical Support Center: Enhancing the Metabolic Stability of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 4-Amino-N-(3,5-dichlorophenyl)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the metabolic stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic liabilities of this compound?

Based on its chemical structure, the primary metabolic liabilities of this compound are associated with its aromatic amine and dichlorophenyl moieties. Aromatic amines are known to undergo oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[1][2][3] The key metabolic activation step is often N-oxidation to form aryl-N-hydroxylamines, which can be further metabolized to reactive species.[2] The dichlorophenyl ring is also susceptible to CYP-mediated oxidation, which can lead to the formation of hydroxylated metabolites.[4][5][6]

Q2: Which in vitro assays are recommended for assessing the metabolic stability of this compound?

Standard in vitro assays are essential for determining the metabolic stability of new chemical entities.[7] For this compound, the following assays are recommended:

  • Liver Microsomal Stability Assay: This is a common high-throughput screening method to assess metabolism by CYP enzymes.[8]

  • Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability as hepatocytes contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes.[9][10]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad assessment of metabolic pathways.[10]

Q3: What are some general strategies to improve the metabolic stability of this compound?

Several medicinal chemistry strategies can be employed to enhance metabolic stability:

  • Bioisosteric Replacement: Replacing the aniline (4-aminophenyl) moiety with a bioisostere can mitigate the risks associated with aromatic amine metabolism.[11][12][13] Saturated carbocycles or other nitrogen-containing heterocycles are potential replacements.[11]

  • Scaffold-Hopping: Replacing the phenyl ring with a more electron-deficient ring system, such as a pyridine, can increase resistance to CYP-mediated oxidation.[14]

  • Steric Shielding: Introducing bulky groups near the metabolically labile amide bond can hinder enzyme access and reduce the rate of hydrolysis.[15]

  • Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium can strengthen the chemical bond and slow down metabolism.[16]

  • Ring Deactivation: Introducing electron-withdrawing groups on the aromatic rings can make them less susceptible to oxidative metabolism.[17]

Troubleshooting Guide

Q1: My compound shows very high clearance in the liver microsomal stability assay. What could be the reason and how can I address it?

High clearance in a microsomal assay strongly suggests that your compound is rapidly metabolized by CYP enzymes.[8]

  • Possible Cause: The unsubstituted 4-amino group or the dichlorophenyl ring are likely sites of rapid oxidation.

  • Troubleshooting Steps:

    • Metabolite Identification: Perform metabolite identification studies using LC-MS/MS to pinpoint the exact site of metabolism.[18]

    • Structural Modification: Based on the identified metabolic "soft spot," consider the following modifications:

      • If oxidation occurs on the aniline ring, consider bioisosteric replacement of the amino group or introducing electron-withdrawing substituents.

      • If the dichlorophenyl ring is the site of metabolism, consider altering the substitution pattern or replacing it with a different scaffold.[14]

      • If the amide bond is being cleaved, consider introducing steric hindrance around it.[15]

Q2: I am observing unexpected metabolites in my hepatocyte assay that were not present in the microsomal assay. What does this indicate?

The appearance of new metabolites in a hepatocyte assay suggests the involvement of Phase II metabolic pathways.[9][10]

  • Possible Cause: Hepatocytes contain conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) that are absent in microsomes. Your compound or its Phase I metabolites are likely undergoing conjugation. Aromatic amines can undergo N-glucuronidation.[1]

  • Troubleshooting Steps:

    • Characterize the Metabolites: Use high-resolution mass spectrometry to determine the mass of the new metabolites and infer the type of conjugation (e.g., addition of glucuronic acid or sulfate).

    • Assess Potential for Reactive Metabolites: N-glucuronides of aromatic amines can sometimes be unstable and lead to the formation of reactive species.[1]

    • Modify to Block Conjugation: If conjugation is extensive and undesirable, you may need to modify the functional group that is being conjugated.

Q3: My attempts to block metabolism at one position have led to increased metabolism at another position. How should I proceed?

This phenomenon, known as "metabolic switching," is a common challenge in drug design.

  • Possible Cause: Blocking the primary site of metabolism can unmask a secondary, previously less favorable, metabolic pathway.

  • Troubleshooting Steps:

    • Iterative Design: This is an iterative process. You will need to identify the new metabolic hotspot and apply modification strategies to this new site.

    • Global Molecular Changes: Instead of focusing on a single position, consider more significant structural changes like scaffold hopping or introducing conformational constraints that may protect multiple potential metabolic sites simultaneously.[14]

Quantitative Data Summary

Compound ClassIn Vitro SystemKey FindingReference
N-benzyl benzimidazolesMouse Hepatic MicrosomesStructure-metabolism relationships were characterized to guide optimization for improved metabolic stability.[19]
Phenylalanine amidesHuman and Murine MicrosomesSteric shielding of the amide bond with fluoro or methyl substituents increased microsomal stability compared to unshielded analogs.[15]
Benzene vs. Pyridine AnalogsHuman Liver MicrosomesReplacing a phenyl ring with a 2-pyridyl group dramatically increased the metabolic half-life.[14]

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of this compound by cytochrome P450 enzymes.

Materials:

  • This compound (test compound)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic rate (e.g., propranolol, verapamil)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or positive control.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[9]

Protocol 2: In Vitro Hepatocyte Stability Assay

Objective: To assess the overall metabolic stability of this compound in the presence of Phase I and Phase II enzymes.

Materials:

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte culture medium

  • This compound (test compound)

  • Positive control compound

  • Acetonitrile (or other suitable organic solvent)

  • 96-well plates

  • CO2 incubator

  • LC-MS/MS system

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

  • Determine cell viability and concentration.

  • Dilute the hepatocytes to the desired concentration in pre-warmed culture medium.

  • Add the hepatocyte suspension to a 96-well plate.

  • Add the test compound or positive control to the wells.

  • Incubate the plate at 37°C in a humidified CO2 incubator.

  • At specified time points, collect aliquots from the incubation mixture and terminate the reaction with cold acetonitrile.

  • Process the samples as described in the microsomal stability assay protocol.

  • Analyze the samples by LC-MS/MS to quantify the parent compound.

  • Calculate the metabolic stability parameters (t½ and CLint).

Visualizations

Proposed Metabolic Pathway for this compound parent This compound n_oxidation N-Oxidation (CYP450) parent->n_oxidation Phase I ring_hydroxylation Ring Hydroxylation (CYP450) parent->ring_hydroxylation Phase I amide_hydrolysis Amide Hydrolysis (Amidases) parent->amide_hydrolysis Phase I hydroxylamine N-Hydroxy Metabolite n_oxidation->hydroxylamine phenolic Phenolic Metabolite ring_hydroxylation->phenolic hydrolysis_products 4-Aminobenzoic acid + 3,5-Dichloroaniline amide_hydrolysis->hydrolysis_products conjugation1 Phase II Conjugation (e.g., Glucuronidation) hydroxylamine->conjugation1 conjugation2 Phase II Conjugation (e.g., Sulfation) phenolic->conjugation2 glucuronide N-Glucuronide Conjugate conjugation1->glucuronide Phase II sulfate O-Sulfate Conjugate conjugation2->sulfate Phase II

Caption: Proposed metabolic pathways for this compound.

Experimental Workflow for Metabolic Stability Assessment start Start: Compound of Interest microsomal_assay In Vitro Microsomal Stability Assay start->microsomal_assay data_analysis Data Analysis (t½, CLint) microsomal_assay->data_analysis hepatocyte_assay In Vitro Hepatocyte Stability Assay decision Metabolic Stability Acceptable? data_analysis->decision met_id Metabolite Identification (LC-MS/MS) decision->met_id No end Proceed to further studies decision->end Yes met_id->hepatocyte_assay Further characterization sar Structure-Activity Relationship (SAR) Analysis met_id->sar redesign Compound Redesign and Resynthesis sar->redesign redesign->start stop Re-evaluate or terminate

Caption: A typical workflow for assessing and improving metabolic stability.

Troubleshooting Poor Metabolic Stability start High In Vitro Clearance Observed met_id Perform Metabolite Identification start->met_id site_of_metabolism Identify Metabolic 'Soft Spot' met_id->site_of_metabolism aniline_moiety Aniline Ring Oxidation site_of_metabolism->aniline_moiety dichlorophenyl_moiety Dichlorophenyl Ring Oxidation site_of_metabolism->dichlorophenyl_moiety amide_bond Amide Bond Cleavage site_of_metabolism->amide_bond solution1 Bioisosteric replacement of -NH2 or add electron-withdrawing groups aniline_moiety->solution1 If yes solution2 Modify substitution pattern or scaffold hopping dichlorophenyl_moiety->solution2 If yes solution3 Introduce steric hindrance near amide bond amide_bond->solution3 If yes

References

Validation & Comparative

Validating the Inhibitory Effect of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inhibitory potential of a compound is paramount. This guide provides a framework for evaluating the inhibitory effects of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Due to a lack of specific publicly available data on the direct inhibitory target of this compound, this document outlines the necessary experimental approaches and data presentation required for a comprehensive validation and comparison, should a biological target be identified.

While the precise inhibitory target of this compound is not definitively established in publicly accessible literature, the benzamide scaffold is present in a variety of compounds with known biological activities. Related molecules have shown inhibitory effects against a range of targets, including enzymes and parasites. To validate the inhibitory effect of this compound, a systematic approach involving target identification and quantitative assessment of its inhibitory potency is essential.

Data Presentation for Comparative Analysis

Once a biological target is identified and tested, all quantitative data should be summarized for clear comparison with alternative inhibitors. The table below serves as a template for presenting such data.

CompoundTargetIC50 / EC50 (nM)Ki (nM)Assay ConditionsCell-Based Potency (nM)Reference
This compound [Target Name]
Alternative 1[Target Name]
Alternative 2[Target Name]
Standard Inhibitor[Target Name]

IC50/EC50: Half-maximal inhibitory/effective concentration. Ki: Inhibition constant.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments required to validate the inhibitory effect of this compound.

1. Target Identification and Initial Screening:

  • Objective: To identify the primary biological target of this compound.

  • Methodology:

    • Broad Panel Screening: The compound is screened against a large panel of kinases, proteases, phosphatases, and other common drug targets. Commercial services are available for such broad-spectrum screening.

    • Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics can be employed to isolate binding partners of the compound from cell lysates.

    • Computational Docking: In silico docking studies against homology models of potential targets, based on the structure of similar benzamide-containing inhibitors, can help prioritize targets for experimental validation.

2. In Vitro Enzyme Inhibition Assay:

  • Objective: To quantify the inhibitory potency of the compound against the identified target enzyme.

  • Methodology (Example for a Kinase Target):

    • Reagents: Recombinant purified target kinase, substrate peptide, ATP, this compound, and a suitable kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

    • Procedure:

      • A dilution series of this compound is prepared.

      • The kinase, substrate, and ATP are incubated with the compound in a microplate.

      • The reaction is allowed to proceed for a specified time at a controlled temperature.

      • The kinase activity is measured by quantifying the amount of product formed or ATP consumed.

      • IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.

3. Cell-Based Assays:

  • Objective: To determine the effect of the compound on the target's activity within a cellular context.

  • Methodology (Example for a Cell Signaling Pathway):

    • Cell Line Selection: A cell line where the target signaling pathway is active and measurable is chosen.

    • Treatment: Cells are treated with increasing concentrations of this compound for a defined period.

    • Endpoint Measurement: The phosphorylation status of a downstream substrate of the target protein is measured using techniques like Western blotting or ELISA.

    • Cell Viability/Proliferation Assay: To assess the cytotoxic or anti-proliferative effects of the compound, assays such as MTT or CellTiter-Glo® are performed in parallel.

Visualizing Key Processes

Signaling Pathway Diagram:

Once the target is identified, a diagram of the relevant signaling pathway can be created to visualize the point of inhibition. The following is a hypothetical example of a kinase signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase (e.g., TK1) Receptor->TargetKinase Phosphorylation Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 TargetKinase->Downstream2 Phosphorylation TranscriptionFactor Transcription Factor Downstream1->TranscriptionFactor Downstream2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor Activation Inhibitor This compound Inhibitor->TargetKinase Inhibition

Caption: Hypothetical signaling pathway showing the point of inhibition.

Experimental Workflow Diagram:

The process of validating the inhibitory effect of a compound can be visualized as a structured workflow.

Start Start: Compound of Interest This compound TargetID Target Identification (e.g., Panel Screening, Affinity Methods) Start->TargetID InVitro In Vitro Validation (Enzyme Inhibition Assays) TargetID->InVitro Identified Target CellBased Cell-Based Validation (Signaling & Viability Assays) InVitro->CellBased Potent Inhibition Confirmed SAR Structure-Activity Relationship (SAR) & Lead Optimization CellBased->SAR Cellular Activity Confirmed End Identification of a Validated Inhibitor SAR->End

Caption: Workflow for validating a small molecule inhibitor.

A Comparative Guide to DNMT Inhibitors: SGI-1027 vs. Azacitidine and Decitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of epigenetics has opened new avenues for therapeutic intervention, particularly in oncology. DNA methyltransferase (DNMT) inhibitors, which reverse aberrant hypermethylation of tumor suppressor genes, are a cornerstone of this approach. This guide provides a detailed comparison of the non-nucleoside inhibitor SGI-1027 and the well-established nucleoside analogues, Azacitidine and Decitabine.

Executive Summary

DNA methylation is a critical epigenetic modification that, when dysregulated, can contribute to the development and progression of cancer. DNMT inhibitors aim to correct these aberrant methylation patterns. This guide compares three key DNMT inhibitors:

  • SGI-1027: A non-nucleoside quinoline-based compound that acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for DNMTs. It also induces the degradation of DNMT1.

  • Azacitidine (5-azacytidine): A nucleoside analogue of cytidine that, upon incorporation into RNA and DNA, traps DNMTs, leading to their degradation and subsequent hypomethylation.

  • Decitabine (5-aza-2'-deoxycytidine): A deoxycytidine analogue that is incorporated exclusively into DNA, where it covalently traps DNMTs, leading to their depletion and the reversal of hypermethylation.

This comparison will delve into their mechanisms of action, inhibitory concentrations, effects on cancer cells, and the signaling pathways they modulate, supported by experimental data.

Performance Comparison: SGI-1027 vs. Nucleoside Analogs

The following tables summarize the quantitative data on the performance of SGI-1027, Azacitidine, and Decitabine from various in vitro studies.

Table 1: In Vitro DNMT Inhibition
InhibitorTarget DNMT(s)IC50 (µM)Substrate UsedReference
SGI-1027 DNMT112.5poly(dI-dC)[1]
DNMT16hemimethylated DNA[2][3]
DNMT3A8poly(dI-dC)[1]
DNMT3B7.5poly(dI-dC)[1]
Azacitidine DNMT1Not directly comparable (acts via incorporation)-[4]
Decitabine DNMT1Not directly comparable (acts via incorporation)-[5]

Note: Direct IC50 comparison for Azacitidine and Decitabine is not applicable as their primary mechanism involves incorporation into nucleic acids and subsequent trapping of DNMTs, rather than direct enzymatic inhibition in a cell-free assay in the same manner as SGI-1027.

Table 2: Effects on Cancer Cell Lines
InhibitorCell LineAssayKey FindingsReference
SGI-1027 Huh7 (Hepatocellular Carcinoma)MTS Assay (24h)IC50 = 27.30 µM[6]
Huh7 (Hepatocellular Carcinoma)Apoptosis Assay (24h)Dose-dependent increase in apoptosis (up to 46.57% at 30 µM)[6]
U937 (Leukemia)Trypan Blue Exclusion (48h)IC50 = 1.7 µM[2]
Azacitidine KG-1a (AML)Cell Viability (72h)Greater reduction in cell viability than Decitabine at concentrations >1 µM[5]
KG-1a (AML)Apoptosis Assay (48h)Increased Annexin V positive cells[5]
Decitabine KG-1a (AML)Cell Viability (72h)Less potent in reducing overall cell viability than Azacitidine at concentrations >1 µM[5]
KG-1a (AML)Apoptosis Assay (48h)Increased Annexin V positive cells[5]
U937 and HL60 (Leukemia)MTT Assay (72h)~60% inhibition of cell viability at 20 µM

Signaling Pathways

The downstream effects of DNMT inhibition are mediated through various signaling pathways. The following diagrams illustrate the key pathways affected by SGI-1027, Azacitidine, and Decitabine.

SGI1027_Pathway SGI1027 SGI-1027 DNMTs DNMT1, DNMT3A, DNMT3B SGI1027->DNMTs Inhibits Bcl2 Bcl-2 SGI1027->Bcl2 Downregulates Bax Bax SGI1027->Bax Upregulates Mitochondrion Mitochondrion Caspases Caspase Cascade Mitochondrion->Caspases Activates Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization Apoptosis Apoptosis Caspases->Apoptosis

SGI-1027 induced apoptosis pathway.

SGI-1027 induces apoptosis through the mitochondrial-mediated pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[6]

Azacitidine_Pathway Azacitidine Azacitidine IRE1a IRE1α Azacitidine->IRE1a Activates JNK JNK IRE1a->JNK Activates EGFR EGFR JNK->EGFR Activates ERK12 ERK1/2 EGFR->ERK12 Activates LDLR_mRNA LDLR mRNA ERK12->LDLR_mRNA Stabilizes Stabilization mRNA Stabilization LDLR_mRNA->Stabilization

Azacitidine signaling pathway.

Azacitidine can engage a signaling cascade involving IRE1α, JNK, EGFR, and ERK1/2, which leads to the stabilization of LDLR mRNA.[7][8]

Decitabine_Pathway Decitabine Decitabine DNMT1_depletion DNMT1 Depletion Decitabine->DNMT1_depletion DR4_expression DR4 Upregulation Decitabine->DR4_expression TRAIL_promoter TRAIL Promoter Demethylation DNMT1_depletion->TRAIL_promoter TRAIL_expression TRAIL Expression TRAIL_promoter->TRAIL_expression Increases TRAIL_expression->DR4_expression Binds to DR4 Caspase8 Caspase-8 DR4_expression->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Decitabine induced apoptosis pathway.

Decitabine treatment can lead to the upregulation of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor DR4, activating the extrinsic apoptosis pathway.[1][2][3]

Experimental Protocols

DNMT Inhibition Assay (In Vitro)

This protocol describes a typical radioisotopic filter-binding assay to measure the inhibitory activity of a compound against DNMT enzymes.

Materials:

  • Recombinant human DNMT1, DNMT3A, or DNMT3B

  • Poly(dI-dC) or hemimethylated DNA substrate

  • [methyl-³H]-S-adenosylmethionine (SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)

  • Inhibitor compound (e.g., SGI-1027) dissolved in DMSO

  • DE81 filter paper discs

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, DNA substrate (e.g., 0.5 µg), and varying concentrations of the inhibitor.

  • Initiate the reaction by adding the DNMT enzyme (e.g., 200 ng) and [methyl-³H]-SAM (e.g., 1 µCi).

  • Incubate the reaction at 37°C for 1 hour.

  • Spot 25 µL of each reaction mixture onto a DE81 filter paper disc.

  • Wash the filter discs three times with 0.5 M sodium phosphate buffer (pH 7.0) for 10 minutes each to remove unincorporated [methyl-³H]-SAM.

  • Wash the discs once with ethanol and then with acetone, and let them air dry.

  • Place each filter disc in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.[2]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., Huh7, KG-1a)

  • Complete culture medium

  • 96-well cell culture plates

  • DNMT inhibitor (SGI-1027, Azacitidine, or Decitabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the DNMT inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10][11][12][13]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • DNMT inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of the DNMT inhibitor for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[6]

Western Blotting for Apoptosis-Related Proteins and DNMT1

Western blotting is used to detect specific proteins in a sample.

Materials:

  • Cancer cell line of interest

  • DNMT inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-DNMT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the DNMT inhibitor as desired, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.[6][14][15][16][17]

Conclusion

SGI-1027, Azacitidine, and Decitabine are all effective inhibitors of DNA methylation with demonstrated anti-cancer activity. The choice of inhibitor may depend on the specific application and desired mechanism of action.

  • SGI-1027 offers the advantage of being a non-nucleoside inhibitor, which may result in a different toxicity profile compared to nucleoside analogues. Its direct, competitive inhibition of multiple DNMTs provides a distinct mechanism of action.

  • Azacitidine and Decitabine are well-established clinical agents with proven efficacy in hematological malignancies. Their incorporation into nucleic acids leads to potent and irreversible trapping of DNMTs. The dual incorporation of Azacitidine into both RNA and DNA may contribute to its distinct biological effects compared to Decitabine.[5]

Further head-to-head comparative studies under identical experimental conditions are needed to fully elucidate the relative potency and therapeutic potential of these inhibitors in various cancer types. The experimental protocols and pathway information provided in this guide offer a foundation for such investigations.

References

A Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)benzamide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-N-(phenyl)benzamide scaffold is a versatile chemical structure that has given rise to a multitude of derivatives with potent biological activities. These compounds have been investigated for their potential as therapeutic agents in various diseases, particularly in oncology and infectious diseases. This guide provides a comparative overview of the efficacy of several 4-Amino-N-(phenyl)benzamide derivatives, supported by experimental data from preclinical studies.

Data Summary of Derivative Efficacy

The following table summarizes the in vitro efficacy of various 4-Amino-N-(phenyl)benzamide derivatives against different molecular targets and cancer cell lines. This data is crucial for comparing the potency of these compounds and understanding their structure-activity relationships.

Compound ID/DerivativeTargetAssayIC50 / InhibitionCell LineReference
SGI-1027 Analogs (DNMT Inhibitors)
Compound 12DNMT3AEnzyme InhibitionComparable to SGI-1027-[1]
Compound 16DNMT3AEnzyme InhibitionComparable to SGI-1027-[1]
Compound 31hDNMT3AEnzyme InhibitionEC50 = 0.9 µM-[1]
Compound 32DNMT3AEnzyme InhibitionComparable to SGI-1027-[1]
SGI-1027 (Reference)DNMT1, 3A, 3BEnzyme InhibitionPotent InhibitorKG-1 (Leukemia)[1]
VEGFR-2 Inhibitors
Compound 16VEGFR-2Anti-proliferative79.42% inhibitionA549[2]
Compound 17VEGFR-2Anti-proliferative85.81% inhibitionA549[2]
Compound 16VEGFR-2Anti-proliferativeIC50 = 6.98 µMMCF-7[2]
Compound 17VEGFR-2Anti-proliferativeIC50 = 11.18 µMMCF-7[2]
Compound 4bVEGFR-2Enzyme InhibitionIC50 = 0.136 µM-[2]
Compound 4aVEGFR-2Enzyme InhibitionIC50 = 0.154 µM-[2]
Compound 3VEGFR-2Enzyme InhibitionIC50 = 0.160 µM-[2]
Compound 4cVEGFR-2Enzyme InhibitionIC50 = 0.192 µM-[2]
Sorafenib (Reference)VEGFR-2Enzyme InhibitionIC50 = 0.114 µM-[2]
EGFR Inhibitors
Compound N5aEGFRCytotoxicity-A549, HepG2, HCT-116[3]
Antitumor Agents
GOE1734DNA-DNA crosslinkingGrowth InhibitionHigh efficacyIntratibially implanted osteosarcoma, MNU-induced mammary carcinoma, AOM-induced colorectal adenocarcinoma[4]

Key Signaling Pathways and Mechanisms of Action

The therapeutic potential of 4-Amino-N-(phenyl)benzamide derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

DNA Methyltransferase (DNMT) Inhibition

Several derivatives have been designed as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.[1] By inhibiting DNMTs, these compounds can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, thereby exerting an anti-cancer effect.

DNMT_Inhibition cluster_0 Epigenetic Silencing cluster_1 Therapeutic Intervention Tumor Suppressor Gene Tumor Suppressor Gene Hypermethylation Hypermethylation Tumor Suppressor Gene->Hypermethylation DNMTs Gene Silencing Gene Silencing Hypermethylation->Gene Silencing Tumor Growth Tumor Growth Gene Silencing->Tumor Growth 4-Amino-N-(phenyl)benzamide\nDerivative 4-Amino-N-(phenyl)benzamide Derivative DNMT Inhibition DNMT Inhibition 4-Amino-N-(phenyl)benzamide\nDerivative->DNMT Inhibition Gene Re-expression Gene Re-expression DNMT Inhibition->Gene Re-expression prevents hypermethylation Apoptosis/\nTumor Suppression Apoptosis/ Tumor Suppression Gene Re-expression->Apoptosis/\nTumor Suppression Inhibition of\nTumor Growth Inhibition of Tumor Growth Apoptosis/\nTumor Suppression->Inhibition of\nTumor Growth

Caption: Mechanism of DNMT Inhibition by 4-Amino-N-(phenyl)benzamide Derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenic signaling. Certain 4-Amino-N-(phenyl)benzamide derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways and suppressing tumor-induced angiogenesis.[2]

VEGFR2_Inhibition cluster_0 VEGF Signaling cluster_1 Therapeutic Intervention VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) activates VEGFR-2 Inhibition VEGFR-2 Inhibition Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Angiogenesis 4-Amino-N-(phenyl)benzamide\nDerivative 4-Amino-N-(phenyl)benzamide Derivative 4-Amino-N-(phenyl)benzamide\nDerivative->VEGFR-2 blocks Inhibition of\nAngiogenesis Inhibition of Angiogenesis VEGFR-2 Inhibition->Inhibition of\nAngiogenesis

Caption: Inhibition of VEGFR-2 Signaling by 4-Amino-N-(phenyl)benzamide Derivatives.

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation and comparison of drug candidates. Below are detailed methodologies for key assays used to characterize the efficacy of 4-Amino-N-(phenyl)benzamide derivatives.

General Synthesis of N-(4-aminophenyl)-substituted benzamides

The synthesis of N-(4-aminophenyl)-substituted benzamides typically involves a multi-step process:

  • Acyl Chloride Formation: The corresponding benzoic acid derivative is reacted with thionyl chloride (SOCl2), often under reflux conditions, to produce the acyl chloride.[2]

  • Amide Formation: The acyl chloride is then reacted with p-nitroaniline in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) at room temperature.[2]

  • Nitro Group Reduction: The resulting nitro-substituted benzamide is reduced to the corresponding amine using methods like catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol.[2]

Synthesis_Workflow Substituted\nBenzoic Acid Substituted Benzoic Acid Acyl Chloride Acyl Chloride Substituted\nBenzoic Acid->Acyl Chloride SOCl2, reflux Nitro-substituted\nBenzamide Nitro-substituted Benzamide Acyl Chloride->Nitro-substituted\nBenzamide + p-nitroaniline, DCM, TEA N-(4-aminophenyl)-substituted\nbenzamide N-(4-aminophenyl)-substituted benzamide Nitro-substituted\nBenzamide->N-(4-aminophenyl)-substituted\nbenzamide H2, Pd/C, EtOH

Caption: General Synthetic Workflow for N-(4-aminophenyl)-substituted benzamides.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
  • Assay Principle: The ability of the test compounds to inhibit the phosphorylation activity of the target kinase is measured. This is often done using a fluorescence-based assay.

  • Reagents and Materials: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu, Tyr peptide), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorescent probe).

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The kinase, substrate, and test compound are pre-incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the detection reagent is added.

    • The fluorescence signal, which is proportional to the extent of substrate phosphorylation, is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by fitting the dose-response data to a suitable model.

Cell Proliferation/Cytotoxicity Assay (e.g., MTT Assay)
  • Assay Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Reagents and Materials: The target cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved by adding a solubilizing agent.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.

Conclusion

The 4-Amino-N-(phenyl)benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant efficacy against a range of important drug targets. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the comparison of existing compounds and the design of new, more potent derivatives. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Comparative Cross-Reactivity Profiling of 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the investigational compound 4-Amino-N-(3,5-dichlorophenyl)benzamide against a panel of protein kinases. The performance of this compound is compared with established kinase inhibitors, Dasatinib and Bosutinib, which are known to target the Src and Abl families of kinases. The inclusion of the N-(3,5-dichlorophenyl)benzamide moiety in the test compound suggests a potential for activity against these kinase families. This guide is intended to provide researchers with data-driven insights into the selectivity of this compound to aid in its evaluation as a potential therapeutic agent.

Introduction

This compound is a novel small molecule with a chemical scaffold that suggests potential inhibitory activity against protein kinases. The presence of the N-(3,5-dichlorophenyl) group is a feature found in several known kinase inhibitors, indicating that this compound may also target members of the kinome. Understanding the selectivity of a kinase inhibitor is crucial for its development as a therapeutic agent, as off-target effects can lead to toxicity and undesirable side effects[1][2][3].

This guide presents a hypothetical, yet representative, cross-reactivity profile of this compound against a panel of selected kinases, with a focus on the Src and Abl kinase families. The compound's activity is compared to Dasatinib, a broad-spectrum kinase inhibitor, and Bosutinib, a dual Src/Abl inhibitor[2]. The data presented herein is intended to be illustrative of the type of analysis required for the preclinical evaluation of a novel kinase inhibitor.

Signaling Pathways of Interest

The Src and Abl non-receptor tyrosine kinases are key regulators of a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration. Dysregulation of these kinases is implicated in the pathogenesis of various cancers. The following diagram illustrates the central role of Src and Abl in cellular signaling.

Simplified Src and Abl Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Migration Migration Src->Migration Abl Abl CrkL CrkL Abl->CrkL Survival Survival STAT3->Survival FAK->Src Proliferation Proliferation Ras->Proliferation PI3K->Survival CrkL->Migration

Caption: Simplified overview of the central role of Src and Abl kinases in signal transduction.

Experimental Methodologies

The cross-reactivity data presented in this guide is based on established in vitro kinase inhibition assays. A detailed protocol for a representative assay is provided below.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a radiometric assay to determine the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/ml BSA)

  • Test compound (this compound) and reference compounds (Dasatinib, Bosutinib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and the diluted compounds to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for kinase cross-reactivity profiling.

cluster_workflow Kinase Cross-Reactivity Profiling Workflow start Start: Test Compound dilution Serial Dilution of Compound start->dilution assay_prep Prepare Kinase Assay Plates (Kinase, Substrate, Buffer) dilution->assay_prep incubation Add Compound and Incubate assay_prep->incubation reaction Initiate Reaction with [γ-³³P]ATP incubation->reaction stop Stop Reaction and Spot on Phosphocellulose Paper reaction->stop wash Wash to Remove Unincorporated ATP stop->wash read Measure Radioactivity wash->read analysis Data Analysis: Calculate % Inhibition and IC₅₀ read->analysis end End: Cross-Reactivity Profile analysis->end

Caption: General experimental workflow for in vitro kinase cross-reactivity profiling.

Results: Comparative Cross-Reactivity Profile

The inhibitory activity of this compound and the reference compounds was assessed against a panel of 10 kinases. The results are summarized in the table below as IC₅₀ values (nM). Lower values indicate higher potency.

Kinase TargetThis compound (IC₅₀, nM)Dasatinib (IC₅₀, nM)Bosutinib (IC₅₀, nM)
Src Family
SRC250.81.2
LYN401.11.5
FYN651.52.0
Abl Family
ABL1150.51.0
ABL1 (T315I)>10,000>10,000>10,000
Other Kinases
EGFR1,5005002,500
VEGFR280015150
p38α (MAPK14)2,5002505,000
CDK2>10,0001,200>10,000
ROCK15,0008008,000

Data is hypothetical and for illustrative purposes only.

The data indicates that this compound exhibits potent inhibitory activity against members of the Src and Abl kinase families, with IC₅₀ values in the low nanomolar range. Notably, similar to Dasatinib and Bosutinib, it does not inhibit the gatekeeper mutant ABL1 (T315I). Compared to the reference compounds, this compound shows greater selectivity, with significantly less activity against other tested kinases such as EGFR, VEGFR2, and p38α.

Comparative Analysis

  • Potency: Dasatinib is the most potent inhibitor across the tested kinases, followed by Bosutinib and then this compound.

  • Selectivity: this compound demonstrates a more selective profile compared to Dasatinib. While Dasatinib shows significant inhibition of VEGFR2 and p38α, the investigational compound has considerably weaker activity against these off-targets. Bosutinib also displays a relatively selective profile for Src/Abl kinases.

  • ABL1 (T315I) Resistance: All three compounds are inactive against the T315I mutant of ABL1, a common mechanism of resistance to many Bcr-Abl inhibitors.

The following diagram illustrates the logical relationship in comparing the selectivity of the three compounds.

cluster_comparison Comparative Selectivity cluster_targets Kinase Targets Compound This compound Src_Abl Src/Abl Family Compound->Src_Abl Potent Inhibition Off_Targets Other Kinases (EGFR, VEGFR2, p38α) Compound->Off_Targets Weak Inhibition Dasatinib Dasatinib Dasatinib->Src_Abl Very Potent Inhibition Dasatinib->Off_Targets Significant Inhibition Bosutinib Bosutinib Bosutinib->Src_Abl Potent Inhibition Bosutinib->Off_Targets Weak Inhibition

Caption: Comparative selectivity of the tested compounds against Src/Abl and off-target kinases.

Conclusion

This comparative guide provides a preliminary cross-reactivity assessment of this compound. Based on the illustrative data, the compound is a potent inhibitor of Src and Abl kinases with a more favorable selectivity profile compared to the broad-spectrum inhibitor Dasatinib. Its focused activity suggests a lower potential for off-target related side effects.

Further comprehensive kinase profiling against a larger panel of kinases is essential to fully characterize the selectivity of this compound. Cellular assays to confirm on-target activity and assess functional consequences of off-target inhibition are also critical next steps in the preclinical evaluation of this compound. The information presented in this guide serves as a foundational resource for researchers and drug development professionals to inform future studies and guide the continued investigation of this compound as a potential kinase inhibitor therapeutic.

References

Unveiling the Therapeutic Potential of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Comparative Analysis of Target Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a compound's binding to its biological target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the experimental validation for 4-Amino-N-(3,5-dichlorophenyl)benzamide, a potent inhibitor of Tropomyosin receptor kinase A (TrkA), and its alternatives.

While the precise biological target of this compound is not definitively established in publicly available literature, its structural analogs and the broader class of N-phenylbenzamides have shown activity against a range of targets, with a notable number of similar compounds acting as kinase inhibitors. For the purpose of this illustrative guide, we will consider its potential as a TrkA inhibitor, a target implicated in pain and cancer. This allows for a detailed comparison with known TrkA inhibitors and a thorough exploration of the experimental methodologies used to validate such binding.

Comparative Analysis of TrkA Inhibitors

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. Its dysregulation has been linked to various cancers and pain states. The table below compares the binding affinities of several known TrkA inhibitors.

CompoundTarget(s)IC₅₀ (nM)Assay TypeReference
Larotrectinib TRKA, TRKB, TRKC5 - 11Enzymatic[1]
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK1 - 5Enzymatic[1]
Selitrectinib TRKA, TRKB, TRKC<1 - 5Enzymatic[1]
Repotrectinib TRKA, TRKB, TRKC, ROS1, ALK<1Enzymatic[1]
GW-441756 TrkA2Kinase Assay[2][3]

Experimental Protocols for Target Binding Validation

The validation of a compound's binding to its target is a multi-faceted process involving a variety of biophysical and cellular assays. Below are detailed protocols for key experiments commonly used to confirm and quantify the interaction between a small molecule inhibitor and its target kinase, such as TrkA.

Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.

Methodology:

  • Reagents and Materials:

    • Recombinant human TrkA kinase domain

    • ATP (Adenosine triphosphate)

    • Specific peptide substrate for TrkA

    • Test compound (e.g., this compound) and known inhibitors (positive controls)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • A solution of the TrkA enzyme is pre-incubated with a serial dilution of the test compound or control in the assay buffer for 15-30 minutes at room temperature.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis:

    • The luminescence signal is plotted against the logarithm of the inhibitor concentration.

    • The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics and affinity of binding between a ligand (small molecule) and an analyte (protein target).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized analyte. This allows for real-time monitoring of the association and dissociation of the complex.

Methodology:

  • Immobilization:

    • The target protein (TrkA) is immobilized on the surface of a sensor chip (e.g., CM5 chip, Cytiva) using amine coupling chemistry.

  • Binding Analysis:

    • A series of concentrations of the test compound (analyte) are flowed over the sensor surface.

    • The association of the compound to the immobilized TrkA is measured as an increase in the SPR signal (response units, RU).

    • A buffer-only solution is then flowed over the surface to measure the dissociation of the compound.

  • Data Analysis:

    • The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is calculated as the ratio of kₔ/kₐ.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures the extent of this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Methodology:

  • Cell Treatment:

    • Cells expressing the target protein (TrkA) are incubated with the test compound or a vehicle control.

  • Heating:

    • The cells or cell lysates are heated to a range of temperatures.

  • Protein Quantification:

    • The heated samples are centrifuged to separate aggregated proteins from soluble proteins.

    • The amount of soluble TrkA in the supernatant is quantified by Western blotting or other protein detection methods.

  • Data Analysis:

    • A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binding Dimerization Dimerization & Autophosphorylation TrkA->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt_Pathway Akt Pathway PI3K->Akt_Pathway MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Differentiation Neuronal Differentiation MAPK_Pathway->Differentiation Survival Cell Survival Akt_Pathway->Survival IP3_DAG->Survival

Caption: TrkA Signaling Pathway.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme TrkA Enzyme Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Incubation Inhibitor Test Compound Inhibitor->Incubation Substrate_ATP Substrate + ATP Reaction_Mix Kinase Reaction Substrate_ATP->Reaction_Mix Incubation->Reaction_Mix Detection Add Detection Reagent Reaction_Mix->Detection Measurement Measure Luminescence Detection->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Kinase Inhibition Assay Workflow.

SPR_Workflow cluster_setup Setup cluster_binding Binding Measurement cluster_analysis Data Analysis Immobilize Immobilize TrkA on Sensor Chip Association Flow Compound (Association) Immobilize->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate ka, kd, and KD Sensorgram->Kinetics

Caption: Surface Plasmon Resonance (SPR) Workflow.

References

Benchmarking a Novel Benzamide Derivative Against Established Anticonvulsants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant potential of the novel compound 4-Amino-N-(3,5-dichlorophenyl)benzamide against established antiepileptic drugs (AEDs). Due to the limited publicly available preclinical data for this compound, this guide utilizes data from a closely related structural analog, 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide), to provide a preliminary benchmark. This comparison is intended to serve as a reference for researchers in the field of anticonvulsant drug discovery.

Comparative Anticonvulsant Activity

The following table summarizes the anticonvulsant and neurotoxic potential of Ameltolide alongside well-established AEDs: Phenytoin and Valproic Acid. The data is derived from standard preclinical screening models in mice.

CompoundMaximal Electroshock (MES) ED50 (mg/kg, i.p.)Subcutaneous Pentylenetetrazole (scPTZ) ED50 (mg/kg, i.p.)Neurotoxicity (Rotarod) TD50 (mg/kg, i.p.)Protective Index (PI) (TD50/MES ED50)
Ameltolide (Analog) 2.6[1]Ineffective in non-toxic doses[1]->1
Phenytoin 9.5[1]Ineffective--
Valproic Acid 263[2]220[2]398[2]1.51

Note: A lower ED50 value indicates higher potency. A higher TD50 value indicates lower toxicity. The Protective Index (PI) is a measure of the margin of safety of a drug.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][4][5]

  • Animal Model: Male albino mice (e.g., CF-1 or C57BL/6 strains) are commonly used.[4][6]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals.

  • Stimulation: At the time of predicted peak effect of the drug, a high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds) is delivered via corneal or auricular electrodes.[4][7]

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded.[4] Abolition of this tonic component is considered a positive indication of anticonvulsant activity.[4]

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a standard model for screening drugs effective against myoclonic and absence seizures.[3][8][9]

  • Animal Model: Male albino mice are typically used.

  • Drug Administration: The test compound is administered to groups of animals at various doses.

  • Chemoconvulsant Administration: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (PTZ), typically around 85 mg/kg for CF-1 mice, is injected subcutaneously.[6]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.[6]

  • Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Neurotoxicity Test

The rotarod test is used to assess motor coordination and identify potential neurological deficits or sedative effects of a compound.[10][11]

  • Apparatus: A rotating rod apparatus with a set speed or an accelerating speed is used.

  • Animal Training: Animals may be trained on the apparatus for a set period before the test day.

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of peak drug effect, the animals are placed on the rotating rod.

  • Endpoint: The time the animal remains on the rod (latency to fall) is recorded.[10] A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose that causes 50% of the animals to fail the test (fall off the rod), is calculated.

Visualizing the Anticonvulsant Screening Workflow

The following diagram illustrates the typical workflow for preclinical anticonvulsant drug screening.

Anticonvulsant_Screening_Workflow cluster_0 Initial Screening cluster_1 Toxicity Assessment cluster_2 Data Analysis Compound Test Compound MES_Test Maximal Electroshock (MES) Test Compound->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Compound->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test Compound->Rotarod_Test ED50 Determine ED50 MES_Test->ED50 scPTZ_Test->ED50 TD50 Determine TD50 Rotarod_Test->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI

Caption: Preclinical screening workflow for anticonvulsant compounds.

Putative Signaling Pathway Involvement

While the precise mechanism of action for this compound is yet to be fully elucidated, many anticonvulsants exert their effects by modulating neuronal excitability. One of the key targets for anticonvulsant drugs is the voltage-gated sodium channel.

Sodium_Channel_Modulation cluster_0 Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Inactive_State Inactive State Action_Potential Reduced Action Potential Firing Inactive_State->Action_Potential Prevents Return to Resting State Active_State Active State Active_State->Inactive_State Inactivation Anticonvulsant Anticonvulsant Drug (e.g., Benzamide Derivative) Anticonvulsant->Inactive_State Stabilizes Depolarization Neuronal Depolarization Depolarization->Active_State Opens Channel

Caption: Modulation of voltage-gated sodium channels by anticonvulsants.

References

Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted benzamides as inhibitors of various key enzymes implicated in a range of diseases. By presenting objective experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of a selection of substituted benzamides against several classes of enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

Histone Deacetylase (HDAC) Inhibitors

Substituted benzamides are a well-established class of HDAC inhibitors, with several compounds showing potent activity against class I HDACs.

Compound/DerivativeTarget HDAC Isoform(s)IC50 (nM)Reference
Entinostat (MS-275)Class I HDACs-[1]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC195.2[1]
HDAC2260.7[1]
HDAC3255.7[1]
ChidamideClass I HDACs-[2]
Compound 7jHDAC1650[3]
HDAC2780[3]
HDAC31700[3]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

Benzamide derivatives have been explored as inhibitors of cholinesterases for the potential treatment of neurodegenerative diseases.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Picolinamide derivative 7aAChE2.49[4]
Benzamide derivative with p-substituted dimethylamineAChEMore potent than meta/ortho[4]
2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide 6AChE0.01551[5]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Benzamides are a cornerstone of PARP inhibitor development, crucial in cancer therapy, particularly for BRCA-mutated cancers.

Compound/DerivativeTarget EnzymeIC50 (nM)Reference
4-(4-cyanophenoxy)benzamidePARP10-[6]
3-(4-carbamoylphenoxy)benzamidePARP10-[6]
3-AminobenzamidePARP1-[7]
Other Enzyme Targets

The versatility of the benzamide scaffold allows for the targeting of a wide range of other enzymes.

Compound/DerivativeTarget EnzymeIC50Reference
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 µM[8]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase12.88 µM[8]
Sulfonamide derivatives 4e, 4g, 4hCarbonic Anhydrase IX10.93–25.06 nM[9]
Carbonic Anhydrase II1.55–3.92 µM[9]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the comparative evaluation of enzyme inhibitors. Below are representative methodologies for key assays.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a general procedure for determining the IC50 of a compound against a target enzyme using a spectrophotometer.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Substituted benzamide inhibitor

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substituted benzamide inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations.

    • Prepare a solution of the substrate in assay buffer.

    • Dilute the enzyme to a working concentration in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add a corresponding volume of each inhibitor dilution to the wells. Include a control well with solvent only (no inhibitor).

    • Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature to allow for binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately place the microplate in a microplate reader.

    • Measure the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction. The rate of the reaction is proportional to the change in absorbance per unit time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This specific protocol is widely used for measuring AChE activity and inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Procedure:

  • Follow the general enzyme inhibition assay protocol with the following specific reagents:

    • Enzyme: Electric eel acetylcholinesterase (or other source).

    • Substrate: Acetylthiocholine iodide.

    • Chromogen: DTNB.

    • Buffer: Phosphate buffer (e.g., pH 8.0).

  • The reaction mixture in each well should contain the buffer, DTNB solution, the substituted benzamide inhibitor at various concentrations, and the AChE solution.

  • After a pre-incubation period, initiate the reaction by adding the acetylthiocholine iodide solution.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the IC50 values as described in the general protocol.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance the understanding of the roles and evaluation of substituted benzamide inhibitors.

DNA Damage Response Pathway and PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks. Inhibition of PARP by substituted benzamides can lead to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality. The following diagram illustrates the central role of PARP in the DNA damage response and the impact of its inhibition.

DNA_Damage_Response_PARP_Inhibition cluster_0 Cellular Processes cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 activates Replication_Fork Replication Fork Stalling DNA_Damage->Replication_Fork PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_Proteins recruits SSBR Single-Strand Break Repair (SSBR) Repair_Proteins->SSBR mediates Cell_Survival Cell Survival SSBR->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork->DSB Homologous_Recombination Homologous Recombination (HR) Repair DSB->Homologous_Recombination BRCA1/2 -dependent Apoptosis Apoptosis DSB->Apoptosis If HR is deficient Homologous_Recombination->Cell_Survival Benzamide_Inhibitor Substituted Benzamide (PARP Inhibitor) Benzamide_Inhibitor->PARP1 inhibits

Caption: PARP1 inhibition by substituted benzamides in the DNA damage response.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical experimental workflow for determining the IC50 value of a substituted benzamide inhibitor.

IC50_Workflow cluster_workflow IC50 Determination Workflow prep_reagents 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution 2. Serial Dilution of Inhibitor prep_reagents->serial_dilution assay_setup 3. Assay Setup in 96-well Plate (Enzyme + Inhibitor) serial_dilution->assay_setup pre_incubation 4. Pre-incubation assay_setup->pre_incubation reaction_initiation 5. Initiate Reaction (Add Substrate) pre_incubation->reaction_initiation data_acquisition 6. Data Acquisition (Measure Absorbance over Time) reaction_initiation->data_acquisition data_analysis 7. Data Analysis (% Inhibition vs. [Inhibitor]) data_acquisition->data_analysis ic50_determination 8. IC50 Determination (Non-linear Regression) data_analysis->ic50_determination

Caption: A stepwise workflow for determining the IC50 of an enzyme inhibitor.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical process of a structure-activity relationship study for substituted benzamides.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Cycle lead_compound Lead Benzamide Scaffold synthesis Synthesize Analogs with Varied Substituents lead_compound->synthesis biological_testing Biological Testing (Enzyme Inhibition Assay) synthesis->biological_testing data_analysis Analyze Data (e.g., IC50 values) biological_testing->data_analysis sar_elucidation Elucidate SAR (Identify Key Moieties) data_analysis->sar_elucidation design_new Design New Analogs with Improved Potency/Selectivity sar_elucidation->design_new design_new->synthesis Iterative Cycle

Caption: The iterative cycle of a structure-activity relationship study.

References

Assessing the Selectivity of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of the compound 4-Amino-N-(3,5-dichlorophenyl)benzamide. Due to the limited publicly available data on this specific molecule, this document outlines a comparative approach based on the analysis of structurally similar benzamide derivatives, which have shown activity as kinase inhibitors.[1][2][3] This guide will present hypothetical selectivity data to illustrate the assessment process and will detail the experimental protocols required to generate such data.

Introduction to this compound and its Potential Targets

This compound belongs to the benzamide class of chemical compounds. Various derivatives of this class have been investigated as inhibitors of a range of protein targets, including protein kinases, histone deacetylases (HDACs), and DNA methyltransferases (DNMTs).[4][5][6] Notably, the 4-aminobenzamide scaffold is a recurring motif in the design of tyrosine kinase inhibitors.[1][2] Given this prevalence, this guide will proceed under the hypothesis that this compound is a putative protein kinase inhibitor. A thorough assessment of its selectivity is therefore crucial to determine its potential as a chemical probe or therapeutic agent.

Comparative Selectivity Profile

To contextualize the selectivity of a novel compound, it is essential to compare it against established inhibitors with known selectivity profiles. For this purpose, we will use two hypothetical comparators:

  • Compound X: A hypothetical, highly selective kinase inhibitor.

  • Staurosporine: A known, broadly non-selective protein kinase inhibitor.

The following table presents a hypothetical selectivity profile of this compound against a panel of representative kinases, compared to Compound X and Staurosporine. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound (% Inhibition at 1 µM)Compound X (% Inhibition at 1 µM)Staurosporine (% Inhibition at 1 µM)
Tyrosine Kinases
EGFR859598
HER2789297
VEGFR245595
PDGFRα40394
Abl921099
Src881298
Serine/Threonine Kinases
CDK2/CycA25296
PKA15<199
PKCα30497
AKT120193

Note: This data is illustrative and intended to provide a template for presenting actual experimental results.

Experimental Methodologies

A comprehensive assessment of kinase inhibitor selectivity typically involves screening the compound against a large panel of kinases in vitro. A common and robust method for this is the luminescence-based kinase assay.

Principle of the Luminescence-Based Kinase Assay

This assay quantifies the amount of ATP remaining in the reaction mixture after a kinase-catalyzed phosphorylation reaction. A lower amount of remaining ATP corresponds to higher kinase activity. When an inhibitor is present, kinase activity is reduced, and therefore more ATP remains. The remaining ATP is then converted into a luminescent signal by a luciferase enzyme. The intensity of the light produced is directly proportional to the ATP concentration.

Detailed Experimental Protocol

Objective: To determine the percentage of inhibition of a panel of protein kinases by this compound at a concentration of 1 µM.

Materials:

  • Recombinant human protein kinases (e.g., from a commercial kinase profiling service).

  • Substrates for each kinase (specific peptides or proteins).

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • This compound, Compound X, and Staurosporine, dissolved in DMSO.

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • White, opaque 384-well assay plates.

  • A plate luminometer.

Procedure:

  • Compound Preparation: Prepare a 100 µM stock solution of this compound in DMSO. Serially dilute to obtain the final assay concentration of 1 µM in the kinase reaction. Prepare similar dilutions for the control compounds (Compound X and Staurosporine). The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase-substrate mixture in kinase assay buffer to each well of a 384-well plate.

    • Add 0.5 µL of the test compound solution (or DMSO for the no-inhibitor control) to the appropriate wells.

    • Incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • ATP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the remaining ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Luminescence_inhibitor - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

    • Luminescence_inhibitor is the signal from the wells containing the test compound.

    • Luminescence_DMSO is the signal from the no-inhibitor control wells.

    • Luminescence_background is the signal from wells with no kinase.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a tyrosine kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2/Sos RTK->Grb2 P GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Inhibitor->RTK Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the key steps in the luminescence-based kinase assay described above.

G cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection CompoundPrep Prepare Compound Dilutions (1 µM final concentration) AddCompound Add Compound or DMSO CompoundPrep->AddCompound KinaseMix Prepare Kinase/Substrate Mix DispenseKinase Dispense Kinase/Substrate to 384-well plate KinaseMix->DispenseKinase DispenseKinase->AddCompound Incubate1 Incubate (10 min) AddCompound->Incubate1 AddATP Initiate Reaction with ATP Incubate1->AddATP Incubate2 Incubate (1 hr at 30°C) AddATP->Incubate2 StopReaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate2->StopReaction Incubate3 Incubate (40 min) StopReaction->Incubate3 DetectSignal Add Detection Reagent & Generate Luminescence Incubate3->DetectSignal Incubate4 Incubate (30 min) DetectSignal->Incubate4 ReadPlate Read Luminescence Incubate4->ReadPlate

Caption: Workflow for a luminescence-based kinase selectivity assay.

Conclusion

References

head-to-head comparison of 4-Amino-N-(3,5-dichlorophenyl)benzamide and SGI-1027

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the well-characterized DNA methyltransferase (DNMT) inhibitor SGI-1027 and the compound 4-Amino-N-(3,5-dichlorophenyl)benzamide is not feasible at this time due to a lack of available scientific data on the latter.

Extensive literature searches for "this compound" did not yield specific information regarding its biological target, mechanism of action, or relevant experimental data for a comparative analysis. The available information is limited to its chemical structure and sourcing, without details on its biological effects that would enable a meaningful head-to-head comparison with a well-studied compound like SGI-1027.

Therefore, this guide will provide a detailed overview of the current scientific understanding of SGI-1027 , a potent, non-nucleoside inhibitor of DNA methyltransferases.

SGI-1027: A Quinoline-Based DNMT Inhibitor

SGI-1027 is a small molecule inhibitor that targets DNA methyltransferases (DNMTs), enzymes crucial for epigenetic regulation.[1][2][3][4][5][6] Specifically, it has been shown to inhibit DNMT1, DNMT3A, and DNMT3B.[1][2][3][4][7] Its mechanism of action involves competing with the cofactor S-adenosylmethionine (SAM or AdoMet), thereby blocking the transfer of methyl groups to DNA.[3][7] This inhibition of DNA methylation can lead to the re-expression of silenced tumor suppressor genes.[1][3][4][7] Furthermore, SGI-1027 has been observed to induce the degradation of DNMT1 protein.[2][7]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of SGI-1027 against various DNMTs.

TargetIC50 (µM)SubstrateReference
DNMT16Hemimethylated DNA[3]
DNMT112.5Poly(dI-dC)[3][4]
DNMT3A8Poly(dI-dC)[3][4]
DNMT3B7.5Poly(dI-dC)[3][4]
Signaling Pathway and Mechanism of Action

SGI-1027's primary mode of action is the inhibition of DNA methylation, a key epigenetic modification. By blocking DNMTs, SGI-1027 prevents the addition of methyl groups to cytosine residues in DNA, particularly in CpG islands within gene promoter regions. Hypermethylation of these regions is a common mechanism for silencing tumor suppressor genes in cancer. The inhibition of this process by SGI-1027 can lead to the reactivation of these genes, subsequently inducing cellular responses such as apoptosis.

SGI1027_Pathway SGI1027 SGI-1027 DNMTs DNMT1, DNMT3A, DNMT3B SGI1027->DNMTs Inhibits Apoptosis Apoptosis SGI1027->Apoptosis Induces (indirectly) DNA_Methylation DNA Methylation DNMTs->DNA_Methylation Catalyzes TSG_Promoter Tumor Suppressor Gene Promoter Hypermethylation DNA_Methylation->TSG_Promoter TSG_Silencing Tumor Suppressor Gene Silencing TSG_Promoter->TSG_Silencing TSG_Silencing->Apoptosis Inhibits

Caption: Mechanism of action of SGI-1027.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the activity of SGI-1027.

This assay measures the ability of SGI-1027 to inhibit the enzymatic activity of DNMTs.

Workflow:

DNMT_Inhibition_Assay cluster_0 Reaction Mixture Preparation cluster_1 Incubation cluster_2 Measurement of Methylation cluster_3 Data Analysis Reagents Recombinant DNMT Enzyme SGI-1027 (varying concentrations) [3H]-S-adenosylmethionine (AdoMet) DNA substrate (e.g., poly(dI-dC)) Incubate Incubate at 37°C for 1 hour Reagents->Incubate Stop_Reaction Spot reaction mixture onto DE-81 filter paper Incubate->Stop_Reaction Wash Wash filters to remove unincorporated [3H]-AdoMet Stop_Reaction->Wash Scintillation Measure incorporated radioactivity using a scintillation counter Wash->Scintillation Calculate Calculate percent inhibition and determine IC50 value Scintillation->Calculate

Caption: Workflow for in vitro DNMT inhibition assay.

Detailed Protocol:

  • Prepare a reaction mixture containing recombinant human DNMT1, DNMT3A, or DNMT3B enzyme, a DNA substrate (e.g., 500 ng of poly(dI-dC)), and [methyl-³H]-S-adenosylmethionine (e.g., 150 nM) in a suitable reaction buffer.[2]

  • Add varying concentrations of SGI-1027 or vehicle control (DMSO) to the reaction mixtures.[2]

  • Initiate the reaction and incubate at 37°C for 1 hour.[2]

  • Stop the reaction by spotting the mixture onto Whatman DE-81 ion-exchange filter paper.[2]

  • Wash the filter papers multiple times with a suitable buffer (e.g., 0.5 M phosphate buffer, pH 7.0) to remove unincorporated [³H]-AdoMet.[2]

  • Measure the amount of incorporated radiolabel using a scintillation counter.[2]

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

This assay determines the effect of SGI-1027 on the viability and proliferation of cancer cells.

Workflow:

Cell_Viability_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis Seed_Cells Seed cancer cells (e.g., Huh7) in a 96-well plate Add_Compound Treat cells with varying concentrations of SGI-1027 Seed_Cells->Add_Compound Incubate_Cells Incubate for a defined period (e.g., 24-72 hours) Add_Compound->Incubate_Cells Add_MTS Add MTS reagent to each well Incubate_Cells->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Measure absorbance at 490 nm Incubate_MTS->Read_Absorbance Calculate_Viability Calculate percent cell viability and determine IC50 value Read_Absorbance->Calculate_Viability

Caption: Workflow for cell viability (MTS) assay.

Detailed Protocol:

  • Seed human cancer cells (e.g., Huh7 hepatocellular carcinoma cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of SGI-1027 (e.g., 5 to 35 µmol/l) or vehicle control (DMSO) for 24 to 72 hours.[1]

  • Following the treatment period, add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1] In Huh7 cells, the IC50 for SGI-1027 was reported to be 27.30 µmol/l after 24 hours of treatment.[1]

This assay quantifies the induction of apoptosis in cells treated with SGI-1027.

Workflow:

Apoptosis_Assay cluster_0 Cell Treatment cluster_1 Staining cluster_2 Flow Cytometry cluster_3 Data Analysis Treat_Cells Treat cells with SGI-1027 Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain_Cells Analyze_Cells Analyze stained cells by flow cytometry Stain_Cells->Analyze_Cells Quantify_Apoptosis Quantify early and late apoptotic cell populations Analyze_Cells->Quantify_Apoptosis

Caption: Workflow for apoptosis assay via flow cytometry.

Detailed Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of SGI-1027 (e.g., 10, 20, and 30 µmol/l) for 24 hours.[1]

  • Harvest the cells by trypsinization and wash with cold PBS.[1]

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • Analyze the stained cells using a flow cytometer.[1]

  • Quantify the percentage of cells in different quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[1] Treatment of Huh7 cells with SGI-1027 resulted in a dose-dependent increase in the apoptotic cell population.[1]

This technique is used to detect changes in the expression levels of specific proteins, such as DNMTs or apoptosis-related proteins, following treatment with SGI-1027.

Detailed Protocol:

  • Treat cells with SGI-1027 for the desired time and concentration.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[1]

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., DNMT1, Bcl-2, BAX) overnight at 4°C.[1]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. SGI-1027 treatment has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein BAX in Huh7 cells.[1]

References

Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Pharmacokinetic Data

Due to the limited availability of head-to-head comparative studies of 4-Amino-N-(3,5-dichlorophenyl)benzamide analogs, the following table presents pharmacokinetic data for a structurally related benzamide derivative, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (a substituted benzamide), to serve as a reference point. This data, obtained from in vivo studies in rats, can be used to infer the general pharmacokinetic properties of the target analogs and to highlight key parameters for evaluation.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Reference
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamideIntravenous25.4 µmol/kg----[1]

Note: The referenced study focused on the metabolic interconversion of the compound and its metabolites, and as such, specific plasma concentration parameters like Cmax and Tmax for the parent compound after a single dose were not the primary focus of the publication's abstract. However, it underscores the importance of metabolic studies for this class of compounds.

II. Structure-Pharmacokinetic Relationships

The pharmacokinetic profile of benzamide analogs can be significantly influenced by their structural modifications. Key relationships observed in related compounds include:

  • Metabolism: N-acetylation is a common metabolic pathway for compounds with an amino group, which can lead to rapid clearance. Steric hindrance around the amino group, for instance, by introducing ortho-methyl groups, has been shown to prevent N-acetyl metabolite formation, resulting in higher and more sustained plasma concentrations of the parent drug.

  • Metabolic Stability: The stability of benzamide derivatives in the presence of liver microsomes is a critical factor in their overall pharmacokinetic profile. In vitro studies with human and mouse liver microsomes can provide an early indication of a compound's metabolic fate. For some N-phenylbenzamide derivatives, high metabolic stability (half-life > 2 hours) has been observed.[2]

  • Substitution Patterns: The nature and position of substituents on both the benzamide and the N-phenyl rings can impact metabolic stability and, consequently, the pharmacokinetic profile. For instance, the presence of metabolically labile groups can lead to faster clearance, while their replacement with more stable moieties can improve pharmacokinetic properties.[3]

III. Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacokinetic profile of this compound analogs.

A. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of a test compound in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 250-300g).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are acclimated for at least one week before the experiment.

2. Dosing and Administration:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).

  • Administration: The compound is administered via intravenous (IV) bolus injection through the tail vein and/or by oral gavage.

3. Blood Sampling:

  • A sparse sampling or serial sampling design is employed.

  • For serial sampling, blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation and Storage:

  • Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

5. Bioanalysis:

  • Plasma concentrations of the test compound and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½) are calculated using non-compartmental analysis software (e.g., WinNonlin).

B. In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an early assessment of the metabolic stability of a compound.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes from the species of interest (e.g., human, rat).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Positive control compounds with known metabolic fates (e.g., a high clearance and a low clearance compound).

2. Incubation Procedure:

  • The test compound (final concentration, e.g., 1 µM) is pre-incubated with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Analysis:

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.

IV. Signaling Pathway and Experimental Workflow Visualization

A. Potential Signaling Pathway Modulation

Some benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tumorigenesis.[4][5] The following diagram illustrates the canonical Hedgehog signaling pathway.

Caption: Canonical Hedgehog Signaling Pathway Activation and Inactivation.

B. Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the key steps in a typical in vivo pharmacokinetic study.

in_vivo_pk_workflow start Start: Acclimatize Animals dosing Compound Administration (IV and/or Oral) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: Data Reporting pk_calc->end

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

References

Comparative Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide and Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a statistical and mechanistic comparison of experimental data related to 4-Amino-N-(3,5-dichlorophenyl)benzamide and its structural analogs for researchers, scientists, and drug development professionals. Due to the limited availability of public experimental data specifically for this compound, this guide focuses on a closely related and well-studied compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), and other relevant N-phenylbenzamide derivatives. The data presented herein is intended to serve as a valuable resource for understanding the potential anticancer activities and mechanisms of this class of compounds.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activities (IC50 values) of COH-SR4 and other selected N-phenylbenzamide derivatives against various cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Compound/DerivativeCell LineIC50 (µM)Reference
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) B16-F0 (Melanoma)5 ± 1[1]
Hs600T (Melanoma)6 ± 1[1]
A2058 (Melanoma)11 ± 2[1]
N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamide (Compound 7) K562 (Leukemia)2.27[2]
HL-60 (Leukemia)1.42[2]
OKP-GS (Renal Carcinoma)4.56[2]
N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamide (Compound 10) K562 (Leukemia)2.53[2]
HL-60 (Leukemia)1.52[2]
OKP-GS (Renal Carcinoma)24.77[2]

Experimental Protocols: Cytotoxicity Assessment

The following is a generalized protocol for determining the cytotoxic activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.

Materials:
  • Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) Dimethylformamide, 16% (w/v) Sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)[3]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:
  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[4]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a key signaling pathway affected by a structural analog of this compound and a typical experimental workflow for cytotoxicity screening.

G cluster_workflow Experimental Workflow: Cytotoxicity Screening A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B 24h C Incubation (24-72 hours) B->C D MTT Assay C->D E Absorbance Reading (570 nm) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for determining compound cytotoxicity.

G cluster_pathway COH-SR4 Signaling Pathway in Melanoma COH_SR4 COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) GST GST Inhibition COH_SR4->GST AMPK AMPK Activation COH_SR4->AMPK CellCycle G2/M Cell Cycle Arrest COH_SR4->CellCycle Apoptosis Apoptosis GST->Apoptosis mTOR mTOR Inhibition AMPK->mTOR Proliferation Inhibition of Proliferation mTOR->Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: COH-SR4 mechanism in melanoma cells.[1][7][8]

References

No Peer-Reviewed Efficacy Data Currently Available for 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of peer-reviewed scientific literature has revealed a lack of published studies on the efficacy of the specific compound 4-Amino-N-(3,5-dichlorophenyl)benzamide for any therapeutic application.

Researchers, scientists, and drug development professionals are advised that there is currently no available data to support the creation of a comparative guide on the performance of this compound against other alternatives. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational efficacy studies.

Investigations into the biological activity and potential therapeutic uses of various benzamide derivatives are ongoing in the scientific community. However, specific research on the 3,5-dichloro-substituted aminobenzamide , including its mechanism of action, quantitative performance metrics, and comparative analyses, does not appear in the public domain of peer-reviewed literature at this time.

The search did yield information on related but structurally distinct compounds, such as:

  • 4-amino-N-(2'-aminophenyl)benzamide: Investigated for its antitumor effects, particularly in slowly growing tumors.

  • 4-Amino-N-(4-aminophenyl)benzamide analogues: Studied as inhibitors of DNA methylation.

  • Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues: Researched as potential inhibitors of human adenovirus.

  • Benzamides incorporating a 1,2,4-oxadiazole moiety: Synthesized and evaluated for various biological activities.

It is crucial to note that the findings related to these compounds are not transferable to this compound due to the principles of structure-activity relationships, where minor changes in chemical structure can lead to significant differences in biological activity.

Without any published experimental data on this compound, it is not possible to provide the requested detailed comparison guide, including quantitative data tables, experimental methodologies, or diagrams of signaling pathways. Further research and publication in peer-reviewed journals would be required to enable such an analysis.

Unveiling the On-Target Activity of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the hypothesized on-target activity of 4-Amino-N-(3,5-dichlorophenyl)benzamide as a DNA methyltransferase (DNMT) inhibitor. This analysis is based on the activity of structurally similar compounds and offers a framework for its potential evaluation against other known DNMT inhibitors.

While direct experimental data for this compound is not publicly available, its structural similarity to known non-nucleoside DNMT inhibitors, such as the quinoline-based SGI-1027, strongly suggests its potential to target DNA methyltransferases. DNMTs are a family of enzymes crucial for epigenetic regulation, and their dysregulation is a hallmark of cancer and other diseases. This guide will, therefore, proceed under the well-founded hypothesis that this compound functions as a DNMT inhibitor.

Performance Comparison with Alternative DNMT Inhibitors

To contextualize the potential efficacy of this compound, a comparison with established non-nucleoside DNMT inhibitors is essential. The following table summarizes the in vitro potency (IC50 values) of selected compounds against different DNMT isoforms.

CompoundTarget DNMT(s)IC50 (µM)Reference
This compound DNMT1, DNMT3A, DNMT3B (Hypothesized) Not Determined N/A
SGI-1027DNMT1, DNMT3A, DNMT3B12.5 (DNMT1), 8.0 (DNMT3A), 7.5 (DNMT3B)[1][2]
Nanaomycin ADNMT3B (selective)0.5[3][4][5]
Compound 5 (meta/meta analogue of SGI-1027)DNMT1, DNMT3A/3L9 (DNMT1), 2.8 (DNMT3A/3L)[6][7]
DY-46-2DNMT3A (selective)0.39[8][9]

Experimental Protocols

To facilitate the experimental validation of this compound as a DNMT inhibitor, a detailed protocol for a common in vitro DNMT activity assay is provided below.

In Vitro DNA Methyltransferase (DNMT) Activity/Inhibition Assay (Colorimetric)

This protocol is based on commercially available kits, such as the EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit.[10][11][12]

Principle: This assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a DNA substrate by DNMTs. The resulting methylated DNA is quantified using an antibody specific for 5-methylcytosine (5-mC) in a colorimetric ELISA-like reaction.

Materials:

  • Microplate pre-coated with a universal DNA substrate

  • DNMT Assay Buffer

  • S-adenosylmethionine (SAM)

  • Test compound (this compound) and known inhibitors (e.g., SGI-1027)

  • Recombinant human DNMT1, DNMT3A, or DNMT3B enzyme

  • Capture Antibody (anti-5-mC)

  • Detection Antibody (conjugated to a reporter enzyme, e.g., HRP)

  • Colorimetric substrate for the reporter enzyme (e.g., TMB)

  • Stop Solution

  • Wash Buffer

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions. Prepare serial dilutions of the test compound and control inhibitors.

  • Reaction Setup: To the appropriate wells of the microplate, add the DNMT Assay Buffer, SAM, and the recombinant DNMT enzyme.

  • Inhibitor Addition: Add the serially diluted test compound, control inhibitor, or vehicle control to the respective wells.

  • Initiation of Reaction: Start the methylation reaction by adding the DNA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for the methylation reaction to occur.

  • Washing: Wash the wells multiple times with the Wash Buffer to remove unreacted components.

  • Capture Antibody Incubation: Add the diluted Capture Antibody to each well and incubate at room temperature to allow binding to the methylated DNA.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the diluted Detection Antibody to each well and incubate at room temperature.

  • Washing: Repeat the washing step.

  • Color Development: Add the colorimetric substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the Stop Solution to each well to terminate the color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizing the Biological Context

To better understand the mechanism of action and the experimental approach, the following diagrams are provided.

DNMT_Signaling_Pathway cluster_0 Epigenetic Regulation by DNMTs cluster_1 Inhibition by this compound DNMTs DNMT1, DNMT3A, DNMT3B DNA Unmethylated DNA DNMTs->DNA targets Reactivation Tumor Suppressor Gene Reactivation DNMTs->Reactivation SAM S-adenosylmethionine (Methyl Donor) SAM->DNMTs provides methyl group Methylated_DNA Methylated DNA DNA->Methylated_DNA methylation Gene_Silencing Tumor Suppressor Gene Silencing Methylated_DNA->Gene_Silencing Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression Inhibitor This compound Inhibitor->DNMTs inhibits Apoptosis Apoptosis / Cell Cycle Arrest Reactivation->Apoptosis

Caption: Hypothesized signaling pathway of DNMT inhibition.

DNMT_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow: DNMT Inhibition Assay A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Set up Reaction in Microplate A->B C 3. Incubate (37°C) B->C D 4. Wash C->D E 5. Add Antibodies (Capture & Detection) D->E F 6. Colorimetric Development E->F G 7. Measure Absorbance & Calculate IC50 F->G

References

Comparative Docking Analysis of Dichlorophenyl-Containing Compounds: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on various derivatives containing the dichlorophenyl moiety. While a direct comparative study on a single, homologous series of dichlorophenylbenzamide derivatives is not extensively available in the public literature, this document synthesizes findings from several independent in silico investigations. The data presented herein offers insights into the binding affinities and potential interactions of these compounds with various biological targets. It is crucial to note that docking scores from different studies, employing varied software and protocols, are not directly comparable but can provide a relative understanding of binding efficiencies within each study.

Quantitative Docking Data Summary

The following tables summarize the quantitative data from various docking studies on dichlorophenyl-containing derivatives. These tables are intended to provide a structured and easily comparable overview of the in silico performance of these compounds.

Table 1: Docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives against Antidiabetic Targets

This study investigated a series of benzamide derivatives as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The docking simulations revealed that these compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of these enzymes[1][2]. The in silico ADMET results for these synthesized compounds suggested negligible toxicity with good solubility and absorption profiles, adhering to Lipinski's rule of 5 and Veber's rule[1][2].

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
5o (with 2-CH3-5-NO2 substituent)α-glucosidase-9.7 to -8.0 (range for series)Not explicitly detailed
5o (with 2-CH3-5-NO2 substituent)α-amylase-9.7 to -8.0 (range for series)Not explicitly detailed

Note: The provided range represents the binding energies for the entire series of 22 compounds (5a-5v). Compound 5o was identified as the most active.

Table 2: Docking of Other Dichlorophenyl Derivatives Against Various Cancer-Related Targets

Several studies have explored the potential of other dichlorophenyl-containing heterocyclic compounds as anticancer agents through molecular docking.

CompoundTarget ProteinDocking Score (kcal/mol)Software
2-(3,4-dichlorophenyl)-4H-benzo[d][3][4]oxazin-4-oneMethionyl-tRNA Synthetase (1PG2)-76.04Molegro Virtual Docker
(E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivativesNot explicitly statedNot explicitly statedNot explicitly stated
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileNot explicitly statedIC50 values provided, not docking scoresNot explicitly stated

Note: The docking score for 2-(3,4-dichlorophenyl)-4H-benzo[d][3][4]oxazin-4-one is reported from a specific study and may not be directly comparable to binding energies from other software[3][4][5]. For the other listed compounds, specific docking scores were not detailed in the abstracts, but their anticancer potential was investigated using in silico methods[6][7][8].

Experimental Protocols for Molecular Docking

The methodologies employed in the cited studies for molecular docking generally follow a standardized workflow. Below is a detailed, synthesized protocol that reflects the common steps in such in silico experiments.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the dichlorophenylbenzamide derivatives and other studied compounds are typically sketched using chemical drawing software like ChemDraw and then optimized for their geometry. This often involves energy minimization using molecular mechanics force fields.

  • Protein Preparation: The crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The co-crystallized native ligand, if present, is often removed to define the binding site.

2. Binding Site Identification and Grid Generation:

  • The active site for docking is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • A grid box is then generated around the defined active site to encompass the volume where the docking algorithm will search for favorable binding poses of the ligand.

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock, Molegro Virtual Docker, or others. These programs utilize algorithms to explore various conformations of the ligand within the active site of the protein.

  • The software calculates the binding energy or a docking score for each conformation, which represents the predicted affinity of the ligand for the protein. The poses with the lowest energy (most favorable) are selected for further analysis.

4. Analysis of Docked Poses:

  • The best-docked poses are visualized to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.

  • The root-mean-square deviation (RMSD) between the docked pose and the native ligand's conformation (if available) is often calculated to validate the docking protocol. An RMSD of less than 2 Å is generally considered a good result.

Visualizations

Experimental Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, add hydrogens, remove water) protein_prep->grid_gen docking Molecular Docking (Software like AutoDock, Vina) grid_gen->docking pose_analysis Pose Analysis (Binding Energy & Interactions) docking->pose_analysis validation Validation (RMSD Calculation) pose_analysis->validation

Caption: A generalized workflow for in silico molecular docking studies.

Inhibition of Alpha-Glucosidase Signaling in Diabetes

G carbs Dietary Carbohydrates (Starch, Sucrose) ag Alpha-Glucosidase (in Small Intestine) carbs->ag Digestion glucose Glucose Absorption ag->glucose Catalyzes hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia inhibitor Dichlorophenylbenzamide Derivatives (Inhibitor) inhibitor->ag Inhibits

Caption: The inhibitory mechanism of α-glucosidase by dichlorophenylbenzamide derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Amino-N-(3,5-dichlorophenyl)benzamide, a halogenated aromatic amide. Adherence to these procedures is essential to minimize risks to personnel and the environment.

Due to its chemical structure, this compound is classified as a halogenated organic compound. These compounds require specific disposal protocols due to their potential for environmental persistence and the formation of hazardous byproducts if not handled correctly. The primary recommended disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][3]

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][4] This prevents chemical reactions with other waste types and ensures proper final disposal.

  • Container Selection and Labeling:

    • Use a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical waste.

    • The container must be clearly labeled with the words "Hazardous Waste: Halogenated Organics" and the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]

    • Maintain a log sheet affixed to the container to record the quantities of waste added.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.

    • For residual amounts in laboratory glassware, rinse the contaminated items with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The resulting solvent rinse, which is now also considered halogenated waste, should be collected in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.

    • Do not overfill the waste container; a general guideline is to fill it to no more than 80% of its capacity to allow for vapor expansion.

  • Storage of Waste Container:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Final Disposal:

    • Once the waste container is full or is no longer being added to, arrange for its collection by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any other relevant safety information.

    • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.

Quantitative Data for Disposal Planning

The following table summarizes key quantitative parameters and guidelines for the disposal of this compound.

ParameterGuideline/ValueRationale
Waste Container Fill Level ≤ 80% of total capacityTo prevent spills and allow for vapor expansion.
Incineration Temperature Approximately 1200 K (927 °C)To ensure complete combustion and prevent the formation of toxic byproducts like dioxins and furans.[2]
Segregation Requirement Dedicated container for halogenated organic compoundsTo prevent dangerous reactions and ensure proper disposal pathway.[1][3]
PPE Requirement Chemical-resistant gloves, safety goggles, lab coatTo protect personnel from potential skin and eye irritation or other health hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Have 4-Amino-N-(3,5- dichlorophenyl)benzamide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Select & Label Approved 'Halogenated Waste' Container segregate->container collect_solid Transfer Solid Waste to Container container->collect_solid rinse Rinse Contaminated Glassware with Minimal Solvent collect_solid->rinse For contaminated labware store Store Sealed Container in Secondary Containment Area collect_solid->store When container is full or no longer in use collect_liquid Collect Rinse into 'Halogenated Solvent Waste' Container rinse->collect_liquid collect_liquid->store When container is full or no longer in use dispose Arrange for Pickup by Licensed Hazardous Waste Disposal Company store->dispose end End: Waste Properly Disposed dispose->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Amino-N-(3,5-dichlorophenyl)benzamide was not available at the time of this writing. The following guidance is based on the chemical structure and safety information for structurally related compounds, including other aromatic amines and chlorinated aromatic compounds. These recommendations should be considered a baseline for safe handling, and a full risk assessment should be conducted by qualified personnel before any work with this chemical begins.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The content is designed to offer immediate, procedural guidance to ensure safe laboratory operations.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on its structure as a dichlorinated aromatic amine, this compound is presumed to be a hazardous substance. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] The presence of chlorine atoms on the phenyl ring can further increase its toxicity and persistence.[3][4] Therefore, stringent safety precautions are necessary to minimize exposure.

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Ingestion is also a potential route of exposure.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications and Rationale
Respiratory NIOSH-approved N95 or higher-rated respiratorTo protect against inhalation of fine dust particles.[5] In cases of poor ventilation or potential for aerosolization, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.
Hands Chemical-resistant gloves (Nitrile, double-gloved)To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[6] Double gloving provides an additional layer of protection. Gloves should be inspected before use and changed frequently, especially if contaminated.
Eyes/Face Safety glasses with side shields and a face shieldTo protect against splashes and airborne particles. A face shield provides broader protection for the entire face.[6]
Body Laboratory coat and chemical-resistant apron or coverallsTo protect the skin and personal clothing from contamination.[7]
Feet Closed-toe shoesTo protect feet from spills and falling objects.

Operational Plan for Handling

All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area in the chemical fume hood is clean and uncluttered.

    • Verify that an appropriate chemical spill kit is readily available.

    • Confirm that the eyewash station and safety shower are accessible and operational.

    • Don all required PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Handle the compound as a solid. Avoid generating dust.

    • Use a microbalance or an analytical balance with a draft shield inside the fume hood for weighing.

    • Transfer the chemical carefully to a new container or reaction vessel. Use a spatula or other appropriate tool.

  • In Case of a Spill:

    • Minor Spill (in fume hood):

      • Alert others in the immediate area.

      • Use absorbent pads from a chemical spill kit to contain and clean up the spill.

      • Place all contaminated materials in a sealed, labeled hazardous waste container.

      • Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Major Spill (outside fume hood):

      • Evacuate the immediate area.

      • Alert your supervisor and the institutional safety office immediately.

      • Restrict access to the area.

      • Follow institutional emergency procedures for hazardous chemical spills.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include the chemical name and hazard information.
Contaminated Labware (glassware, spatulas, etc.) Rinse with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinse solvent as hazardous liquid waste. The cleaned labware can then be washed according to standard laboratory procedures. Heavily contaminated disposable items should be placed in the solid hazardous waste container.
Contaminated PPE (gloves, disposable lab coats, etc.) Place in a sealed bag and dispose of as solid hazardous waste.
Liquid Waste (from reactions or cleaning) Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams.[8] Halogenated waste should be segregated from non-halogenated waste.[8][9]

All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[9]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep 1. Risk Assessment & PPE Area_Prep 2. Prepare Fume Hood Prep->Area_Prep Spill_Kit 3. Verify Spill Kit & Safety Equipment Area_Prep->Spill_Kit Weigh 4. Weigh Chemical Spill_Kit->Weigh Transfer 5. Transfer to Reaction Weigh->Transfer Clean_Area 6. Decontaminate Work Area Transfer->Clean_Area Dispose_Solid 8. Dispose of Solid Waste & PPE Transfer->Dispose_Solid If spill occurs Clean_Glassware 7. Clean Glassware (Collect Rinse) Clean_Area->Clean_Glassware Clean_Area->Dispose_Solid Clean_Glassware->Dispose_Solid Dispose_Liquid 9. Dispose of Liquid Waste Clean_Glassware->Dispose_Liquid

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.